molecular formula C13H18N2O3 B1232573 N-Caffeoylputrescine CAS No. 26148-06-1

N-Caffeoylputrescine

Cat. No.: B1232573
CAS No.: 26148-06-1
M. Wt: 250.29 g/mol
InChI Key: KTZNZCYTXQYEHT-GQCTYLIASA-N
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Description

N-caffeoylputrescine is a N-substituted putrescine. It is a conjugate base of a N-caffeoylputrescinium(1+).
This compound is a natural product found in Solanum tuberosum, Iochroma cyaneum, and Selaginella moellendorffii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZNZCYTXQYEHT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26148-06-1
Record name N-Caffeoylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CAFFEOYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Caffeoylputrescine: Natural Sources, Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoylputrescine (CP) is a widely distributed hydroxycinnamic acid amide (HCAA) found in the plant kingdom, playing a significant role in plant defense and development. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and occurrence of CP, with a particular focus on quantitative data and experimental methodologies. Detailed protocols for extraction and quantification, along with an exploration of its role in plant signaling pathways, are presented to serve as a valuable resource for researchers in phytochemistry, drug discovery, and plant sciences.

Introduction

This compound is a specialized metabolite formed through the conjugation of caffeic acid, a prominent phenolic acid, and putrescine, a diamine polyamine.[1] As a member of the HCAA family, CP exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, and plays a crucial role in plant defense mechanisms against herbivores and pathogens.[2][3] Its presence has been documented across various plant families, with a notable prevalence in the Solanaceae family.[4] This guide aims to consolidate the current knowledge on the natural sources and occurrence of CP, providing a technical foundation for further research and potential applications.

Natural Sources and Occurrence

This compound has been identified in a diverse array of plant species. The Solanaceae family, in particular, stands out as a rich source of this compound.

Table 1: Documented Plant Sources of this compound

FamilySpeciesCommon NameReference(s)
SolanaceaeNicotiana tabacumTobacco[1]
Solanum lycopersicumTomato[4]
Capsicum annuumPepper[4]
Physalis peruvianaCape Gooseberry[4]
Scopolia tangutica[4]
Solanum tuberosumPotato[5]
Iochroma cyaneum[5]
SaxifragaceaeSaxifraga tangutica
RosaceaeExochorda racemosaPearlbush
SelaginellaceaeSelaginella moellendorffii[5]

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. For instance, studies on hairy root cultures of Physalis peruviana have demonstrated that the production of CP can be substantially enhanced through the manipulation of culture conditions and the application of elicitors like methyl jasmonate.[4]

Table 2: Quantitative Occurrence of this compound in Physalis peruviana Hairy Root Cultures

Culture Condition / ElicitorThis compound Content (mg/g DW)This compound Yield (mg/L)Reference
Control0.42–0.82-[4]
Methyl Jasmonate (100 µM, 8 days)7.26141.10[4]
Salicylic Acid0.468.58[4]
Sodium Nitroprusside0.8615.43[4]

Biosynthesis of this compound

The biosynthesis of this compound involves the convergence of the phenylpropanoid and polyamine pathways. The final and key enzymatic step is the conjugation of caffeoyl-CoA, derived from the phenylpropanoid pathway, with putrescine, a product of the polyamine pathway. This reaction is catalyzed by putrescine N-hydroxycinnamoyltransferase (PHT) .[1][6][7]

This compound Biosynthesis cluster_final_step cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3'H Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL N_Caffeoylputrescine This compound Caffeoyl_CoA->N_Caffeoylputrescine PHT PHT_enzyme PHT Caffeoyl_CoA->PHT_enzyme Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Ornithine->Putrescine ODC N_Carbamoylputrescine N-Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH N_Carbamoylputrescine->Putrescine CPA Putrescine->N_Caffeoylputrescine PHT Putrescine->PHT_enzyme PHT_enzyme->N_Caffeoylputrescine

Biosynthesis of this compound.

Experimental Protocols

Extraction of this compound

The following protocol is a general guideline for the extraction of this compound from plant tissues and can be adapted based on the specific plant matrix.

  • Sample Preparation: Freeze-dry fresh plant material (leaves, roots, etc.) and grind into a fine powder.

  • Extraction Solvent: A mixture of methanol and water (e.g., 80% methanol) is commonly used.

  • Extraction Procedure:

    • Weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.

  • Final Preparation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Example Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: this compound exhibits a characteristic UV absorbance maximum around 310-330 nm.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

HPLC Analysis Workflow Sample Plant Tissue Sample Extraction Extraction with 80% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation of Solvent Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC-UV/DAD Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

General workflow for HPLC analysis.

Role in Plant Signaling and Defense

This compound is an integral component of the plant's defense arsenal, particularly against herbivorous insects. Its biosynthesis is often induced by wounding and herbivory, mediated by the jasmonate signaling pathway.[6]

Upon herbivore attack, the plant recognizes specific elicitors in the insect's oral secretions. This recognition triggers a signaling cascade that leads to the accumulation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of genes involved in the biosynthesis of defense compounds, including those in the phenylpropanoid and polyamine pathways that lead to the production of this compound.[6]

This compound in Plant Defense Signaling Herbivore Herbivore Attack / Wounding Elicitors Elicitors Herbivore->Elicitors JA_synthesis Jasmonic Acid (JA) Biosynthesis Elicitors->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_synthesis->JA_Ile COI1 COI1 Receptor Complex JA_Ile->COI1 JAZ JAZ Repressor Proteins COI1->JAZ Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Repression Defense_Genes Activation of Defense Genes MYC2->Defense_Genes Phenylpropanoid Phenylpropanoid Pathway Defense_Genes->Phenylpropanoid Polyamine Polyamine Pathway Defense_Genes->Polyamine PHT PHT Gene Expression Defense_Genes->PHT CP_synthesis This compound Biosynthesis Phenylpropanoid->CP_synthesis Polyamine->CP_synthesis PHT->CP_synthesis Defense_Response Enhanced Plant Defense CP_synthesis->Defense_Response

Jasmonate signaling pathway leading to CP synthesis.

Conclusion

This compound is a significant plant secondary metabolite with a well-established role in plant defense. Its widespread occurrence, particularly in the Solanaceae family, and its inducible nature make it a compound of interest for both fundamental plant science research and potential applications in agriculture and medicine. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology and chemistry of this compound. Future research focusing on the quantitative analysis of this compound in a wider range of plant species and under various stress conditions, as well as a more detailed elucidation of its specific signaling pathways, will undoubtedly uncover new facets of its biological importance.

References

Physical and chemical properties of N-Caffeoylputrescine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Caffeoylputrescine: Physicochemical Properties, Synthesis, and Biological Mechanisms

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a naturally occurring phenolic amide found in a variety of plant species, belonging to the wider class of hydroxycinnamic acid amides (HCAAs). This molecule, formed by the conjugation of caffeic acid and the biogenic amine putrescine, has garnered significant scientific interest due to its diverse and potent biological activities. As a secondary metabolite, it plays a crucial role in plant defense mechanisms and developmental processes. For researchers in pharmacology and drug development, this compound presents a promising scaffold, demonstrating significant antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and extraction, in-depth spectroscopic characterization, and a discussion of its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile natural product.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, formulation, and application in experimental settings.

Chemical Identity and Structure

This compound is structurally characterized by a putrescine backbone linked via an amide bond to a caffeoyl group. The molecule exists primarily as the (E)-isomer due to the trans configuration of the double bond in the caffeic acid moiety.[3]

  • IUPAC Name: (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[3]

  • Synonyms: Paucine, this compound, (E)-N-Caffeoylputrescine[3]

  • CAS Number: 29554-26-5[4]

  • Chemical Formula: C₁₃H₁₈N₂O₃[3][4][5]

  • Molecular Weight: 250.29 g/mol [1][3][4]

Caption: Chemical structure of (E)-N-Caffeoylputrescine.

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

PropertyValueSource
Appearance White to yellow solid[1]
XLogP3 0.8[3]
Hydrogen Bond Donors 4[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 7[3]
Topological Polar Surface Area 95.6 Ų[3]
Solubility and Storage

This compound exhibits solubility characteristics typical of phenolic compounds with both polar and nonpolar regions.

  • Solubility:

    • DMSO: Soluble up to 100 mg/mL (399.54 mM).[1][4] Ultrasonic treatment may be required for complete dissolution. It is noted that DMSO is hygroscopic and newly opened solvent should be used for best results.[1]

    • Polar Organic Solvents: Generally reported to be soluble in polar organic solvents such as methanol, ethanol, and acetone.[5][6]

    • Water: Estimated solubility is 2295 mg/L at 25 °C.[7]

  • Storage and Stability:

    • Solid Form: Store at 4°C, protected from light.[1]

    • In Solution (e.g., in DMSO): For long-term storage, it is recommended to store at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[1] Solutions should be protected from light.[1]

    • pH and Temperature Stability: While specific studies on this compound are limited, related compounds like caffeoylquinic acids show instability at high temperatures and in neutral to basic pH conditions, where isomerization and degradation can occur.[4][[“]] It is therefore recommended to handle solutions at or below room temperature and under neutral to slightly acidic conditions.

Synthesis, Extraction, and Purification

This compound can be obtained through chemical synthesis or by extraction from natural sources. The choice of method depends on the desired purity, yield, and scale of production.

Chemical Synthesis

The synthesis of this compound is typically achieved via an amide coupling reaction between caffeic acid and putrescine.[5] The carboxylic acid of caffeic acid must first be activated to facilitate the reaction with the primary amine of putrescine.

Synthesis_Workflow cluster_activation Step 1: Activation of Caffeic Acid cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification reactants1 Caffeic Acid + NHS reagent1 DCC in anhydrous DMF at 0°C reactants1->reagent1 product1 Activated Caffeic Acid-NHS Ester reagent1->product1 reactants2 Putrescine in anhydrous DCM product1->reactants2 product2 Crude this compound reactants2->product2 workup Aqueous Work-up (NaHCO₃, Brine) product2->workup chromatography Silica Gel Chromatography workup->chromatography final_product Pure (E)-N-Caffeoylputrescine chromatography->final_product

Caption: General workflow for the chemical synthesis of this compound.

A detailed experimental protocol, adapted from the synthesis of the structurally similar compound Feruloylputrescine, is provided in the "Experimental Protocols" section.[9]

Extraction and Purification from Natural Sources

This compound is found in various plants, including those of the Solanaceae family like tobacco and potato.[1][3] Extraction from these sources provides a route to the natural isomer of the compound. A general protocol involves solvent extraction followed by chromatographic purification.

A robust method for a related compound involves the following steps, which can be adapted for this compound:

  • Extraction: Dried and ground plant material is extracted with a polar solvent such as methanol.

  • Preliminary Cleanup: The crude extract is often subjected to a preliminary fractionation using techniques like Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C18).[]

  • High-Performance Liquid Chromatography (HPLC) Purification: The fractions enriched with the target compound are then purified using preparative HPLC to yield highly pure this compound.[]

A detailed protocol for extraction and purification is available in the "Experimental Protocols" section.

Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. While full spectra require access to specialized databases or direct acquisition, the expected chemical shifts can be predicted.[6][10]

Expected ¹H-NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons: δ 6.5-7.5 ppm

  • Vinylic Protons: δ 6.2-7.5 ppm (trans coupling constant ~15 Hz)

  • Methylene Protons (Putrescine): δ 1.4-3.3 ppm

  • Amine and Hydroxyl Protons: Broad signals, chemical shift dependent on concentration and temperature.

Expected ¹³C-NMR Chemical Shifts (in DMSO-d₆):

  • Carbonyl Carbon: δ ~166 ppm

  • Aromatic Carbons: δ 114-148 ppm

  • Vinylic Carbons: δ 115-140 ppm

  • Methylene Carbons (Putrescine): δ 25-45 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS):

    • Positive Mode: Expect a prominent ion at m/z 251.1388 [M+H]⁺.[3]

    • Negative Mode: Expect a prominent ion at m/z 249.1228 [M-H]⁻.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

  • O-H Stretch (phenolic): ~3400-3200 cm⁻¹ (broad)

  • N-H Stretch (amine and amide): ~3300-3100 cm⁻¹

  • C-H Stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹

  • C=O Stretch (Amide I): ~1650 cm⁻¹

  • N-H Bend (Amide II): ~1550 cm⁻¹

  • C=C Stretch (aromatic and vinylic): ~1600-1450 cm⁻¹

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects.[5] The underlying mechanism is believed to be similar to other caffeic acid derivatives, which involves the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Mechanism of Action:

  • Inhibition of Pro-inflammatory Mediators: this compound can inhibit the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[5]

  • Downregulation of NF-κB Signaling: By preventing the degradation of the inhibitor of NF-κB (IκB), this compound can block the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, suppresses the transcription of NF-κB target genes, including those for iNOS and COX-2, the enzymes responsible for producing NO and PGE2, respectively.[11]

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription of Mediators Inflammatory Mediators (TNF-α, IL-6, NO, PGE2) Genes->Mediators Inflammation Inflammation Mediators->Inflammation NCP This compound NCP->IKK Inhibits NCP->NFkB_active Inhibits translocation

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Antioxidant Activity

The caffeoyl moiety, with its catechol (3,4-dihydroxyphenyl) group, is a potent scavenger of free radicals. This compound exhibits significant antioxidant activity by donating hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[5][6]

Anticancer Activity

This compound has been shown to inhibit the growth of various cancer cell lines in vitro.[] While its specific molecular targets are still under investigation, studies on the closely related molecule N-p-coumaroyl-N'-caffeoylputrescine (PCC) have identified Heat Shock Protein 90 (HSP90AA1) as a key target.[1] Inhibition of HSP90, a chaperone protein essential for the stability and function of many oncoproteins, leads to the degradation of these client proteins, including mutant p53 (Mut-p53), ultimately triggering cancer cell death and potentially reversing drug resistance.[1]

Neuroprotective Effects

The antioxidant properties of this compound are thought to be the primary basis for its neuroprotective effects.[] By mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases, this compound can protect neuronal cells from damage and death.[] The activation of the Nrf2/HO-1 signaling pathway, a major regulator of cellular antioxidant responses, is a likely mechanism for phytochemicals with neuroprotective properties.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, extraction, and analysis of this compound. Researchers should adapt these methods based on their specific experimental requirements and available instrumentation.

Protocol for Chemical Synthesis of (E)-N-Caffeoylputrescine

(Adapted from BenchChem for Feruloylputrescine synthesis)[9]

Materials:

  • Caffeic Acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Putrescine

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable solvent system for chromatography)

Procedure:

  • Activation of Caffeic Acid: a. Dissolve caffeic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add DCC (1.1 eq) to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amide Coupling: a. In a separate flask, dissolve putrescine (1.5 eq) in anhydrous DCM. b. Filter the reaction mixture from Step 1 to remove the DCU precipitate. c. Slowly add the filtrate containing the activated caffeic acid-NHS ester to the putrescine solution at 0°C. d. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Remove the DCM under reduced pressure. b. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and then with brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain pure (E)-N-Caffeoylputrescine.

Protocol for Extraction and Purification from Plant Material

(Adapted from MDPI for N-p-coumaroyl-N'-caffeoylputrescine)[]

Materials:

  • Dried, ground plant material (e.g., tobacco leaves)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • MPLC system with a C18 column

  • Preparative HPLC system with a suitable column (e.g., C18 or specialized phase like Click XIon)

Procedure:

  • Extraction: a. Macerate 500 g of dried plant material with methanol (e.g., 3 x 12 L). b. Concentrate the combined methanol extracts under reduced pressure.

  • MPLC Fractionation: a. Pre-treat the concentrated extract (e.g., by mixing with polyamide) and load it onto a C18 MPLC column. b. Elute with a gradient of acetonitrile in water (e.g., 18-26% acetonitrile over 90 minutes). c. Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

  • Preparative HPLC Purification: a. Pool the enriched fractions and concentrate them. b. Dissolve the residue in a suitable solvent (e.g., methanol). c. Purify the compound using a preparative HPLC system. An isocratic or gradient elution with acetonitrile/water may be employed. d. Collect the pure fraction, concentrate it under reduced pressure, and dry to yield pure this compound.

Protocol for HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: With UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~320 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at known concentrations.

  • Prepare samples by dissolving them in the mobile phase or a compatible solvent.

  • Inject standards and samples onto the HPLC system.

  • Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Conclusion

This compound stands out as a natural product with significant potential for therapeutic applications. Its well-defined antioxidant and anti-inflammatory properties, coupled with emerging evidence of its anticancer and neuroprotective activities, make it a compelling subject for further research. This guide has consolidated the current knowledge on its physicochemical properties, provided actionable protocols for its synthesis and isolation, and detailed its known biological mechanisms. As research progresses, a deeper understanding of its interactions with cellular signaling pathways will undoubtedly unveil new opportunities for its use in addressing a range of human diseases.

References

Technical Guide: N-Caffeoylputrescine Antioxidant Activity Assays (DPPH & ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a phenolic amine compound found in various plants. As a member of the hydroxycinnamic acid amide family, it is structurally related to other well-known antioxidants like caffeic acid. Its potential to mitigate oxidative stress, a key factor in numerous diseases, makes the quantification of its antioxidant activity crucial for research and drug development.[1][2] This guide provides an in-depth overview of two standard and widely used spectrophotometric methods for evaluating the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[3][4]

This document details the principles behind each assay, provides comprehensive experimental protocols, and presents quantitative data for assessing the antioxidant efficacy of this compound and related compounds.

Quantitative Antioxidant Activity Data

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates stronger antioxidant activity.[5][6]

The following table summarizes the reported antioxidant activity for a closely related this compound derivative.

Table 1: DPPH Radical Scavenging Activity of this compound Derivative

CompoundAssayIC50 Value (µg/mL)Source
N-p-coumaroyl-N'-caffeoylputrescine (PCC)DPPH0.936[7]

Note: Data for this compound itself was not specifically found in the provided search results; the data is for a closely related alkaloid isolated from Saxifraga tangutica.[7]

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a common method used to evaluate the free-radical scavenging ability of antioxidants.[8][9] The assay is based on the use of DPPH, a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[3][10] In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H.[11] This reduction results in a color change from violet to yellow, which is measured by the decrease in absorbance.[12] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[11]

Reaction Mechanism

The antioxidant, this compound (represented as A-H), donates a hydrogen atom to the DPPH radical, neutralizing it and forming the stable DPPH-H molecule.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + A-H Antioxidant This compound (A-H) A_radical A•

Caption: DPPH radical scavenging by an antioxidant.

Detailed Experimental Protocol

This protocol is a synthesis of standard procedures described in the literature.[3][6][11]

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[11] This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask covered in aluminum foil) at 4°C.[6]
  • Test Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution to obtain various concentrations for testing.
  • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.[12]

2. Assay Procedure (Microplate Method):

  • Pipette a specific volume of the test sample or standard dilutions into the wells of a 96-well plate.
  • Add a freshly prepared DPPH working solution to each well. For example, mix 50 µL of the sample with 150 µL of the DPPH solution.[13]
  • Blank: Prepare a blank by adding the solvent used for the samples instead of the antioxidant solution.
  • Control: The control consists of the DPPH solution and the solvent, without any test sample.[11]
  • Incubate the plate in the dark at room temperature for 20-30 minutes.[3][11]

3. Measurement:

  • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

4. Calculation of Radical Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]
  • % Inhibition = [(A_control - A_sample) / A_control] x 100
  • Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.[8]
  • Plot the % inhibition against the sample concentrations to determine the IC50 value.

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol/Ethanol mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_control Prepare Standard (e.g., Trolox) and Blank Solutions prep_control->mix incubate Incubate in Dark at Room Temperature (20-30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Standard workflow for the DPPH assay.

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[14][15] The assay begins with the generation of the ABTS•+ through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[16][17] This reaction produces a blue-green radical solution with a characteristic absorbance at 734 nm.[16][17] When an antioxidant is added, it donates a hydrogen atom or an electron, neutralizing the ABTS•+ and causing the solution to decolorize.[16] The reduction in absorbance is proportional to the concentration and activity of the antioxidant.[16] This method is applicable to both hydrophilic and lipophilic antioxidants.[16]

Reaction Mechanism

The pre-formed blue-green ABTS•+ radical cation is reduced by the antioxidant (this compound), resulting in the colorless neutral form of ABTS.

ABTS_Mechanism cluster_reactants Reactants cluster_products Products ABTS_radical ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral + A-H Antioxidant This compound (A-H) A_radical A• + H+

Caption: ABTS radical cation reduction by an antioxidant.

Detailed Experimental Protocol

This protocol is based on standard procedures found in the scientific literature.[4][17]

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[17]
  • Potassium Persulfate Solution (2.45 mM): Dissolve 5.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[17]
  • ABTS•+ Radical Solution (Stock): Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[4][17]
  • ABTS•+ Working Solution: Before the assay, dilute the stock radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm. This working solution should be used immediately.
  • Test Sample and Control Preparation: Prepare serial dilutions of this compound and a standard antioxidant (Trolox) as described in the DPPH protocol.

2. Assay Procedure (Microplate Method):

  • Add a small volume (e.g., 10-20 µL) of the test sample or standard dilutions to the wells of a 96-well plate.[4][17]
  • Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well and mix thoroughly.[4]
  • Control: The control consists of the ABTS•+ working solution with the solvent used for the samples.
  • Incubate the plate at room temperature for a specified time (e.g., 5-6 minutes).[17]

3. Measurement:

  • Read the absorbance of each well at 734 nm.[17]

4. Calculation:

  • Calculate the percentage inhibition of the ABTS•+ radical using the same formula as for the DPPH assay.
  • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve with Trolox and comparing the scavenging activity of the test sample to it.[16]

Experimental Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate generate_radical Mix 1:1 and incubate in dark for 12-16h to generate ABTS•+ stock prep_abts->generate_radical prep_working Dilute ABTS•+ stock to Absorbance ~0.70 at 734 nm generate_radical->prep_working mix Add Sample/Standard to ABTS•+ Working Solution in 96-well plate prep_working->mix prep_sample Prepare Serial Dilutions of This compound and Trolox prep_sample->mix incubate Incubate at Room Temperature (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 or Calculate Trolox Equivalents (TEAC) calculate->plot result Final Antioxidant Capacity plot->result

Caption: Standard workflow for the ABTS assay.

References

The Role of N-Caffeoylputrescine in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoylputrescine, a hydroxycinnamic acid amide (HCAA), is a specialized metabolite implicated in the intricate defense systems of plants. Its production is a hallmark of the plant's response to biotic stressors, including herbivory and pathogen attack. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its biosynthesis, the signaling pathways that regulate its accumulation, and its mode of action against various aggressors. We present a compilation of quantitative data on its induction, detailed experimental protocols for its analysis, and visual representations of the key molecular pathways and experimental workflows. This document serves as a critical resource for researchers in plant science, chemical ecology, and for professionals in the pharmaceutical and agrochemical industries seeking to leverage plant-derived compounds for novel applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats. Among these defenses, the production of specialized metabolites plays a pivotal role. This compound belongs to the class of hydroxycinnamic acid amides (HCAAs), which are conjugates of phenolic acids and polyamines.[1] These compounds are widely distributed in the plant kingdom and are known to accumulate in response to various stress conditions.[2] this compound, in particular, has garnered significant attention for its role in mediating resistance against both insect herbivores and microbial pathogens. This guide will delve into the multifaceted functions of this intriguing molecule.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to two major metabolic pathways: the phenylpropanoid pathway, which provides the caffeoyl moiety, and the polyamine biosynthetic pathway, which synthesizes its putrescine backbone.

The synthesis of putrescine in plants primarily occurs via two routes:

  • Arginine Decarboxylase (ADC) Pathway: Arginine is decarboxylated to agmatine, which is then converted to N-carbamoylputrescine and subsequently to putrescine.

  • Ornithine Decarboxylase (ODC) Pathway: Ornithine is directly decarboxylated to form putrescine.

The final step in this compound synthesis is the condensation of caffeoyl-CoA, derived from the phenylpropanoid pathway, with putrescine. This reaction is catalyzed by a specific acyltransferase, putrescine N-hydroxycinnamoyl transferase (PHT).

cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3'H Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL N_Caffeoylputrescine This compound Caffeoyl_CoA->N_Caffeoylputrescine Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Ornithine->Putrescine ODC N_Carbamoylputrescine N-Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH N_Carbamoylputrescine->Putrescine NPA Putrescine->N_Caffeoylputrescine PHT

Caption: Biosynthetic pathway of this compound.

Signaling Pathways in this compound-Mediated Defense

The accumulation of this compound is a tightly regulated process, primarily orchestrated by plant defense signaling pathways. The jasmonate (JA) signaling pathway plays a central role in inducing the expression of biosynthetic genes involved in this compound production upon herbivore attack or wounding.[3][4]

Upon perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated, leading to the synthesis of jasmonic acid-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which then activate the expression of genes encoding enzymes in the this compound biosynthetic pathway, including those in the phenylpropanoid and polyamine pathways.[3]

Furthermore, the precursor of this compound, putrescine, is itself involved in defense signaling. Putrescine can elicit reactive oxygen species (ROS) and is linked to the salicylic acid (SA) pathway, suggesting a complex interplay of signaling molecules in the overall defense response.

Herbivore_Attack Herbivore Attack / Wounding HAMPs_DAMPs HAMPs / DAMPs Herbivore_Attack->HAMPs_DAMPs Receptor Receptor HAMPs_DAMPs->Receptor JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 SA Salicylic Acid Defense_Response Defense Response (Antifeedant, Antimicrobial) SA->Defense_Response ROS ROS ROS->SA Receptor->JA_Ile JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (and other TFs) JAZ->MYC2 Represses Biosynthesis_Genes Biosynthesis Genes (PAL, 4CL, ADC, ODC, PHT) MYC2->Biosynthesis_Genes Activates N_Caffeoylputrescine This compound Accumulation Biosynthesis_Genes->N_Caffeoylputrescine N_Caffeoylputrescine->ROS via Putrescine N_Caffeoylputrescine->Defense_Response

Caption: Jasmonate signaling pathway leading to this compound accumulation.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a dynamic process, with concentrations varying significantly depending on the plant species, the nature of the stress, and the tissue type. While comprehensive quantitative data across a wide range of interactions are still being gathered, existing studies provide valuable insights.

Plant SpeciesStressorTissueFold Increase / ConcentrationReference
Solanum lycopersicum (Tomato)Methyl Jasmonate (MeJA) treatmentLeavesMassive accumulation[3]
Nicotiana attenuata (Wild Tobacco)Manduca sexta (herbivore) feedingLeavesSignificant increase[5]
Physalis peruviana (hairy roots)Methyl Jasmonate (MeJA) elicitation (100 µM)Hairy Roots141.10 mg/L (13.04-fold increase)

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities that contribute to plant defense.

Antifeedant and Insecticidal Properties

This compound can act as a feeding deterrent for various insect herbivores. Its accumulation in plant tissues makes them less palatable, thereby reducing the amount of damage inflicted by chewing insects. While specific LC50 values for this compound against a wide range of insect pests are not extensively documented, the general role of HCAAs in insect resistance is well-established.

Antimicrobial Properties

Hydroxycinnamic acid amides, including this compound, possess antimicrobial properties against a range of plant pathogens.[2][4] They can directly inhibit fungal growth and spore germination and can also disrupt bacterial cell integrity.[4] The accumulation of these compounds in response to pathogen infection is a key component of the plant's chemical defense strategy.

PathogenActivityEC50/MICReference
Fusarium graminearumAntifungalData not available for this compound specifically, but HCAAs are effective.[6]
Pseudomonas syringaeAntibacterialData not available for this compound specifically, but HCAAs show activity.[4]
Botrytis cinereaAntifungalData not available for this compound specifically, but related phenolic compounds are active.[7][8]

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is adapted for the extraction of phenolic compounds from plant material, suitable for subsequent HPLC or LC-MS/MS analysis.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% Methanol

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind 100 mg of fresh plant tissue to a fine powder in liquid nitrogen using a mortar and pestle. For freeze-dried tissue, use 20 mg.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 4°C for 1 hour with occasional vortexing.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

Start Start: Plant Tissue Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis

Caption: Workflow for this compound extraction.

Quantification by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (Q1): m/z 251.1

    • Product ion (Q3) for quantification: e.g., m/z 163.1 (corresponding to the caffeoyl moiety)

    • Product ion (Q3) for confirmation: e.g., m/z 71.1 (corresponding to a fragment of the putrescine moiety)

  • Optimize collision energy and other source parameters for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using a certified standard of this compound.

  • Spike samples with a known concentration of an internal standard (e.g., deuterated this compound) to correct for matrix effects and variations in extraction efficiency.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Assay)

This bioassay determines the feeding deterrence of this compound against a chewing insect herbivore.

Materials:

  • This compound standard

  • Solvent (e.g., ethanol or acetone)

  • Host plant leaves

  • Petri dishes with moistened filter paper

  • Insect larvae (e.g., Spodoptera litura, 3rd instar)

  • Leaf area meter or image analysis software

Procedure:

  • Prepare a series of concentrations of this compound in the chosen solvent. A control solution should contain the solvent only.

  • Cut uniform leaf discs (e.g., 2 cm diameter) from healthy host plant leaves.

  • Dip each leaf disc into a test solution or the control solution for 10-15 seconds.

  • Allow the solvent to evaporate completely.

  • Place one treated leaf disc in each Petri dish.

  • Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

  • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for 24 hours.

  • After 24 hours, remove the remaining leaf disc and measure the area consumed using a leaf area meter or by analyzing scanned images.

  • Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

A Prepare this compound solutions and control C Dip leaf discs in solutions A->C B Cut uniform leaf discs B->C D Air dry discs C->D E Place one disc per Petri dish D->E F Introduce one pre-starved larva E->F G Incubate for 24 hours F->G H Measure consumed leaf area G->H I Calculate Antifeedant Index (AFI) H->I

Caption: Workflow for the insect antifeedant bioassay.

Antifungal Bioassay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of this compound against a fungal pathogen.

Materials:

  • This compound standard

  • Solvent (e.g., DMSO)

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a fungal spore suspension in PDB at a concentration of approximately 1 x 10^5 spores/mL.

  • Add the spore suspension to each well containing the this compound dilutions.

  • Include a positive control (a known fungicide), a negative control (spore suspension in PDB with DMSO), and a blank (PDB only).

  • Incubate the plate at 25°C for 48-72 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the absorbance at 600 nm using a spectrophotometer to quantify fungal growth.

Conclusion and Future Directions

This compound is a key player in the chemical defense strategies of many plants. Its biosynthesis is tightly regulated by defense-related signaling pathways, particularly the jasmonate pathway, leading to its accumulation at the site of attack. The antifeedant and antimicrobial properties of this compound provide a direct defense against a range of biotic stressors.

While significant progress has been made in understanding the role of this molecule, several areas warrant further investigation. A more comprehensive quantitative analysis of this compound accumulation in diverse plant-herbivore and plant-pathogen interactions is needed. Elucidating the precise molecular targets and the downstream signaling events mediated by this compound will provide a more complete picture of its mode of action. Furthermore, detailed structure-activity relationship studies could pave the way for the development of novel, bio-inspired pesticides and pharmaceuticals. The information compiled in this guide provides a solid foundation for these future research endeavors.

References

A Technical Guide to the Discovery and Isolation of N-p-Coumaroyl-N'-caffeoylputrescine (PCC) from Saxifraga tangutica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the discovery, isolation, and preliminary characterization of N-p-coumaroyl-N'-caffeoylputrescine (PCC), a naturally occurring alkaloid identified in the traditional Tibetan medicinal plant, Saxifraga tangutica. This document details the experimental protocols for its extraction and purification, presents quantitative data from these procedures, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

Saxifraga tangutica, a perennial herb found on the Tibetan Plateau, has a history of use in traditional Tibetan medicine for treating liver and gallbladder ailments.[1] Phytochemical investigations of this plant have revealed a rich composition of flavonoids, phenols, diarylheptanoids, and phenylpropanoids.[1] Recently, a specific alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC), was isolated from Saxifraga tangutica for the first time.[2][3] This compound has demonstrated significant antioxidant properties and potential anticancer activities, making it a person of interest for further pharmacological investigation and drug development.[2][3]

Initial studies have shown that PCC exhibits a notable DPPH scavenging rate and modulates the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), which in turn affects mutant p53 (Mut-p53) expression.[2][4] This mechanism suggests a potential therapeutic role in cancers characterized by p53 mutations.[2]

This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacological potential of compounds derived from Saxifraga tangutica.

Isolation of N-p-coumaroyl-N'-caffeoylputrescine (PCC)

The isolation of PCC from Saxifraga tangutica is a multi-step process involving extraction followed by a series of chromatographic separations. The following sections detail the experimental protocol and the quantitative outcomes of the isolation procedure.

2.1. Experimental Protocol

2.1.1. Plant Material and Extraction Dried and pulverized whole plants of Saxifraga tangutica (500 g) were subjected to extraction with 4 L of methanol at room temperature.[1] The extraction was repeated three times, with each extraction lasting 24 hours.[1] The resulting methanol extracts were combined and concentrated to yield the crude extract.

2.1.2. Chromatographic Separation and Purification The crude extract was then subjected to a series of medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) steps to isolate PCC.[3]

  • Step 1: Polyamide Column Chromatography: The concentrated crude extract was mixed with polyamide and dried. This mixture was then loaded onto a polyamide column for initial fractionation.

  • Step 2: MCI Gel Medium-Pressure Liquid Chromatography: The target fraction from the polyamide column was further separated using MPLC with an MCI GELⓇ CHP20P styrene-divinylbenzene stationary phase.[5] This step yielded six fractions (Fr1-Fr6).

  • Step 3: Spherical C18 Medium-Pressure Liquid Chromatography: Fraction Fr4, weighing 17.5 g, was subjected to further separation on a Spherical C18 MPLC column, resulting in five sub-fractions.[6]

  • Step 4: ClickXIon High-Performance Liquid Chromatography: The target sub-fraction, Fr4-5 (5.22 g), was dissolved in methanol and purified using a ClickXIon column over 24 preparation cycles to yield the final pure compound, PCC (Fr4-5-1).[6]

2.2. Data Presentation

The quantitative data from the isolation and initial activity screening of PCC are summarized in the tables below.

Table 1: Quantitative Results of PCC Isolation from Saxifraga tangutica

ParameterValueReference
Initial Plant Material (dried whole plants)500 g[1]
Extraction SolventMethanol[1]
Total Extraction Volume12 L (3 x 4 L)[6]
Weight of Target Fraction Fr417.5 g[6]
Weight of Target Fraction Fr4-55.22 g[6]
Final Yield of Pure PCC (Fr4-5-1)678.6 mg[6]

Table 2: Antioxidant Activity of PCC

AssayResultReference
DPPH Scavenging Rate0.936 µg/mL[2][4]

2.3. Structure Elucidation

The structure of the isolated compound was confirmed as N-p-coumaroyl-N'-caffeoylputrescine through spectroscopic analysis. The instruments used for characterization were a Waters QDa electrospray ionization mass spectrometer (ESI-MS) and a Bruker Avance 600 MHz instrument for Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Detailed 1H-NMR and 13C-NMR data for PCC have been published.[6]

Visualization of Experimental Workflow and Signaling Pathway

3.1. Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of PCC from Saxifraga tangutica.

G Isolation Workflow of N-p-coumaroyl-N'-caffeoylputrescine (PCC) A Dried Saxifraga tangutica (500g) B Methanol Extraction (3x) A->B C Crude Extract B->C D Polyamide Column Chromatography C->D E MCI MPLC D->E F Fraction Fr4 (17.5g) E->F G Spherical C18 MPLC F->G H Fraction Fr4-5 (5.22g) G->H I ClickXIon HPLC H->I J Pure PCC (678.6mg) I->J

Caption: Isolation and purification workflow for PCC from Saxifraga tangutica.

3.2. Signaling Pathway

PCC has been shown to modulate HSP90AA1, which subsequently affects the expression of mutant p53.[2][4] The following diagram depicts a simplified representation of the interplay between HSP90 and mutant p53, a pathway that can be influenced by PCC.

G Simplified Signaling Pathway of HSP90 and Mutant p53 cluster_0 PCC Intervention PCC PCC HSP90 HSP90AA1 PCC->HSP90 Inhibits Mutp53 Mutant p53 HSP90->Mutp53 Stabilizes MDM2 MDM2 HSP90->MDM2 Inhibits Degradation Mutant p53 Degradation Mutp53->Degradation MDM2->Mutp53 Promotes Degradation

Caption: PCC inhibits HSP90, leading to reduced stabilization of mutant p53.

Conclusion

The successful isolation and characterization of N-p-coumaroyl-N'-caffeoylputrescine (PCC) from Saxifraga tangutica have unveiled a promising new natural product with significant antioxidant and potential anticancer activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of PCC. The elucidation of its interaction with the HSP90AA1/Mut-p53 signaling pathway opens new avenues for the development of targeted cancer therapies. Further investigation is warranted to fully explore the therapeutic potential of this novel alkaloid.

References

(E)-N-Caffeoylputrescine: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-Caffeoylputrescine, a naturally occurring polyamine conjugate, is emerging as a compound of interest in the field of inflammation research. As a member of the broader class of hydroxycinnamic acid amides, it is structurally related to other well-studied anti-inflammatory phytochemicals. This technical guide provides a comprehensive overview of the known and potential anti-inflammatory properties of (E)-N-Caffeoylputrescine. It details the molecular mechanisms through which related compounds exert their effects, including the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document also outlines detailed experimental protocols for assays crucial to the investigation of its anti-inflammatory activity and presents available data in a structured format to facilitate further research and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune response, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

(E)-N-Caffeoylputrescine belongs to the family of phenolamides, which are conjugates of a phenolic moiety (caffeic acid) and a polyamine (putrescine). Caffeic acid and its derivatives are well-documented for their potent antioxidant and anti-inflammatory activities. These compounds are known to modulate the inflammatory cascade at multiple points, from the scavenging of reactive oxygen species (ROS) to the inhibition of pro-inflammatory enzymes and cytokines. This whitepaper will delve into the specific anti-inflammatory properties attributed to (E)-N-Caffeoylputrescine, providing a technical resource for its scientific exploration.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of (E)-N-Caffeoylputrescine and related compounds are believed to be mediated through the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

(E)-N-Caffeoylputrescine is hypothesized to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_active->Genes Putrescine (E)-N-Caffeoylputrescine Putrescine->IKK Inhibition IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB_active IκBα Degradation

Figure 1: Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory genes. Caffeic acid derivatives have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Putrescine (E)-N-Caffeoylputrescine Putrescine->TAK1 Inhibition NO_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 macrophages Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Pre-treat with (E)-N-Caffeoylputrescine Seeding->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect supernatant Incubation->Supernatant Griess_Reaction Perform Griess Reaction Supernatant->Griess_Reaction Measurement Measure absorbance at 540 nm Griess_Reaction->Measurement Analysis Calculate % NO inhibition Measurement->Analysis End End Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with (E)-N-Caffeoylputrescine & LPS Start->Cell_Treatment Protein_Extraction Extract cytoplasmic and nuclear proteins Cell_Treatment->Protein_Extraction Quantification Quantify protein concentration Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-IκBα, p65, Lamin B, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Densitometric analysis Detection->Analysis End End Analysis->End

N-Caffeoylputrescine: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Caffeoylputrescine in dimethyl sulfoxide (DMSO) and other common organic solvents. The information contained herein is intended to support research, drug discovery, and formulation development activities by providing essential physicochemical data and standardized experimental protocols.

Executive Summary

This compound is a naturally occurring polyamine conjugate with demonstrated antioxidant and anti-inflammatory activities. Understanding its solubility is critical for a wide range of in vitro and in vivo studies. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of relevant biological pathways and experimental workflows.

Solubility of this compound

This compound exhibits good solubility in polar organic solvents, a characteristic typical of many phenolic compounds. The most comprehensive quantitative data is available for its solubility in DMSO.

Quantitative Solubility Data

The solubility of this compound in various organic solvents is summarized in the table below. It is important to note that while solubility in DMSO is well-documented, precise quantitative data for other solvents is less available in the public domain. The information for other solvents is largely based on qualitative descriptions from chemical suppliers and extrapolated from the behavior of structurally similar caffeoylputrescine derivatives.

SolventChemical FormulaMolar Mass ( g/mol )Quantitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mg/mL (399.54 mM)Requires sonication for complete dissolution. DMSO is hygroscopic, and its water content can affect solubility.
MethanolCH₄O32.04Data not availableGenerally considered soluble.
EthanolC₂H₆O46.07Data not availableGenerally considered soluble.
AcetoneC₃H₆O58.08Data not availableGenerally considered soluble.
ChloroformCHCl₃119.38Data not availableGenerally considered soluble.
DichloromethaneCH₂Cl₂84.93Data not availableGenerally considered soluble.
Ethyl AcetateC₄H₈O₂88.11Data not availableGenerally considered soluble.

Data is compiled from publicly available sources. Researchers are advised to determine solubility empirically for their specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the shake-flask method, a widely accepted technique for assessing thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility by taking the dilution factor into account.

Biological Pathways and Experimental Workflows

The following diagrams illustrate key biological signaling pathways influenced by this compound and a generalized workflow for its isolation from natural sources.

G cluster_0 Antioxidant Response Pathway (Keap1/Nrf2) ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation NCP This compound NCP->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 (active) Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Figure 1: this compound's role in the Keap1/Nrf2 antioxidant pathway.

G cluster_1 Anti-inflammatory Pathway (NF-κB Inhibition) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates NCP This compound NCP->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degrades from NFkB NF-κB NFkB_active NF-κB (active) NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_active->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Figure 2: this compound's inhibition of the NF-κB inflammatory pathway.

G cluster_2 Generalized Isolation Workflow Plant_Material Plant Material (e.g., leaves, stems) Extraction Extraction (e.g., with methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (under reduced pressure) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Fractionation (e.g., MPLC with C18 column) Crude_Extract->Fractionation Fractions Fractions Collected Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Analysis (e.g., NMR, MS) Pure_Compound->Analysis

An In-Depth Technical Guide on (E)-N-Caffeoylputrescine and its (Z)-Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-N-Caffeoylputrescine is a naturally occurring phenolic amide found in various plant species, including tobacco (Nicotiana tabacum) and red pepper (Capsicum annuum).[1][2] As a conjugate of caffeic acid and the polyamine putrescine, it belongs to the class of hydroxycinnamic acid amides (HCAAs). This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The stereochemistry of the caffeoyl moiety, specifically the configuration around the carbon-carbon double bond, gives rise to two geometric isomers: (E)-N-Caffeoylputrescine (trans) and (Z)-N-Caffeoylputrescine (cis). While the (E)-isomer is the predominantly studied and naturally abundant form, the distinct biological profile of the (Z)-isomer remains a largely unexplored frontier in phytochemical research. This technical guide provides a comprehensive overview of the current knowledge on (E)-N-Caffeoylputrescine, discusses the potential significance of its (Z)-isomer, and outlines key experimental methodologies for their study.

Chemical Structures and Properties

The fundamental difference between the (E) and (Z) isomers of N-Caffeoylputrescine lies in the spatial arrangement of the substituents around the α,β-unsaturated double bond of the caffeoyl group. The (E)-isomer, being thermodynamically more stable, is the more common form found in nature.

Property(E)-N-Caffeoylputrescine(Z)-N-Caffeoylputrescine
Synonyms Paucine, (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide(Z)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
Molecular Formula C₁₃H₁₈N₂O₃C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol 250.29 g/mol
CAS Number 29554-26-5[3]Not readily available
Appearance PowderNot well-documented
Solubility Soluble in polar organic solvents like DMSO, methanol, ethanolExpected to have similar solubility to the (E)-isomer

Biosynthesis of this compound

This compound is synthesized in plants through a pathway involving the phenylpropanoid and polyamine metabolic routes. The key enzymatic step is the condensation of putrescine with caffeoyl-CoA.

The biosynthesis of putrescine itself can occur via two main pathways in plants: directly from ornithine by ornithine decarboxylase (ODC), or from arginine through a series of enzymatic reactions involving arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA).[4]

The final step in the formation of this compound is catalyzed by putrescine N-hydroxycinnamoyltransferase (PHT) , which facilitates the transfer of the caffeoyl group from caffeoyl-CoA to putrescine.

Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Caffeoyl-CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl-CoA 4CL This compound This compound Caffeoyl-CoA->this compound PHT Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC N-Carbamoylputrescine N-Carbamoylputrescine Agmatine->N-Carbamoylputrescine AIH Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->this compound N-Carbamoylputrescine->Putrescine CPA

Biosynthesis of this compound.

Biological Activities of (E)-N-Caffeoylputrescine

The (E)-isomer of this compound has been the primary focus of biological investigations and has demonstrated a wide array of pharmacological effects.

Antioxidant Activity

(E)-N-Caffeoylputrescine exhibits significant free radical scavenging activity. The presence of the catechol group (3,4-dihydroxyphenyl) in the caffeoyl moiety is crucial for this antioxidant capacity.

AssayActivity of (E)-N-CaffeoylputrescineReference
DPPH Radical ScavengingPotent activity[2]
ABTS Radical ScavengingPotent activity[2]
Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses. It can inhibit the production of pro-inflammatory mediators, although the precise signaling pathways are still under investigation.

Neuroprotective Effects

(E)-N-Caffeoylputrescine has shown promise in protecting neuronal cells from oxidative stress-induced damage. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Anticancer Activity

Emerging evidence indicates that (E)-N-Caffeoylputrescine can inhibit the proliferation of certain cancer cell lines. For instance, a related compound, N-p-coumaroyl-N'-caffeoylputrescine, was found to modulate HSP90AA1, affecting Mut-p53 expression and reducing drug resistance in cancer cells.[5][6]

Signaling_Pathways Oxidative_Stress Oxidative_Stress ROS_Scavenging ROS Scavenging Oxidative_Stress->ROS_Scavenging Inflammatory_Stimuli Inflammatory_Stimuli Anti_inflammatory_Pathways Modulation of Inflammatory Pathways Inflammatory_Stimuli->Anti_inflammatory_Pathways Carcinogens Carcinogens Anticancer_Pathways Induction of Apoptosis & Cell Cycle Arrest Carcinogens->Anticancer_Pathways E_N_Caffeoylputrescine E_N_Caffeoylputrescine E_N_Caffeoylputrescine->ROS_Scavenging E_N_Caffeoylputrescine->Anti_inflammatory_Pathways E_N_Caffeoylputrescine->Anticancer_Pathways Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection Reduced_Inflammation Reduced_Inflammation Anti_inflammatory_Pathways->Reduced_Inflammation Inhibition_of_Tumor_Growth Inhibition_of_Tumor_Growth Anticancer_Pathways->Inhibition_of_Tumor_Growth

Biological activities of (E)-N-Caffeoylputrescine.

The Unexplored Potential of (Z)-N-Caffeoylputrescine

There is a significant knowledge gap regarding the biological activities of (Z)-N-Caffeoylputrescine. Direct comparative studies between the (E) and (Z) isomers are currently lacking in the scientific literature. However, research on other cinnamoyl derivatives suggests that the geometric isomerism can profoundly impact biological activity. For instance, the (E)-isomer of an N-benzyl(ethyl)amino analog of cinnamic acid showed significantly higher acetylcholinesterase inhibitory potency compared to its (Z)-isomer, highlighting the critical role of molecular geometry in target interaction.[7]

It is plausible that the (Z)-isomer of this compound possesses a distinct pharmacological profile due to its different three-dimensional structure, which could lead to altered binding affinities for biological targets. The lower stability of the (Z)-isomer may also influence its pharmacokinetics and metabolism.

Experimental Protocols

Synthesis and Isomerization

Synthesis of (E)-N-Caffeoylputrescine: The synthesis typically involves the condensation of putrescine with caffeic acid. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dimethylformamide (DMF).

Photochemical Isomerization to (Z)-N-Caffeoylputrescine: While a specific protocol for this compound is not documented, a general method for the photoisomerization of (E)- to (Z)-cinnamoyl derivatives involves dissolving the (E)-isomer in a suitable solvent (e.g., deuterated acetone) in a quartz NMR tube and irradiating with UV light (e.g., 254 nm).[8] The conversion can be monitored by ¹H-NMR spectroscopy.

Experimental_Workflow E_Isomer (E)-N-Caffeoylputrescine (from synthesis or isolation) UV_Irradiation UV Irradiation (e.g., 254 nm) E_Isomer->UV_Irradiation Biological_Assays Comparative Biological Assays E_Isomer->Biological_Assays Separation Chromatographic Separation (e.g., HPLC) UV_Irradiation->Separation Mixture of (E) and (Z) isomers Z_Isomer (Z)-N-Caffeoylputrescine Z_Isomer->Biological_Assays Separation->E_Isomer Separation->Z_Isomer

References

N-Caffeoylputrescine: A Technical Guide to its Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring phenolic amide found in various plant species, including tobacco (Nicotiana tabacum) and potato (Solanum tuberosum).[1][2] It belongs to the family of hydroxycinnamic acid amides and is recognized for its antioxidant and anti-inflammatory properties.[] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and its mechanism of action, with a focus on data relevant to researchers and professionals in drug development. While direct target identification for this compound is still an emerging area of research, significant insights can be drawn from studies on structurally similar compounds. This guide will present the available data for this compound and its close analogue, N-p-coumaroyl-N'-caffeoylputrescine (PCC), to offer a comprehensive view of its potential therapeutic applications.

Molecular Targets

Direct molecular targets of this compound have not been extensively characterized in the scientific literature. However, a comprehensive study on the closely related alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a primary molecular target.[4] Given the structural similarity, it is plausible that this compound may also interact with HSP90AA1.

The identification of HSP90AA1 as a target for PCC was achieved through a combination of Drug Affinity Responsive Target Stability (DARTS), reverse virtual docking, and Cellular Thermal Shift Assay (CETSA).[4]

Quantitative Data for N-p-coumaroyl-N'-caffeoylputrescine (PCC) Interactions
ParameterValueMethodTargetReference
IC50 (DPPH Scavenging)0.936 µg/mLDPPH Assay-[4]
Binding Energy-10.74 kcal/molReverse Virtual DockingHSP90AA1[4]
Potential Hub Targets of N-p-coumaroyl-N'-caffeoylputrescine (PCC)

Bioinformatic analysis of proteins interacting with PCC identified 13 potential hub targets, suggesting a broader impact on cellular signaling.[4]

Gene SymbolProtein Name
TP53Tumor Protein P53
EGFREpidermal Growth Factor Receptor
ESR1Estrogen Receptor 1
HSP90AA1 Heat Shock Protein 90 Alpha Family Class A Member 1
NFKB1Nuclear Factor Kappa B Subunit 1
SIRT1Sirtuin 1
HDAC1Histone Deacetylase 1
CYP3A4Cytochrome P450 Family 3 Subfamily A Member 4
APPAmyloid Precursor Protein
RELARELA Proto-Oncogene, NF-KB Subunit
ICAM1Intercellular Adhesion Molecule 1
STAT1Signal Transducer and Activator of Transcription 1

Mechanism of Action

The mechanism of action of this compound is believed to be multifaceted, primarily revolving around its antioxidant and anti-inflammatory effects. The identification of HSP90AA1 as a target for the related compound PCC provides a more specific mechanistic insight.

HSP90 Inhibition

HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression and inflammatory signaling.[5][6] Inhibition of HSP90 leads to the degradation of these client proteins, thereby affecting multiple signaling pathways.[7] The study on PCC suggests that it binds to the ATP-binding site in the N-terminal domain of HSP90AA1, disrupting its ATPase activity and chaperone function.[4] This leads to downstream effects, including the modulation of mutant p53 (Mut-p53) expression, which has been shown to reduce adriamycin-induced drug resistance in cancer cells.[4]

Anti-inflammatory and Antioxidant Pathways

Phytochemicals with structures similar to this compound are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, a property confirmed for PCC with a DPPH scavenging IC50 of 0.936 µg/mL.[4]

Signaling Pathway Diagrams

HSP90_Inhibition_Pathway NCaffeoylputrescine This compound (or PCC) HSP90 HSP90AA1 NCaffeoylputrescine->HSP90 Inhibition ClientProteins Client Proteins (e.g., Mut-p53, Akt, CDK) HSP90->ClientProteins Stabilizes Degradation Proteasomal Degradation HSP90->Degradation Inhibition leads to ATP ATP ATP->HSP90 Binds ClientProteins->Degradation Leads to Downstream Downstream Effects (e.g., Reduced Drug Resistance, Apoptosis) Degradation->Downstream

Caption: HSP90 Inhibition by this compound Analogue.

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NCaffeoylputrescine This compound NCaffeoylputrescine->MAPK Inhibition NCaffeoylputrescine->IKK Inhibition NFkB NF-κB MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProinflammatoryGenes Induces

Caption: Putative Anti-Inflammatory Mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to identify the molecular targets of N-p-coumaroyl-N'-caffeoylputrescine (PCC), which can be adapted for this compound.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method identifies protein targets of small molecules by leveraging the principle that a protein, when bound to a ligand, becomes more resistant to proteolysis.[10][11][12]

1. Lysate Preparation:

  • Culture and harvest cells (e.g., HepG2 or MCF-7).

  • Lyse cells in a non-denaturing lysis buffer (e.g., M-PER or buffer containing 0.2-1% Triton X-100) supplemented with protease and phosphatase inhibitors.[10]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. Compound Incubation:

  • Divide the cell lysate into two aliquots: one for treatment with this compound and a control group treated with a vehicle (e.g., DMSO).

  • Incubate the lysates with the compound or vehicle for a specified time (e.g., 1 hour) at room temperature to allow for binding.[13]

3. Protease Digestion:

  • Add a protease, such as thermolysin or pronase, to both the compound-treated and vehicle-treated lysates.[10] The ratio of protease to protein needs to be optimized to achieve partial digestion.

  • Incubate the samples at room temperature for a defined period to allow for proteolysis.

  • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

4. Analysis:

  • Separate the protein fragments by SDS-PAGE.

  • Visualize the protein bands using a total protein stain (e.g., Coomassie blue or silver stain).

  • Identify protein bands that are present or more intense in the compound-treated lane compared to the control lane, as these represent proteins protected from proteolysis.

  • Excise the protected bands and identify the proteins using mass spectrometry.

DARTS_Workflow cluster_preparation Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis CellLysate Cell Lysate Split Split Lysate CellLysate->Split Vehicle Vehicle Control Split->Vehicle Compound This compound Split->Compound Protease Add Protease (e.g., Pronase) Vehicle->Protease Compound->Protease Incubate Incubate Protease->Incubate SDSPAGE SDS-PAGE Incubate->SDSPAGE Band Identify Protected Protein Band SDSPAGE->Band MS Mass Spectrometry (Target ID) Band->MS CETSA_Workflow CellCulture Culture and Treat Cells with this compound Heat Apply Temperature Gradient (Heat Shock) CellCulture->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Pellet Discard Aggregated Proteins (Pellet) Centrifuge->Pellet Analysis Analyze Target Protein (Western Blot, MS) Supernatant->Analysis Curve Plot Melting Curve (Target Engagement) Analysis->Curve

References

N-Caffeoylputrescine: An In-Depth Technical Guide on its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoylputrescine, a naturally occurring phenolic amide, stands as a promising yet underexplored candidate in the landscape of anticancer research. This technical guide synthesizes the current understanding of its potential anticancer properties, drawing insights from the well-documented bioactivities of its constituent molecules, caffeic acid and putrescine, as well as structurally related compounds. While direct experimental evidence for this compound is limited, this document provides a comprehensive theoretical framework for its presumed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. Detailed hypothetical experimental protocols and data presentation formats are provided to guide future research in validating and elucidating the anticancer efficacy of this compound.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. Phenolic compounds, in particular, have garnered significant attention for their pleiotropic pharmacological activities, including potent antioxidant, anti-inflammatory, and antitumor effects. This compound is a conjugate of caffeic acid, a well-known hydroxycinnamic acid with established anticancer properties, and putrescine, a biogenic polyamine with a complex and context-dependent role in cell proliferation and death. This unique chemical structure suggests that this compound may possess a distinct and potent anticancer profile, potentially acting synergistically through the combined or modified actions of its components. This guide aims to provide a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic agent.

Inferred Anticancer Mechanisms of this compound

Due to the paucity of direct studies on this compound, its anticancer potential is largely inferred from the extensive research on caffeic acid and the known biological roles of putrescine.

Insights from Caffeic Acid

Caffeic acid is known to exert its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Caffeic acid can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] It has been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[1][2]

  • Cell Cycle Arrest: Caffeic acid can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases.[3] This is typically achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

  • Modulation of Signaling Pathways: Caffeic acid has been demonstrated to interfere with several key signaling pathways that are often dysregulated in cancer, including:

    • PI3K/Akt Pathway: Inhibition of this pathway by caffeic acid can suppress cancer cell survival and proliferation.[4][5]

    • MAPK/ERK Pathway: Caffeic acid can modulate the MAPK pathway, which is crucial for cell growth and differentiation.[4][5]

    • NF-κB Pathway: By inhibiting the NF-κB signaling cascade, caffeic acid can reduce inflammation and cell survival.[2][4][5]

  • Antioxidant and Pro-oxidant Activities: Caffeic acid exhibits a dual role, acting as an antioxidant in normal cells and a pro-oxidant in cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[3][6][7]

The Role of Putrescine

The contribution of the putrescine moiety to the anticancer activity of this compound is more complex. Polyamines like putrescine are essential for cell growth and proliferation, and their levels are often elevated in cancer cells.[8][9][10] However, the deregulation of polyamine metabolism can also trigger apoptosis.[11] It is hypothesized that this compound, upon cellular uptake, could be hydrolyzed to release caffeic acid and putrescine. The sudden increase in intracellular putrescine concentration could potentially disrupt polyamine homeostasis and contribute to cytotoxicity. Conversely, the conjugation of caffeic acid to putrescine might facilitate its transport into cancer cells that have a high polyamine uptake.

Quantitative Data Summary (Hypothetical)

To guide future research, the following tables provide a template for summarizing key quantitative data that should be obtained from experimental studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HCT116Colon CarcinomaData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determined
PC-3Prostate AdenocarcinomaData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinFunctionFold Change (Treated vs. Control)
BaxPro-apoptoticData to be determined
Bcl-2Anti-apoptoticData to be determined
Cleaved Caspase-3Executioner CaspaseData to be determined
Cleaved Caspase-9Initiator CaspaseData to be determined
Cytochrome c (cytosolic)Apoptosome formationData to be determined

Table 3: Effect of this compound on Cell Cycle Distribution

Cell Cycle Phase% of Cells (Control)% of Cells (Treated)
G0/G1Data to be determinedData to be determined
SData to be determinedData to be determined
G2/MData to be determinedData to be determined
Sub-G1 (Apoptotic)Data to be determinedData to be determined

Detailed Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments to investigate the anticancer potential of this compound.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HepG2, PC-3) and a non-cancerous control cell line (e.g., MCF-10A, BEAS-2B) will be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells will be cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)
  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK, NF-κB) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Inferred Signaling Pathways Modulated by this compound

The following diagram illustrates the potential signaling pathways targeted by the caffeic acid moiety of this compound, leading to anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS N_Caffeoylputrescine This compound Caffeic_Acid Caffeic Acid N_Caffeoylputrescine->Caffeic_Acid Hydrolysis Putrescine Putrescine N_Caffeoylputrescine->Putrescine Caffeic_Acid->PI3K MEK MEK Caffeic_Acid->MEK IKK IKK Caffeic_Acid->IKK ROS ROS Caffeic_Acid->ROS Akt Akt PI3K->Akt Bcl_2 Bcl_2 Akt->Bcl_2 Survival_Genes Survival Genes Akt->Survival_Genes RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation_Genes Proliferation Genes ERK->Proliferation_Genes Transcription Cell_Cycle_Proteins Cell Cycle Proteins ERK->Cell_Cycle_Proteins NF_kappa_B_p65_p50 NF-κB (p65/p50) IKK->NF_kappa_B_p65_p50 Translocation I_kappa_B IκB NF_kappa_B_p65_p50->I_kappa_B NF_kappa_B_p65_p50->Survival_Genes Transcription I_kappa_B->IKK Bax Bax ROS->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl_2->Bax Apoptosis_Genes Apoptosis Genes Cytochrome_c->Apoptosis_Genes Caspase Cascade G Start Start: This compound Synthesis/Isolation In_Vitro_Screening In Vitro Screening (Cytotoxicity Assays - MTT) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (Annexin V, Western Blot) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment (Animal Models) In_Vivo_Studies->Toxicity_Assessment Pharmacokinetics Pharmacokinetics (ADME Studies) In_Vivo_Studies->Pharmacokinetics Clinical_Trials Pre-clinical & Clinical Trials Toxicity_Assessment->Clinical_Trials Pharmacokinetics->Clinical_Trials

References

Methodological & Application

N-Caffeoylputrescine extraction from plant material protocol.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Extraction of N-Caffeoylputrescine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenolic amide found in various plant species, including Capsicum annuum (red pepper) leaves, Nicotiana tabacum (tobacco), and Physalis peruviana (Cape gooseberry).[1][2] This compound and its derivatives have garnered significant interest due to their potential biological activities, notably their antioxidant properties.[3] As research into the therapeutic potential of natural compounds continues to expand, robust and efficient methods for their extraction and quantification are crucial.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant materials. The methodologies described are compiled from established scientific literature to ensure reliability and reproducibility.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source, culture conditions, and extraction methodology. The following table summarizes reported yields from different studies.

Plant MaterialCulture/Elicitor ConditionExtraction SolventAnalytical MethodThis compound YieldReference
Physalis peruviana Hairy RootsB5 medium, 4% sucrose70% MethanolHPLC6.30 mg/L[2]
Physalis peruviana Hairy Roots100 µM Methyl Jasmonate (MeJA)70% MethanolHPLC141.10 mg/L[2]
Red Pepper (Capsicum annuum) LeavesNot specifiedEthanolNot specifiedNot explicitly quantified, but identified as a major antioxidative compound
Saxifraga tanguticaNot specifiedMethanolHPLCNot explicitly quantified for this compound, but a related compound was isolated

Experimental Protocols

This section details the step-by-step methodology for the extraction and analysis of this compound from plant material.

Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction.

  • Fresh Tissue: Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic processes.[4]

  • Drying: Alternatively, air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight.[5]

  • Grinding: Grind the frozen or dried tissue into a fine powder using a pre-chilled mortar and pestle or a mechanical grinder to increase the surface area for extraction.[4][5]

Extraction of this compound

This protocol utilizes ultrasound-assisted extraction, a method known for its efficiency.

  • Sample Preparation: Weigh 200 mg of the dried and powdered plant material.

  • Solvent Addition: Add 2 mL of 70% methanol to the sample.[2] Other solvents such as ethanol, acetone, chloroform, and ethyl acetate have also been reported for the extraction of related compounds.[3][6]

  • Ultrasonication: Place the sample in an ultrasonic bath and sonicate at 80°C for 1 hour.[2] This process enhances the extraction by disrupting cell walls.

  • Centrifugation: After sonication, centrifuge the mixture at 3000 rpm for 15 minutes to pellet the solid plant debris.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

  • Repeated Extraction: For exhaustive extraction, repeat the process two more times with the remaining plant pellet, and pool the supernatants.[2]

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.[2]

Purification of this compound (Optional)

For the isolation of pure this compound, further purification steps such as column chromatography are necessary.

  • Column Chromatography: A common approach involves using a polyamide or C18 column.[7][8]

  • Elution: The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a polar solvent and gradually increasing the proportion of a less polar solvent (e.g., water to methanol gradient).[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.[8]

  • Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a C18 column and a UV or mass spectrometer detector.[2]

  • Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[4]

  • Injection Volume: 5-10 µL.[4]

  • Detection: Monitor the elution profile at a wavelength determined by the UV absorbance spectrum of this compound or use mass spectrometry for more specific detection.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.[2][4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and analysis of this compound.

Extraction_Workflow PlantMaterial Plant Material (Fresh or Dried) Grinding Grinding PlantMaterial->Grinding Extraction Ultrasound-Assisted Extraction (70% Methanol, 80°C, 1h) Grinding->Extraction Centrifugation Centrifugation (3000 rpm, 15 min) Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration Purification Purification (Optional - Column Chromatography) Filtration->Purification For Isolation Analysis Quantification (HPLC) Filtration->Analysis For Quantification PureCompound Pure this compound Purification->PureCompound Data Quantitative Data Analysis->Data

Caption: Workflow for this compound Extraction and Analysis.

Antioxidant Activity Signaling Pathway

This compound exhibits antioxidant activity, which involves the neutralization of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The diagram below provides a simplified overview of this protective mechanism.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) OxidativeDamage Oxidative Damage & Cell Death ROS->OxidativeDamage attacks Neutralization Neutralization ROS->Neutralization scavenged by CellularComponents Cellular Components (DNA, Proteins, Lipids) CellularComponents->OxidativeDamage NCaffeoylputrescine This compound NCaffeoylputrescine->Neutralization HealthyCell Cellular Protection Neutralization->HealthyCell

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant species, including tobacco (Nicotiana tabacum) and potato (Solanum tuberosum).[1][2] It belongs to the family of hydroxycinnamic acid amides and is involved in plant defense mechanisms and responses to environmental stress. Due to its potential biological activities, accurate and reliable quantification of this compound in different matrices is crucial for research in phytochemistry, plant physiology, and drug discovery.

This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of phenolic compounds and related structures.

Experimental Protocols

Standard Preparation

1.1. Stock Solution Preparation (1 mg/mL):

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve the standard in 1 mL of HPLC-grade methanol or a mixture of methanol and water.

  • Sonication may be used to ensure complete dissolution.

  • Store the stock solution at -20°C in a light-protected vial. For long-term storage (up to 6 months), -80°C is recommended.[1]

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • A typical calibration curve range for similar phenolic compounds is from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

2.1. Extraction:

  • Homogenize 1 gram of lyophilized and ground plant tissue with 10 mL of 80% methanol in water.

  • Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Pool the supernatants.

2.2. Solid-Phase Extraction (SPE) for Clean-up (Optional):

  • For complex matrices, an SPE step can be employed to remove interfering substances. A C18 cartridge is a suitable choice for retaining this compound.

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the C18 cartridge.

  • Loading: Load the plant extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound, based on methods for similar phenolic compounds.[3][4][5]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Diode Array Detector (DAD) at 320 nm

Data Presentation

Quantitative Data Summary

The following table presents typical validation parameters for HPLC methods used in the analysis of phenolic compounds. These values can be used as a benchmark when validating the method for this compound.

ParameterExpected Value
Retention Time (tR) Dependent on the specific column and conditions, but should be reproducible.
Linearity (R²) > 0.995
Limit of Detection (LOD) Typically in the range of 0.1 - 1 µg/mL
Limit of Quantification (LOQ) Typically in the range of 0.5 - 5 µg/mL
Precision (%RSD) < 2% for intra-day and inter-day measurements
Accuracy (Recovery) 95 - 105%

Method Validation

For quantitative analysis, the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction with 80% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE SPE Clean-up (C18) Supernatant->SPE Optional Injection HPLC Injection Supernatant->Injection Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (320 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the qualitative and quantitative analysis of this compound by HPLC. The detailed protocol for sample preparation and the recommended HPLC conditions, along with the workflow diagram, offer a solid starting point for researchers. Method optimization and validation are essential to ensure accurate and reliable results for specific sample matrices and analytical instrumentation.

References

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-Caffeoylputrescine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Caffeoylputrescine in biological matrices, specifically plasma and plant tissues. This compound, a hydroxycinnamic acid amide, is implicated in various physiological and stress-response pathways in plants and may have significance in biomedical research. The method employs a straightforward sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research, clinical, and drug development settings. The protocol has been developed and validated in accordance with internationally recognized guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction

This compound is a naturally occurring polyamine conjugate found in various plant species. It belongs to the class of hydroxycinnamic acid amides (HCAAs), which are known to play crucial roles in plant development, defense mechanisms against pathogens, and responses to abiotic stress. The accurate quantification of this compound in biological samples is essential for understanding its biosynthesis, metabolism, and physiological functions. In the context of drug development and biomedical research, the analysis of such metabolites can provide insights into disease pathways and the effects of therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantitative analysis of small molecules in complex biological matrices.[6] This application note provides a detailed, step-by-step protocol for the extraction and quantification of this compound, designed to be implemented by researchers and scientists in relevant fields. The method's validation is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline, ensuring the production of high-quality, reproducible data.[1][2][3][4][7]

Experimental Workflow

The overall analytical procedure involves sample preparation to isolate this compound from the biological matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Plant Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction/ Protein Precipitation Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Dry Down (Nitrogen) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: General experimental workflow for this compound analysis.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4 (if available) or a structurally similar compound.

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA), LC-MS grade (≥99%)

  • Perchloric acid (PCA), analytical grade

  • Human plasma (K2-EDTA)

  • Plant tissue (e.g., leaves, roots)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation Protocols

The choice of extraction method is critical for achieving high recovery and minimizing matrix effects. Below are detailed protocols for plasma and plant tissue.

Protocol 1: Protein Precipitation from Plasma

This method is rapid and effective for precipitating plasma proteins, releasing small molecules like this compound into the supernatant.

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50% MeOH) to each tube and vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and denaturation of proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Plant Tissue

This protocol is designed to efficiently extract polar and semi-polar metabolites from complex plant matrices.[8]

  • Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the powdered tissue.

  • Extraction: Add 1 mL of ice-cold extraction solvent (80% methanol containing 0.1% formic acid). The acidified methanol disrupts cell membranes and solubilizes the target analyte while precipitating proteins and other macromolecules.

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes to ensure exhaustive extraction.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant. For cleaner extracts, pass the supernatant through a 0.22 µm syringe filter.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute as described in steps 9 and 10 of the plasma protocol.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity and selectivity.

Liquid Chromatography Conditions

A reversed-phase C18 column is well-suited for retaining and separating this compound from other endogenous components.[3]

ParameterCondition
LC System UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Collision Gas Argon
MRM Transitions

The precursor ion for this compound (MW: 250.29 g/mol ) is its protonated form, [M+H]⁺, at m/z 251.1.[9] A key, high-intensity product ion is generated from the stable caffeoyl moiety following collision-induced dissociation. A second product ion can be used for confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound251.1163.1 (Caffeoyl moiety)71.1 (Putrescine fragment)15-25 (Optimized)
Internal Standard (IS)Analyte-specificAnalyte-specificAnalyte-specificOptimized

Note: Collision energy should be empirically optimized for the specific instrument to maximize the signal intensity of the product ions.

Method Validation

To ensure the reliability of the results, the method must be validated according to regulatory guidelines.[1][2][3][4] The following parameters should be assessed.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve should be prepared in the biological matrix over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels (LLOQ, low, mid, and high) on three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of a neat solution. The IS-normalized matrix factor should be consistent across different matrix lots.

  • Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Example Validation Data Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99Passes
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)Passes
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)Passes
Intra-day Accuracy (%)85-115% (80-120% at LLOQ)Passes
Inter-day Accuracy (%)85-115% (80-120% at LLOQ)Passes
RecoveryConsistent and reproducible>85%
Matrix EffectIS-normalized matrix factor CV ≤ 15%Passes
Stability% Deviation within ±15% of nominal concentrationPasses

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of this compound in plasma and plant tissue. The simple and efficient sample preparation protocols, combined with the high selectivity and sensitivity of the mass spectrometric detection, make this method a powerful tool for researchers in plant biology, pharmacology, and clinical diagnostics. Adherence to the described protocols and validation procedures will ensure the generation of accurate and reliable data suitable for regulatory submissions and high-impact scientific publications.

References

Chemical synthesis of (E)-N-Caffeoylputrescine from caffeic acid and putrescine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of (E)-N-Caffeoylputrescine, a naturally occurring polyamine conjugate with significant biological activities. The synthesis involves the amide coupling of caffeic acid and putrescine. Detailed protocols for the synthesis using common coupling reagents, purification, and characterization of the final product are presented. This guide is intended to facilitate the reliable laboratory-scale production of (E)-N-Caffeoylputrescine for research and development purposes.

Introduction

(E)-N-Caffeoylputrescine is a hydroxycinnamic acid amide found in various plants, including tobacco (Nicotiana tabacum L.).[1] It is formed through the condensation of caffeic acid, a well-known antioxidant, and putrescine, a biogenic diamine. Research has highlighted the potential of (E)-N-Caffeoylputrescine in various therapeutic areas due to its antioxidant and potential neuroprotective properties. The synthesis of this compound is typically achieved through an amide coupling reaction between caffeic acid and putrescine, which can be facilitated by coupling agents or enzymatic catalysts.[2] This document outlines a standard chemical synthesis approach.

Chemical Synthesis Workflow

The synthesis of (E)-N-Caffeoylputrescine from caffeic acid and putrescine is a straightforward amide bond formation. The carboxylic acid group of caffeic acid is activated in situ using a coupling agent, which then reacts with the primary amine of putrescine to form the amide bond. A common and efficient method for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve reaction efficiency and minimize side reactions.

Synthesis_Workflow Caffeic_Acid Caffeic Acid Activation Activation of Carboxylic Acid Caffeic_Acid->Activation Putrescine Putrescine Amide_Coupling Amide Coupling Reaction Putrescine->Amide_Coupling Coupling_Reagents EDC, HOBt (Coupling Agents) Coupling_Reagents->Activation Activation->Amide_Coupling Crude_Product Crude (E)-N-Caffeoylputrescine Amide_Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product (E)-N-Caffeoylputrescine (Pure) Purification->Final_Product

Caption: Chemical synthesis workflow for (E)-N-Caffeoylputrescine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Caffeic Acid≥98%Sigma-Aldrich or equivalent
Putrescine≥98%Sigma-Aldrich or equivalent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich or equivalent
1-Hydroxybenzotriazole (HOBt)≥98%Sigma-Aldrich or equivalent
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich or equivalent
Dichloromethane (DCM)AnhydrousSigma-Aldrich or equivalent
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich or equivalent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific or equivalent
HexaneACS GradeFisher Scientific or equivalent
Silica Gel60 Å, 230-400 meshSigma-Aldrich or equivalent
Synthesis of (E)-N-Caffeoylputrescine

This protocol is a general procedure for the amide coupling of caffeic acid and putrescine using EDC and HOBt as coupling reagents.

Procedure:

  • In a round-bottom flask, dissolve caffeic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approximately 10 mL per mmol of caffeic acid).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • After 15 minutes of stirring at 0 °C, add putrescine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

Work-up:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of (E)-N-Caffeoylputrescine

The crude product is purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the elution solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of Dichloromethane and Methanol (e.g., starting from 100% DCM and gradually increasing the polarity with methanol).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure (E)-N-Caffeoylputrescine as a solid.

Data Presentation

Physicochemical Properties
PropertyValue
IUPAC Name(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[3]
Molecular FormulaC₁₃H₁₈N₂O₃[3]
Molecular Weight250.29 g/mol [3]
AppearancePowder[4]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][4]
Characterization Data

Spectroscopic data for the synthesized (E)-N-Caffeoylputrescine should be compared with reported values to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Spectral data should be consistent with the structure of (E)-N-Caffeoylputrescine.
¹³C NMR Spectral data should be consistent with the structure of (E)-N-Caffeoylputrescine.[3]
Mass Spec. [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.

Note: Specific chemical shifts for ¹H and ¹³C NMR can be found in specialized databases such as SpectraBase.[3]

Signaling Pathways and Biological Context

(E)-N-Caffeoylputrescine is involved in various biological processes in plants, primarily related to defense mechanisms and development. Its synthesis is part of the broader phenylpropanoid pathway, which leads to a wide array of secondary metabolites.

Biological_Context cluster_pathway Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid N_Caffeoylputrescine (E)-N-Caffeoylputrescine Caffeic_Acid->N_Caffeoylputrescine Arginine_Ornithine Arginine / Ornithine Putrescine Putrescine Arginine_Ornithine->Putrescine Putrescine->N_Caffeoylputrescine Biological_Activity Antioxidant Activity Neuroprotective Effects N_Caffeoylputrescine->Biological_Activity Exhibits

Caption: Biosynthetic origin and biological relevance of (E)-N-Caffeoylputrescine.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis and purification of (E)-N-Caffeoylputrescine. The use of EDC/HOBt coupling offers a high-yielding and straightforward approach for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development. The provided characterization data and workflow diagrams serve as a comprehensive resource for the successful production and study of this bioactive molecule.

References

Application Note: Structure Elucidation of N-Caffeoylputrescine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant species. It consists of a putrescine backbone acylated with a caffeoyl group. As a member of the hydroxycinnamic acid amide family, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a molecule of interest for pharmaceutical and nutraceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products. This application note provides a detailed protocol and data interpretation guide for the structural characterization of this compound using 1D and 2D NMR techniques.

Molecular Structure

This compound comprises a central four-carbon diamine chain (putrescine) linked via an amide bond to a caffeoyl moiety, which is characterized by a 3,4-dihydroxy-substituted aromatic ring and a trans-alkene functionality.

Structure of this compound

Caption: Chemical structure of this compound with atom numbering.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from literature reports of this compound and its derivatives, with assignments confirmed through 2D NMR spectroscopy. The spectra are typically recorded in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2'7.04d2.1
H-5'6.78d8.2
H-6'6.92dd8.2, 2.1
H-7' (α)6.38d15.8
H-8' (β)7.29d15.8
H-13.32t6.8
H-21.65m
H-31.65m
H-42.95t7.2

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppm
C-1'127.9
C-2'115.2
C-3'146.8
C-4'149.3
C-5'116.4
C-6'122.8
C-7' (α)118.9
C-8' (β)141.2
C-9' (C=O)169.5
C-140.5
C-227.8
C-327.8
C-442.1

Experimental Protocols

Sample Preparation
  • Sample Purity : Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent : Dissolve 5-10 mg of the purified compound in 0.6 mL of high-purity deuterated methanol (CD₃OD, 99.8% D).

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

1D ¹H NMR Spectroscopy

  • Pulse Program : zg30 (or equivalent)

  • Spectral Width (SW) : 12-16 ppm

  • Acquisition Time (AQ) : 2-4 seconds

  • Relaxation Delay (D1) : 2 seconds

  • Number of Scans (NS) : 16-64

  • Temperature : 298 K

1D ¹³C NMR Spectroscopy

  • Pulse Program : zgpg30 (with proton decoupling)

  • Spectral Width (SW) : 200-220 ppm

  • Acquisition Time (AQ) : 1-2 seconds

  • Relaxation Delay (D1) : 2-5 seconds

  • Number of Scans (NS) : 1024-4096

2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

    • Pulse Program : cosygpqf

    • Spectral Width (F1 and F2) : 12-16 ppm

    • Number of Increments (F1) : 256-512

    • Number of Scans (per increment) : 8-16

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.

    • Pulse Program : hsqcedetgpsisp2.3 (edited for CH, CH₂, and CH₃ differentiation)

    • Spectral Width (F2, ¹H) : 12-16 ppm

    • Spectral Width (F1, ¹³C) : 180-200 ppm

    • Number of Increments (F1) : 256

    • Number of Scans (per increment) : 8-16

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Pulse Program : hmbcgplpndqf

    • Spectral Width (F2, ¹H) : 12-16 ppm

    • Spectral Width (F1, ¹³C) : 200-220 ppm

    • Number of Increments (F1) : 256-512

    • Number of Scans (per increment) : 16-32

    • Long-range coupling delay (D6) : Optimized for a J-coupling of 8 Hz.

Data Processing
  • Apodization : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Fourier Transform : Perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure accurate integration.

  • Referencing : Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_assembly Structure Assembly 1D_H_NMR 1D ¹H NMR Proton_Signals Identify Proton Signals (Chemical Shift, Multiplicity, Integration) 1D_H_NMR->Proton_Signals 1D_C_NMR 1D ¹³C NMR Carbon_Signals Identify Carbon Signals (Chemical Shift) 1D_C_NMR->Carbon_Signals 2D_COSY 2D COSY H_H_Correlations Establish ¹H-¹H Couplings 2D_COSY->H_H_Correlations 2D_HSQC 2D HSQC C_H_Correlations Assign Directly Bonded C-H Pairs 2D_HSQC->C_H_Correlations 2D_HMBC 2D HMBC Long_Range_Correlations Establish Long-Range C-H Connectivity 2D_HMBC->Long_Range_Correlations Proton_Signals->H_H_Correlations Carbon_Signals->C_H_Correlations Fragment_A Assemble Caffeoyl Moiety H_H_Correlations->Fragment_A Fragment_B Assemble Putrescine Chain H_H_Correlations->Fragment_B C_H_Correlations->Fragment_A C_H_Correlations->Fragment_B Long_Range_Correlations->Fragment_A Long_Range_Correlations->Fragment_B Final_Structure Connect Fragments via Amide Linkage Fragment_A->Final_Structure Fragment_B->Final_Structure

Caption: Workflow for this compound structure elucidation.

Key 2D NMR Correlations for Structure Confirmation

The following diagrams visualize the key COSY and HMBC correlations that are crucial for assembling the structure of this compound.

COSY Correlations

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

HMBC_Correlations C1 C1 C2 C2 C3 C3 C4 C4 C9prime C9' Calpha Cbeta C1prime C1' C2prime C2' C6prime C6' H1 H1 H1->C2 H1->C3 H4 H4 H4->C2 H4->C3 H4->C9prime Halpha Halpha->Cbeta Halpha->C1prime Halpha->C2prime Halpha->C6prime Hbeta Hbeta->C9prime Hbeta->C1prime H2prime H2' H2prime->Calpha H6prime H6' H6prime->Calpha

Application Notes and Protocols for the Use of N-Caffeoylputrescine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring hydroxycinnamic acid amide (HCAA) found in a variety of plant species. It is synthesized in response to various biotic and abiotic stressors and plays a crucial role in plant defense mechanisms.[1][2][3][4] As a bioactive compound, this compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its presence and concentration in plants and derived products can be indicative of their quality, authenticity, and potential therapeutic efficacy.

These application notes provide detailed protocols for the accurate quantification of this compound in different matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, its application as a phytochemical marker for the quality control of herbal medicines is discussed.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[5]
Molecular Formula C₁₃H₁₈N₂O₃[5]
Molecular Weight 250.29 g/mol [5]
CAS Number 29554-26-5[6]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO[7]
[M+H]⁺ (m/z) 251.1388[1]

Application Note I: Quantification of this compound in Plant Extracts using HPLC-UV

This protocol describes a robust and reliable method for the quantification of this compound in plant extracts using HPLC with UV detection. This method is suitable for routine quality control and comparative analysis of plant materials.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant material (dried and powdered)

  • Syringe filters (0.45 µm, PTFE)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-UV Method Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 320 nm

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Application Note II: Sensitive Quantification of this compound in Biological Matrices using LC-MS/MS

This application note details a highly sensitive and selective method for the quantification of this compound in complex biological matrices, such as plant tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is ideal for targeted metabolomics, pharmacokinetic studies, and trace-level analysis.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Isotopically labeled internal standard (IS), e.g., this compound-d4 (if available) or a structurally similar compound.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plant tissue homogenate, cell lysate)

  • Syringe filters (0.22 µm, PTFE)

2. Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. Preparation of Standard and Internal Standard (IS) Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • IS Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 10 ng/mL) in 50% methanol.

4. Sample Preparation

  • To 100 µL of the biological matrix, add 10 µL of the IS working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

5. LC-MS/MS Method Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 251.1163.015
251.1135.025
Internal Standard (IS) ---

Note: Collision energies should be optimized for the specific instrument used.

6. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Application Note III: this compound as a Phytochemical Marker for Quality Control of Herbal Medicines

The accumulation of this compound in plants is often induced by biotic and abiotic stresses, making it a potential biomarker for plant health and defense status.[8][9][10][11] In the context of herbal medicine, this compound can serve as a valuable phytochemical marker for ensuring the quality, authenticity, and consistency of raw materials and finished products.[12][13][14]

Applications:

  • Authentication of Raw Materials: The presence and characteristic concentration range of this compound can help verify the identity of a plant species.

  • Standardization of Herbal Extracts: By quantifying this compound, manufacturers can produce standardized extracts with consistent levels of this bioactive compound, leading to more predictable therapeutic effects.

  • Assessment of Cultivation and Harvest Practices: The concentration of this compound can be influenced by environmental factors and harvesting time. Monitoring its levels can help optimize cultivation and harvesting protocols for maximal bioactivity.

  • Detection of Adulteration: Absence or significantly lower than expected levels of this compound may indicate adulteration or improper storage of the herbal material.

Protocol for Quality Control:

  • Establish a reference standard for the authentic herbal material by analyzing multiple batches of botanically verified samples using the HPLC-UV or LC-MS/MS methods described above.

  • Determine a target concentration range for this compound in the raw material or finished product.

  • Routinely test incoming raw materials and finished product batches for their this compound content.

  • Compare the results to the established reference range to ensure product quality and consistency.

Reported Concentrations of this compound in Plant Species

Plant SpeciesPlant PartConditionConcentration Range (µg/g dry weight)Reference
Nicotiana tabacum (Tobacco)LeavesBoron deficiencyAccumulation observed[7]
Solanum tuberosum (Potato)TubersPathogen infectionIncreased accumulation[5]
Capsicum annuum (Red Pepper)LeavesNormalPresent[5]
Arabidopsis thalianaLeavesPathogen infectionSignificantly increased[3]
Triticum aestivum (Wheat)SeedlingsOsmotic stressHigher constitutive levels in tolerant variety[15]

Mandatory Visualizations

G cluster_0 Phenylpropanoid Pathway cluster_1 Polyamine Biosynthesis cluster_2 This compound Synthesis cluster_3 Plant Defense Response Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3'H Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA 4CL This compound This compound Caffeoyl-CoA->this compound Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC N-Carbamoylputrescine N-Carbamoylputrescine Agmatine->N-Carbamoylputrescine AIH Putrescine Putrescine N-Carbamoylputrescine->Putrescine CPA Putrescine->this compound PHT Cell Wall Strengthening Cell Wall Strengthening This compound->Cell Wall Strengthening ROS Scavenging ROS Scavenging This compound->ROS Scavenging Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity Biotic/Abiotic Stress Biotic/Abiotic Stress Biotic/Abiotic Stress->Phenylalanine Biotic/Abiotic Stress->Arginine

Biosynthesis and signaling pathway of this compound.

G Start Start Plant Material Plant Material Start->Plant Material Extraction Extraction Plant Material->Extraction Weighing & Sonication Filtration Filtration Extraction->Filtration Centrifugation & Filtering HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis Data Processing Data Processing HPLC-UV Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Calibration Curve End End Quantification->End

Experimental workflow for HPLC-UV analysis.

G Start Start Biological Sample Biological Sample Start->Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Add IS & Acetonitrile Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing MRM Peak Integration Quantification Quantification Data Processing->Quantification Internal Standard Calibration End End Quantification->End

Experimental workflow for LC-MS/MS analysis.

Conclusion

This compound serves as a valuable analytical standard for researchers in various fields. The detailed HPLC-UV and LC-MS/MS protocols provided herein offer robust and sensitive methods for its quantification in diverse matrices. The application of this compound as a phytochemical marker will enhance the quality control of herbal medicines, ensuring their safety, efficacy, and consistency. The provided workflows and pathway diagrams offer a comprehensive guide for the implementation of these analytical methodologies and for understanding the biological relevance of this compound.

References

Application Notes & Protocols: Characterizing the Bioactivity of N-Caffeoylputrescine Using In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Caffeoylputrescine, A Phenolic Amide with Therapeutic Promise

This compound is a naturally occurring phenolic amide found in a variety of plant species, including tobacco (Nicotiana tabacum) and cape gooseberry (Physalis peruviana)[1][2]. As a conjugate of caffeic acid and the polyamine putrescine, it belongs to a class of compounds known as hydroxycinnamic acid amides (HCAAs). Emerging research highlights its significant therapeutic potential, with studies demonstrating notable antioxidant, anti-inflammatory, and neuroprotective properties[2][].

The exploration of such natural products is pivotal in modern drug discovery. However, moving from a promising compound to a validated lead requires robust, reproducible, and biologically relevant testing methodologies. Simple chemical assays, while useful for initial screening, often fail to predict a compound's true efficacy in a complex biological system, as they do not account for critical factors like cell permeability, metabolism, or interaction with specific cellular targets[4][5].

This comprehensive guide provides detailed application notes and validated protocols for a suite of in vitro, cell-based assays designed to rigorously evaluate the bioactivity of this compound. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize its mechanism of action and quantify its therapeutic potential in three key areas: antioxidant capacity, anti-inflammatory effects, and neuroprotection.

Part 1: Assessment of Cellular Antioxidant Activity

Scientific Rationale: Beyond Chemical Scavenging

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, cardiovascular disorders, and neurodegeneration[4][6]. While chemical assays like DPPH or ABTS can measure a compound's ability to scavenge free radicals in a test tube, they lack biological relevance[7][8]. A cell-based approach is superior as it assesses a compound's ability to enter a living cell and counteract intracellular oxidative stress.

The Cellular Antioxidant Activity (CAA) assay is a highly regarded method for this purpose[5][7]. It utilizes a cell-permeable probe, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). An effective antioxidant like this compound will penetrate the cell membrane and quench the ROS, thereby inhibiting the formation of DCF and reducing the fluorescent signal[7][9].

Featured Assay: Cellular Antioxidant Activity (CAA)

This protocol details the measurement of peroxyl radical scavenging by this compound in human hepatocarcinoma (HepG2) cells.

Experimental Workflow: CAA Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Loading cluster_induction Oxidative Stress Induction & Measurement seed Seed HepG2 Cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with this compound & Quercetin (Control) incubate1->treat load Add DCFH-DA Probe treat->load incubate2 Incubate 1h load->incubate2 wash Wash with PBS incubate2->wash induce Add AAPH Radical Initiator wash->induce measure Measure Fluorescence (Ex: 485 nm, Em: 538 nm) Every 5 min for 1h induce->measure

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol: CAA Assay

Materials:

  • This compound (stock solution in DMSO)

  • HepG2 cells (ATCC HB-8065)

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS

  • DCFH-DA probe (25 mM in methanol)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Remove media and treat cells with 100 µL of media containing various concentrations of this compound or Quercetin (positive control). Include a vehicle control (DMSO).

  • Probe Loading: Add 100 µL of 50 µM DCFH-DA solution in media to each well (final concentration 25 µM). Incubate for 1 hour at 37°C.

  • Washing: Discard the treatment and probe solution. Gently wash the cells twice with 100 µL of warm PBS.

  • Induction of Oxidative Stress: Add 100 µL of 600 µM AAPH solution (in PBS) to all wells except for the no-AAPH control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

  • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

  • Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the radical formation).

CompoundConcentration (µM)% Inhibition of Peroxyl Radicals (Mean ± SD)
This compound 115.2 ± 2.1
538.6 ± 3.5
1054.1 ± 4.0
2579.8 ± 3.8
5091.3 ± 2.9
Quercetin (Control) 1065.7 ± 4.2
Table 1: Representative dose-response data for the cellular antioxidant activity of this compound. Data are hypothetical.

Part 2: Evaluation of Anti-Inflammatory Potential

Scientific Rationale: Targeting the NF-κB Signaling Hub

Inflammation is a critical immune response, but its dysregulation contributes to chronic diseases. A master regulator of the inflammatory process is the transcription factor Nuclear Factor-kappa B (NF-κB)[10]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation and freeing NF-κB to translocate into the nucleus[11][12]. Once in the nucleus, NF-κB binds to DNA and drives the expression of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[13].

Assessing the ability of this compound to inhibit this pathway provides a direct measure of its anti-inflammatory potential. This can be achieved by visualizing and quantifying NF-κB nuclear translocation or by measuring the downstream production of key inflammatory cytokines[14]. RAW264.7 murine macrophages are a standard cell line for these assays as they mount a robust inflammatory response to LPS[11][15].

NF-κB Signaling Pathway and Point of Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation NCP This compound NCP->IKK Inhibits? DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway activated by LPS.

Featured Assays:
  • NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

  • Quantification of Pro-inflammatory Cytokines (ELISA)

Detailed Protocol 1: NF-κB Nuclear Translocation

Materials:

  • RAW264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS (from E. coli O111:B4)

  • 96-well imaging plates (e.g., CellCarrier-96 Ultra, PerkinElmer)

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibody: Anti-NF-κB p65 (e.g., Cell Signaling Technology, #8242)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4′,6-diamidino-2-phenylindole)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well imaging plate at 2.5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat cells with this compound at various concentrations for 1-2 hours. Include a vehicle control.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 30-60 minutes.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking & Staining: Block with 5% BSA for 1 hour. Incubate with primary anti-p65 antibody overnight at 4°C. Wash, then incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature.

  • Imaging: Wash wells and acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus (defined by DAPI stain) versus the cytoplasm. Calculate a nuclear-to-cytoplasmic ratio. A potent inhibitor will prevent the increase in this ratio seen with LPS stimulation.

Detailed Protocol 2: Cytokine Quantification by ELISA

Materials:

  • RAW264.7 cells cultured and treated as above, but in a standard 24-well plate.

  • Commercially available ELISA kits for murine TNF-α and IL-6.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate. Pre-treat with this compound for 1-2 hours, then stimulate with 1 µg/mL LPS.

  • Incubation: Incubate for 6-24 hours. The optimal time depends on the cytokine being measured (TNF-α peaks earlier than IL-6).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to remove any cell debris and store at -80°C until analysis.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding standards and supernatant samples to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, a substrate, and finally a stop solution.

  • Data Analysis: Measure absorbance at 450 nm. Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample. Compare the cytokine levels in this compound-treated groups to the LPS-stimulated control to determine the percentage of inhibition.

Treatment GroupNF-κB Nuclear/Cytoplasmic RatioTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control (No LPS)1.1 ± 0.2< 20< 15
LPS (1 µg/mL)4.5 ± 0.52850 ± 2101540 ± 150
LPS + this compound (10 µM)2.8 ± 0.41510 ± 180820 ± 95
LPS + this compound (50 µM)1.5 ± 0.3450 ± 65210 ± 40
Table 2: Representative data showing the anti-inflammatory effect of this compound on NF-κB translocation and cytokine production. Data are hypothetical.

Part 3: Investigation of Neuroprotective Effects

Scientific Rationale: Modeling Neurodegeneration In Vitro

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss[16]. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which aggregate to form neurotoxic oligomers and plaques, leading to oxidative stress, synaptic dysfunction, and ultimately, apoptosis (programmed cell death)[17][18].

An effective in vitro model for screening neuroprotective compounds involves inducing this Aβ-mediated toxicity in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line, which can be differentiated to exhibit neuron-like characteristics[6]. By exposing these cells to pre-aggregated Aβ oligomers, one can simulate the toxic environment of the Alzheimer's brain. The neuroprotective capacity of this compound can then be quantified by measuring its ability to preserve cell viability (e.g., via MTT assay) and inhibit key apoptotic pathways, such as the activation of executioner caspases (caspase-3 and -7)[17][19].

Featured Assay: Aβ₁₋₄₂-Induced Neurotoxicity Model

This protocol describes a method to assess the ability of this compound to protect differentiated SH-SY5Y cells from toxicity induced by Aβ₁₋₄₂ oligomers.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Cell Preparation & Differentiation cluster_treatment Treatment & Toxicity Induction cluster_readout Endpoint Analysis seed Seed SH-SY5Y Cells differentiate Differentiate with Retinoic Acid (5-7 days) seed->differentiate treat Pre-treat with this compound (2 hours) differentiate->treat induce Add Aβ₁₋₄₂ Oligomers treat->induce incubate Incubate 24-48h induce->incubate viability Measure Cell Viability (MTT Assay) incubate->viability apoptosis Measure Apoptosis (Caspase-3/7 Glo Assay) incubate->apoptosis

Caption: Workflow for the Aβ-induced neurotoxicity assay.

Detailed Protocol: Aβ₁₋₄₂ Neurotoxicity

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • Retinoic Acid (for differentiation)

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well clear and white-walled tissue culture plates

Procedure:

  • Aβ₁₋₄₂ Oligomer Preparation: Dissolve Aβ₁₋₄₂ peptide in HFIP and evaporate to form a film. Reconstitute in DMSO and dilute in serum-free media. Incubate at 4°C for 24 hours to form oligomers.

  • Cell Differentiation: Seed SH-SY5Y cells in 96-well plates. Differentiate for 5-7 days in low-serum media containing 10 µM retinoic acid.

  • Pre-treatment: Replace media with fresh serum-free media containing various concentrations of this compound. Incubate for 2 hours.

  • Toxicity Induction: Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 5-10 µM. Incubate for 24-48 hours.

  • Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • Read absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Apoptosis (Caspase-3/7 Assay):

    • In a parallel white-walled plate, add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence using a plate reader. Luminescence is proportional to caspase activity.

Data Analysis:

  • For the MTT assay, express results as a percentage of the viability of the untreated control cells.

  • For the caspase assay, express results as fold-change in luminescence over the untreated control.

  • Compare the results from this compound-treated groups to the Aβ-treated control to determine the protective effect.

Treatment GroupCell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
Vehicle Control (No Aβ)100 ± 5.01.0 ± 0.1
Aβ₁₋₄₂ (10 µM)48.5 ± 4.23.8 ± 0.4
Aβ₁₋₄₂ + this compound (10 µM)65.2 ± 3.82.5 ± 0.3
Aβ₁₋₄₂ + this compound (50 µM)88.9 ± 4.51.4 ± 0.2
Table 3: Representative data demonstrating the neuroprotective effect of this compound against Aβ-induced toxicity. Data are hypothetical.

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's bioactivity in vitro. By employing these biologically relevant, cell-based assays, researchers can move beyond simple screening to generate meaningful data on the compound's antioxidant, anti-inflammatory, and neuroprotective mechanisms. The quantitative data derived from these methods are essential for establishing dose-response relationships, elucidating mechanisms of action, and building a compelling value proposition for the continued development of this compound as a potential therapeutic agent for a range of human diseases.

References

Application Notes & Protocols: Leveraging N-Caffeoylputrescine for Advanced Studies in Plant-Herbivore Interactions

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Role of N-Caffeoylputrescine in Plant Chemical Defense

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these are a vast array of specialized metabolites that can act as toxins, repellents, or anti-nutritive compounds.[1][2][3] this compound (CP) is a prominent member of the hydroxycinnamic acid amides (HCAAs), a class of phenolic compounds synthesized by plants as a defense mechanism.[4] This molecule is formed by the conjugation of caffeic acid, a phenylpropanoid, with the polyamine putrescine.[5] Its accumulation is often induced by herbivore feeding, and it plays a critical role in mediating the plant's resistance to a wide range of insect pests.[6][7]

The significance of this compound lies in its multifaceted defensive capabilities. It can directly impair insect growth and development and may also act as a pro-oxidant within the insect gut, creating a hostile environment for digestion and nutrient absorption. Furthermore, its biosynthesis is intricately linked with the jasmonate signaling pathway, a central hub in the plant's immune response to chewing insects.[6]

These application notes provide a comprehensive guide for researchers aiming to study the role of this compound in plant-herbivore interactions. We present detailed, field-proven protocols for the extraction and quantification of this key metabolite, as well as robust bioassay designs to assess its anti-herbivore activity. This guide is intended to equip researchers with the necessary tools to explore the ecological functions and mechanistic underpinnings of this important defense compound.

Section 1: Biosynthesis and Regulation of this compound

Understanding the biosynthetic origin of this compound is fundamental to studying its ecological role. The production of CP is a fascinating convergence of two major metabolic pathways: the phenylpropanoid pathway and the polyamine pathway.

The process is initiated by herbivore damage, which triggers the jasmonic acid (JA) signaling cascade.[2][6] This hormonal signal upregulates the expression of genes encoding key biosynthetic enzymes. Caffeoyl-CoA, an intermediate of the phenylpropanoid pathway, is combined with putrescine, a product of arginine or ornithine decarboxylation.[5][8][9] This crucial conjugation step is catalyzed by putrescine hydroxycinnamoyltransferase (PHT), yielding this compound.

This compound Biosynthesis Figure 1: this compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid Caffeoyl-CoA Caffeoyl-CoA Caffeic Acid->Caffeoyl-CoA This compound This compound Caffeoyl-CoA->this compound + Arginine Arginine Agmatine Agmatine Arginine->Agmatine Putrescine Putrescine Agmatine->Putrescine Putrescine->this compound + Ornithine Ornithine Ornithine->Putrescine Herbivore Feeding Herbivore Feeding Jasmonic Acid Signaling Jasmonic Acid Signaling Herbivore Feeding->Jasmonic Acid Signaling triggers PHT_enzyme Putrescine Hydroxycinnamoyltransferase (PHT) Jasmonic Acid Signaling->PHT_enzyme upregulates PHT_enzyme->this compound catalyzes

Caption: Figure 1: Simplified biosynthetic pathway of this compound.

Section 2: Extraction and Quantification Protocols

Accurate quantification of this compound in plant tissues is crucial for understanding its role in defense. The following protocols provide a reliable workflow for extraction and analysis using High-Performance Liquid Chromatography (HPLC).

Protocol 2.1: Methanolic Extraction of this compound

This protocol is designed for the efficient extraction of phenolic compounds, including this compound, from plant leaf tissue. The use of acidified methanol prevents the degradation of phenolics and improves extraction efficiency.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • 80% Methanol (HPLC grade) with 0.1% HCl

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Harvest approximately 100 mg of fresh leaf tissue. For freeze-dried tissue, use 20 mg. Immediately flash-freeze the fresh tissue in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of acidified 80% methanol. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Incubate the mixture for 1 hour at 4°C in the dark to facilitate the extraction of phenolic compounds.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 0.5 mL of acidified 80% methanol to the pellet, vortex, and centrifuge again. Combine the supernatants.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

Protocol 2.2: Quantification by HPLC-UV

This method provides a robust and reproducible means of separating and quantifying this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient 5% B to 95% B over 30 minutes.
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Detection 320 nm (UV).
Column Temperature 30°C.

Procedure:

  • Standard Curve: Prepare a series of standard solutions of pure this compound (if available) in 80% methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject the standards and the prepared plant extracts onto the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Construct a standard curve by plotting peak area against concentration. Use the regression equation from the standard curve to calculate the concentration of this compound in the plant extracts.

Extraction and Quantification Workflow Figure 2: Workflow for this compound Analysis Plant_Tissue 1. Plant Tissue (100mg fresh wt) Grinding 2. Grind in Liquid N2 Plant_Tissue->Grinding Extraction 3. Extract with Acidified 80% Methanol Grinding->Extraction Centrifugation 4. Centrifuge (13,000 x g, 10 min) Extraction->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Filtration 6. Filter (0.22 µm) Supernatant->Filtration HPLC_Vial 7. HPLC Vial Filtration->HPLC_Vial HPLC_Analysis 8. HPLC-UV Analysis HPLC_Vial->HPLC_Analysis Data_Analysis 9. Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Figure 2: Step-by-step workflow for the extraction and quantification of this compound.

Section 3: Herbivore Bioassay Protocols

To empirically test the defensive function of this compound, controlled bioassays are essential. These experiments allow for the direct assessment of the compound's effects on herbivore behavior, growth, and survival.

Protocol 3.1: Artificial Diet Incorporation Bioassay

This method is ideal for quantifying the direct toxic or anti-nutritive effects of this compound on generalist chewing insects, such as larvae of Spodoptera or Helicoverpa species.

Materials:

  • Insect larvae (e.g., neonate Spodoptera exigua)

  • Standard artificial insect diet mix

  • This compound (pure compound)

  • Solvent (e.g., ethanol or DMSO, compatible with the diet and insect)

  • Multi-well insect rearing trays or Petri dishes

  • Fine paintbrush for handling larvae

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions. While the diet is still liquid and has cooled to a handling temperature (around 50-60°C), it is ready for amendment.

  • Treatment Preparation: Dissolve this compound in a minimal amount of the chosen solvent to create a stock solution. Prepare several dilutions to test a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/g of diet).

  • Diet Amendment: Add the this compound solutions to aliquots of the liquid diet. For the control group, add an equivalent volume of the solvent only. Mix thoroughly to ensure even distribution.

  • Dispensing: Dispense the treated and control diets into the wells of the rearing trays or into Petri dishes. Allow the diet to solidify completely.

  • Infestation: Carefully place one neonate larva into each well or dish using a fine paintbrush.

  • Incubation: Maintain the bioassays under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection: Monitor the larvae daily. Record survival rates. After a set period (e.g., 7-10 days), measure the larval weight.

Data Analysis: Compare the mean larval weight and survival rates between the control and treatment groups using appropriate statistical tests (e.g., ANOVA or t-tests). Calculate the EC50 (effective concentration to reduce growth by 50%) to quantify toxicity.

Protocol 3.2: Leaf Disc Choice Bioassay

This assay assesses the deterrent effect of this compound on herbivore feeding behavior.

Materials:

  • Herbivorous insects (e.g., caterpillars, beetles)

  • Host plant leaves (e.g., from a plant that does not naturally produce CP)

  • This compound

  • Solvent (e.g., acetone)

  • Petri dishes with moist filter paper

  • Cork borer or hole punch

  • Digital scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Treatment Solution: Prepare a solution of this compound in the solvent at a physiologically relevant concentration. The control solution will be the solvent alone.

  • Leaf Disc Preparation: Use a cork borer to cut uniform discs from the host plant leaves.

  • Application: Apply a small, known volume of the treatment solution to one half of the leaf discs and the control solution to the other half. Allow the solvent to evaporate completely.

  • Assay Setup: In each Petri dish, place one treated disc and one control disc on opposite sides.

  • Insect Introduction: Introduce one insect (pre-starved for ~2-4 hours) into the center of each Petri dish.

  • Incubation: Place the dishes in the dark to avoid light-biased feeding and maintain them under controlled conditions for 24-48 hours.

  • Damage Assessment: After the incubation period, remove the leaf discs and scan them. Use image analysis software to quantify the area consumed from both the treated and control discs.

Data Analysis: Calculate a feeding preference index. A significant reduction in the consumption of treated discs compared to control discs indicates a deterrent effect.

Herbivore Bioassay Workflow Figure 3: General Workflow for Herbivore Bioassays cluster_diet Artificial Diet Bioassay cluster_choice Leaf Disc Choice Bioassay Prep_Diet Prepare Artificial Diet Amend_Diet Amend with CP and Control Solvent Prep_Diet->Amend_Diet Infest_Diet Infest with Larvae Amend_Diet->Infest_Diet Measure_Growth Measure Larval Weight & Survival Infest_Diet->Measure_Growth Prep_Discs Prepare Leaf Discs Treat_Discs Apply CP Solution and Control Solvent Prep_Discs->Treat_Discs Setup_Assay Place Discs in Petri Dish with Insect Treat_Discs->Setup_Assay Measure_Feeding Scan & Quantify Consumed Area Setup_Assay->Measure_Feeding

Caption: Figure 3: Comparative workflows for two common types of herbivore bioassays.

Section 4: Investigating Mechanisms of Action

While bioassays demonstrate the effect of this compound, further investigation is needed to understand the mechanism. The toxicity of plant secondary metabolites can be attributed to a variety of factors.[10]

On the Herbivore: The anti-herbivore properties of this compound are likely multifaceted. One proposed mechanism is its ability to act as a pro-oxidant within the alkaline environment of the insect midgut. This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to gut epithelial cells and digestive enzymes.

  • Experimental Approaches:

    • Gut Histology: Compare the midgut tissues of insects fed on control versus CP-containing diets using histological staining to look for cellular damage.

    • Enzyme Inhibition Assays: Test the effect of this compound on the activity of key digestive enzymes (e.g., proteases, amylases) extracted from the insect gut.

    • ROS Measurement: Utilize fluorescent probes to measure ROS levels in the gut tissue of insects exposed to this compound.

In the Plant: this compound is not just a static defense; its production is a dynamic part of the plant's induced defense response. As mentioned, its synthesis is tightly regulated by the jasmonic acid (JA) pathway, which is a primary signaling network activated by chewing herbivores.[2][6]

  • Experimental Approaches:

    • Gene Expression Analysis (qRT-PCR): Measure the transcript levels of key biosynthetic genes (like PHT) in response to herbivory or JA treatment.

    • Phytohormone Analysis: Quantify JA levels in plants challenged with herbivores to correlate hormone signaling with CP accumulation.

    • Use of Mutants: Employ plant mutants deficient in JA signaling (e.g., coi1) to confirm the pathway's role in this compound production and subsequent herbivore resistance.

Signaling and Defense Cascade Figure 4: Plant Defense Signaling Cascade Herbivore_Attack Herbivore Attack (e.g., chewing) JA_Signal Jasmonic Acid (JA) Signaling Cascade Herbivore_Attack->JA_Signal Induces Gene_Expression Upregulation of Defense Genes (e.g., PHT) JA_Signal->Gene_Expression Activates CP_Synthesis This compound Biosynthesis Gene_Expression->CP_Synthesis Leads to Herbivore_Deterrence Herbivore Deterrence (Toxicity, Anti-feedant) CP_Synthesis->Herbivore_Deterrence Results in

Caption: Figure 4: The central role of Jasmonic Acid in inducing this compound synthesis.

Concluding Remarks and Future Directions

This compound represents a potent and ecologically significant component of plant defense against herbivores. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to delve into its role in specific plant-insect systems. Future research could focus on elucidating its precise molecular targets in the insect gut, exploring its potential synergistic or antagonistic interactions with other plant defense compounds, and investigating how environmental factors, such as nutrient availability and climate change, affect its production and efficacy. A deeper understanding of these chemical interactions holds great promise for developing novel, sustainable strategies for crop protection.

References

Application Note & Protocol: Preparation and Storage of N-Caffeoylputrescine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Caffeoylputrescine is a naturally occurring phenolic amide with demonstrated antioxidant and anti-inflammatory properties, making it a compound of significant interest in pharmacology and drug development.[][2][3] Accurate and reproducible experimental results depend critically on the proper preparation and storage of stock solutions. This document provides a detailed, field-proven protocol for dissolving and storing this compound, ensuring solution integrity, stability, and optimal performance in downstream applications. We address key technical aspects, including solvent selection, dissolution techniques, and long-term storage conditions, explaining the scientific rationale behind each recommendation.

Introduction to this compound

This compound is a biogenic amine conjugate found in various plants, including those of the Solanaceae family like Nicotiana tabacum (tobacco).[4][5] Its structure, featuring a caffeic acid moiety linked to a putrescine backbone, confers potent biological activities. Like many phenolic compounds, this compound and its derivatives are susceptible to degradation through oxidation and enzymatic activity, making meticulous handling imperative.[6][7] This guide establishes a self-validating system for preparing stable, high-concentration stock solutions suitable for a wide range of research applications.

Chemical & Physical Properties

A foundational understanding of the compound's properties is essential for accurate preparation of solutions.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈N₂O₃[2][8][9]
Molecular Weight 250.29 g/mol [2][8][9]
Appearance White to yellow solid/powder[4][5]
Purity Typically >98% (verify with supplier CoA)[][2]
Synonyms (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[][8]

Solubility Profile and Solvent Selection

The choice of solvent is the most critical factor in preparing a stable and usable stock solution. While solubility data for this compound is not extensively documented in primary literature, supplier data and the chemistry of related phenolic compounds provide a clear direction.

Expertise & Causality: Phenolic compounds are most effectively dissolved in polar aprotic solvents.[10][11] Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions of non-polar to moderately polar compounds for biological assays.

SolventSolubility & Rationale
Dimethyl Sulfoxide (DMSO) Highly Recommended. Solubility is reported to be as high as 100 mg/mL (399.54 mM) .[2][4][5] DMSO is a powerful polar aprotic solvent that readily dissolves this compound. Causality: Its high polarity effectively solvates the catechol and amide groups. Critical Note: DMSO is highly hygroscopic (absorbs moisture from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds and promote degradation.[4][5] Therefore, using a new, unopened bottle or an anhydrous grade of DMSO is paramount.
Ethanol (EtOH) Possible, but less effective for high concentrations. Caffeoylputrescine derivatives are generally soluble in ethanol.[] However, achieving the high concentrations possible with DMSO is unlikely. Causality: Ethanol is a polar protic solvent and may not be as efficient at disrupting the crystal lattice of the solid compound. It is also volatile, which can lead to an unintended increase in concentration over time due to evaporation.[12]
Water Not Recommended for Primary Stock. The estimated water solubility is low (approx. 2.3 g/L).[13] this compound is unlikely to dissolve at concentrations useful for a primary stock solution. Aqueous buffers are typically used for preparing final working dilutions from a DMSO stock.

Protocol: Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for serial dilutions.

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Sterile, positive-displacement pipette or glass syringe for handling DMSO

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology
  • Pre-Protocol Preparations:

    • Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[3] This prevents condensation of atmospheric moisture onto the hygroscopic powder.

    • Prepare a clean, dry workspace.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the desired amount of this compound. For 1 mL of a 100 mM stock:

      • Calculation: 0.1 mol/L * 1 L/1000 mL * 250.29 g/mol = 0.02503 g/mL = 25.03 mg/mL

  • Dissolution Procedure:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the pre-weighed compound.

    • Immediately cap the tube tightly.

    • Vortex the solution vigorously for 30-60 seconds.

    • Ultrasonicate in a bath sonicator for 5-10 minutes to facilitate complete dissolution.[4][5] Causality: The catechol rings in phenolic compounds can cause them to stack and resist dissolution. Sonication provides the necessary energy to break up aggregates and ensure a homogenous solution.

    • Visually Inspect: Hold the tube against a light source to ensure no solid particulates remain. The solution should be clear. If particulates persist, repeat sonication.

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh this compound (e.g., 25.03 mg) add_solvent 3. Add DMSO to Compound (e.g., to 1 mL final volume) weigh->add_solvent solvent 2. Select Solvent (Anhydrous DMSO) solvent->add_solvent dissolve_steps 4. Facilitate Dissolution (Vortex & Ultrasonic Bath) add_solvent->dissolve_steps confirm 5. Visually Confirm (Clear Solution) dissolve_steps->confirm confirm->dissolve_steps Particulates Remain aliquot 6. Aliquot into Light-Protected Vials confirm->aliquot Fully Dissolved store 7. Store at Recommended Temp (-80°C for Long-Term) aliquot->store

Caption: Workflow for this compound stock solution preparation.

Protocol: Storage and Handling of Stock Solutions

Improper storage is a leading cause of experimental variability. Caffeic acid derivatives are known to be unstable and can degrade over time, especially when exposed to light, oxygen, and repeated freeze-thaw cycles.[6][14]

Aliquoting: The Key to Stability

Trustworthiness: The single most effective practice to ensure the long-term integrity of your stock solution is to aliquot it. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can cause compound precipitation and degradation.

  • Immediately after dissolution, divide the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected (amber or foil-wrapped) cryovials.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Recommended Storage Conditions
Storage DurationTemperatureKey Considerations
Long-Term (Up to 6 Months) -80°C Optimal for stability. [4][5] Minimizes chemical degradation and solvent evaporation. Ensure vials are tightly sealed.
Short-Term (Up to 1 Month) -20°C Acceptable for frequent use. [4][5] Avoid storing for longer periods at this temperature.
Working Solutions (Daily) 2-8°CRecommended to prepare fresh daily from a thawed aliquot. Do not store diluted aqueous solutions for extended periods.

Crucial Directive: ALWAYS protect from light. [4][5] The phenolic structure of this compound makes it susceptible to photodegradation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound and DMSO.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin.[12] Handle with extreme care.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

References

Cellular Thermal Shift Assay (CETSA): Application Notes and Protocols for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for studying drug-target interactions directly in a cellular environment.[1][2] Developed in 2013, CETSA has become an invaluable tool in drug discovery for target engagement confirmation, lead optimization, and identifying off-target effects.[3][4] The core principle of CETSA is based on ligand-induced thermal stabilization of proteins. When a small molecule binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[1][2] This change in thermal stability is then quantified to provide direct evidence of target engagement within intact cells, cell lysates, or even tissue samples.[1][4]

Key Advantages of CETSA:
  • Label-free: It does not require modification of the compound or the protein, preserving their native states.[5]

  • Physiologically Relevant: CETSA experiments are performed in a cellular context, providing more accurate insights into drug-target interactions under physiological conditions.[2][5]

  • Versatile: The assay can be adapted for various sample types, including cell lines, primary cells, and tissues.[1][4]

  • Broad Applicability: CETSA can be used for a wide range of protein targets, including challenging ones like membrane proteins and protein complexes.[6][7]

Principles of CETSA

The CETSA methodology relies on the fundamental principle that the thermal stability of a protein is altered upon ligand binding. Unbound proteins, when subjected to increasing temperatures, will denature and aggregate at a characteristic melting temperature (Tm) or aggregation temperature (Tagg). However, when a ligand is bound to the protein, the resulting complex is often more stable, leading to an increase in its Tm.

The typical CETSA workflow involves two main experimental formats:

  • Melt Curve (or Thermal Shift) CETSA: In this format, cells or lysates are treated with a fixed concentration of a compound (or vehicle control) and then subjected to a temperature gradient. The amount of soluble protein remaining at each temperature is quantified, and the resulting melt curves are compared to determine the shift in melting temperature (ΔTm) induced by the ligand.[8]

  • Isothermal Dose-Response (ITDR) CETSA: This approach is used to determine the potency of a compound in stabilizing its target. Cells or lysates are treated with varying concentrations of the compound and then heated to a single, fixed temperature (typically a temperature that causes significant, but not complete, denaturation of the target protein in the absence of the ligand). The amount of soluble protein is then plotted against the compound concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50).[9]

Experimental Workflows and Signaling Pathways

General CETSA Workflow

The following diagram illustrates the general experimental workflow for a CETSA experiment coupled with Western blot detection.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Incubation cell_culture->compound_treatment Drug or Vehicle harvesting 3. Cell Harvesting compound_treatment->harvesting heating 4. Heat Shock harvesting->heating Temperature Gradient lysis 5. Cell Lysis heating->lysis centrifugation 6. Separation of Soluble Fraction lysis->centrifugation quantification 7. Protein Quantification centrifugation->quantification western_blot 8. Western Blot quantification->western_blot data_analysis 9. Data Analysis western_blot->data_analysis

Caption: General workflow of the Cellular Thermal Shift Assay with Western blot detection.

Signaling Pathway Example: Kinase Inhibition

CETSA is widely used to confirm the engagement of kinase inhibitors. The binding of an inhibitor to the ATP-binding pocket of a kinase stabilizes the protein, which can be detected as a thermal shift.

Kinase_Inhibition cluster_pathway Kinase Signaling cluster_inhibition CETSA Confirmation Kinase Kinase Substrate Substrate Protein Kinase->Substrate ATP Kinase_Inhibitor_Complex Stable Kinase-Inhibitor Complex Kinase->Kinase_Inhibitor_Complex Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor Kinase Inhibitor Inhibitor->Kinase Inhibitor->Kinase_Inhibitor_Complex Kinase_Inhibitor_Complex->Cellular_Response Inhibition

Caption: Diagram illustrating kinase inhibition and its confirmation by CETSA.

Detailed Experimental Protocols

Protocol 1: CETSA Melt Curve with Western Blot Detection

This protocol is designed to determine the thermal stability profile of a target protein in the presence and absence of a ligand.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Test compound and vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer or PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test compound at a fixed concentration (e.g., 10 µM) or vehicle for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a concentration of 2 x 10^6 cells/mL.[10]

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C for 3 minutes.[2]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with intermittent vortexing, or by three freeze-thaw cycles.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[2]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH) should also be used.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency (EC50) of a compound for target engagement.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells as in Protocol 1.

    • Treat cells with a serial dilution of the test compound for 1-2 hours at 37°C. Include a vehicle control.

  • Heat Challenge and Sample Processing:

    • Determine the optimal temperature for the ITDR experiment from the melt curve (a temperature that results in approximately 50% protein denaturation in the vehicle-treated sample).

    • Harvest and wash the cells as in Protocol 1.

    • Heat all samples at the single determined temperature for 3 minutes, followed by cooling.

    • Lyse the cells and separate the soluble fraction as described in Protocol 1.

  • Western Blot and Data Analysis:

    • Perform Western blotting for the target protein and a loading control.

    • Quantify the band intensities.

    • Plot the percentage of soluble protein against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Data Presentation

Quantitative data from CETSA experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Example CETSA Melt Curve Data for Kinase X

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (10 µM Inhibitor Y)
40100100
4398100
468599
495295
522088
55575
58255
61130
Tm (°C) 48.8 57.5
ΔTm (°C) -+8.7

Table 2: Example ITDR CETSA Data for PARP1 Inhibitors

CompoundITDR CETSA pEC50 (A375 cells)Biochemical IC50 (nM)
Olaparib7.81.2
Rucaparib7.51.8
NMS-P1186.425
Veliparib<5.0300

Data adapted from published studies for illustrative purposes.[9]

Mass Spectrometry-Based CETSA (Thermal Proteome Profiling)

For unbiased, proteome-wide target identification and off-target analysis, CETSA can be coupled with quantitative mass spectrometry. This technique, often referred to as Thermal Proteome Profiling (TPP), allows for the simultaneous measurement of thermal stability changes for thousands of proteins.[8]

TPP Workflow

TPP_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Data Acquisition & Analysis cell_treatment 1. Cell Treatment (Drug/Vehicle) heat_challenge 2. Heat Challenge (Temperature Gradient) cell_treatment->heat_challenge lysis_separation 3. Lysis & Separation of Soluble Proteins heat_challenge->lysis_separation digestion 4. Protein Digestion lysis_separation->digestion tmt_labeling 5. Isobaric Tagging (e.g., TMT) digestion->tmt_labeling fractionation 6. Peptide Fractionation tmt_labeling->fractionation lc_ms 7. LC-MS/MS Analysis fractionation->lc_ms protein_id_quant 8. Protein Identification & Quantification lc_ms->protein_id_quant data_analysis 9. Melting Curve Fitting & Target ID protein_id_quant->data_analysis

Caption: Workflow for Thermal Proteome Profiling (TPP).

Troubleshooting and Optimization

  • No Thermal Shift Observed:

    • The compound may not bind to the target in the cellular environment.

    • The ligand-binding might not induce a change in thermal stability.

    • The compound may not be cell-permeable (if using intact cells). Consider using cell lysates.

    • Optimize compound concentration and incubation time.

  • High Background in Western Blots:

    • Increase the number and duration of wash steps.

    • Optimize primary and secondary antibody concentrations.

    • Ensure complete removal of the insoluble protein pellet after centrifugation.

  • Poor Reproducibility:

    • Ensure consistent cell numbers and confluency.

    • Maintain precise control over heating and cooling steps.

    • Ensure accurate protein quantification and equal loading for Western blots.

  • Challenges with Membrane Proteins:

    • The lysis buffer must contain a mild non-ionic detergent (e.g., 0.5-1% NP-40 or Triton X-100) to solubilize membrane proteins.[2][6]

    • The detergent concentration may need to be optimized to maintain protein-ligand interactions.[11]

Conclusion

The Cellular Thermal Shift Assay is a versatile and powerful tool for confirming and quantifying drug-target engagement in a physiologically relevant setting. By providing direct evidence of binding in a label-free manner, CETSA plays a crucial role in modern drug discovery, from hit validation to lead optimization and beyond. The detailed protocols and application notes provided herein offer a framework for researchers to successfully implement CETSA in their target identification and drug development workflows.

References

Application Notes & Protocols: Identifying Protein Targets of N-Caffeoylputrescine using Drug Affinity Responsive Target Stability (DARTS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Target Deconvolution for Natural Products

Identifying the molecular targets of small molecules is a critical yet often formidable challenge in drug discovery and chemical biology.[1] This is particularly true for natural products, which possess immense structural diversity and biological activity but whose mechanisms of action are frequently unknown. N-Caffeoylputrescine (PCC), a naturally occurring alkaloid, has demonstrated notable antioxidant properties.[2][3][] To fully understand its therapeutic potential and cellular effects, it is imperative to identify its direct protein binding partners.

Drug Affinity Responsive Target Stability (DARTS) has emerged as a powerful and unbiased chemical proteomics strategy to address this challenge.[5][6] Unlike traditional affinity-based methods, DARTS is label-free, meaning it does not require chemical modification or immobilization of the small molecule, thus preserving its native bioactivity.[6][7][8] The technique is founded on a simple biophysical principle: the binding of a small molecule (a ligand) to its target protein often induces a conformational change that stabilizes the protein's structure, rendering it more resistant to protease digestion.[1][9][10][11] By comparing the proteolytic patterns of a complex protein lysate treated with this compound versus a vehicle control, we can identify proteins that are specifically protected from degradation, thereby revealing them as candidate targets.[10]

This guide provides a comprehensive overview of the DARTS methodology, field-proven insights for experimental design, and a detailed, step-by-step protocol for applying DARTS to identify the protein targets of this compound.

The DARTS Principle & Workflow: A Conceptual Framework

The DARTS workflow is a logical sequence of steps designed to isolate and identify ligand-stabilized proteins from a complex mixture. The entire process, from sample preparation to final target identification, is predicated on detecting a differential in proteolytic susceptibility.

DARTS_Workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Core Experiment cluster_analysis Step 3: Analysis & Identification Lysate Source Material (e.g., Cell Culture, Tissue) PreparedLysate Protein Lysate (Complex Mixture) Lysate->PreparedLysate Lysis & Normalization IncubatePCC Incubation with PCC PreparedLysate->IncubatePCC IncubateVehicle Incubation with Vehicle PreparedLysate->IncubateVehicle Drug This compound (PCC) Drug->IncubatePCC Vehicle Vehicle Control (e.g., DMSO) Vehicle->IncubateVehicle Protease Limited Proteolysis (e.g., Pronase) IncubatePCC->Protease IncubateVehicle->Protease DigestedPCC PCC-Treated Digest Protease->DigestedPCC DigestedVehicle Vehicle-Treated Digest Protease->DigestedVehicle SDSPAGE SDS-PAGE Separation DigestedPCC->SDSPAGE DigestedVehicle->SDSPAGE Gel Stained Gel (Visualize Bands) SDSPAGE->Gel Band Protected Band (Present in PCC lane) Gel->Band Band Excision MS Mass Spectrometry (LC-MS/MS) Band->MS Target Identified Target Protein (e.g., HSP90AA1) MS->Target Database Search

Caption: High-level workflow of the DARTS experiment for this compound.

Application Notes: Rationale and Expert Insights

A successful DARTS experiment hinges on careful optimization. This section explains the causality behind key experimental choices.

  • The Critical Choice of Protease: The selection of a protease is paramount.

    • Pronase: A mixture of non-specific endo- and exopeptidases, is highly recommended for initial, unbiased screening experiments.[10][11][12] Its broad activity ensures that a wide range of proteins can be digested, making it more likely to reveal protection of a specific target.[10]

    • Thermolysin: A metalloendopeptidase that preferentially digests unfolded proteins.[10][11] It can yield a very high signal-to-noise ratio if the target protein is susceptible, but its limited substrate pool makes it less suitable for discovering entirely novel targets.[11]

    • Causality: The goal is limited proteolysis. You need an enzyme that, under controlled conditions, can degrade most proteins but will be sterically hindered from cleaving a ligand-stabilized target. Pronase's versatility makes it the superior choice for a first pass with a novel compound like this compound.[11]

  • Optimizing Protease Concentration: This is the most critical parameter to titrate.

    • Rationale: Over-digestion will obliterate all proteins, including the protected target, leaving no differential signal. Under-digestion will result in a gel where most proteins remain intact in both control and treated lanes, masking any protective effect.[9]

    • Self-Validating Protocol: Before a full DARTS experiment, perform a protease titration. Incubate your protein lysate with a range of protease-to-protein ratios (e.g., 1:5000 to 1:100 w/w for Pronase) for a fixed time. Analyze the results by SDS-PAGE and select the concentration that results in substantial, but not complete, degradation of total protein. This empirical determination is essential for success.[9]

  • Determining this compound Concentration:

    • Guideline: If the EC50 or IC50 of the compound is known from a functional assay, a starting concentration of 10- to 100-fold higher is recommended to ensure target saturation.[10]

    • For Unknown Affinity: For this compound, where the binding affinity for unknown targets is not established, it is advisable to test a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) to identify a dose-dependent protective effect, which strengthens the evidence for a direct interaction.

  • The Indispensable Controls:

    • Vehicle Control (e.g., DMSO): This is the primary negative control and is essential for identifying proteins specifically protected by the drug.

    • No Protease Control (-P): Aliquots of the lysate (both vehicle- and drug-treated) that are not subjected to digestion. This control verifies that the starting protein material is consistent across samples and that any disappearance of bands is due to proteolytic activity.

    • No Drug, No Protease (0): This sample represents the intact, undigested proteome.

Detailed Experimental Protocol: DARTS for this compound

This protocol provides a step-by-step methodology for an unbiased DARTS experiment coupled with mass spectrometry (DARTS-MS).

Materials and Reagents
  • Cell Line: Human cancer cell line (e.g., HepG2 or MCF-7, in which a related compound showed activity).[2][3]

  • This compound (PCC): Prepare a 100x stock solution in DMSO.

  • Lysis Buffer (TNC Buffer): 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM CaCl₂. Immediately before use, supplement with 1x Protease and Phosphatase Inhibitor Cocktail.

  • Protease: Pronase (Roche, Cat. No. 10165921001). Prepare a 10 mg/mL stock in sterile water, aliquot, and store at -20°C.[11][12] Avoid repeated freeze-thaw cycles.[9]

  • Reaction Stop Solution: 5x SDS-PAGE Loading Buffer.

  • Instrumentation: Refrigerated centrifuge, sonicator, BCA protein assay kit, SDS-PAGE equipment, mass spectrometer (e.g., Q-Exactive or similar).

Step 1: Lysate Preparation
  • Cell Culture: Grow HepG2 cells to ~80-90% confluency.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into a pre-chilled microcentrifuge tube.

  • Lysis: Resuspend the cell pellet in ice-cold TNC Lysis Buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF).

  • Clarification: Centrifuge the lysate at 18,000 x g for 15 minutes at 4°C to pellet cell debris and insoluble material.[11]

  • Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

  • Normalization: Dilute the lysate with TNC buffer to a final concentration of 2-5 mg/mL to ensure consistency across all experimental arms.[11]

Step 2: Compound Incubation
  • Aliquoting: Divide the normalized lysate into labeled microcentrifuge tubes for each condition (e.g., Vehicle, PCC 10 µM, PCC 100 µM). A typical volume is 100 µL per reaction.

  • Incubation: Add 1 µL of 100x DMSO (Vehicle) or 100x this compound stock to the respective tubes for a 1:100 dilution.[11]

  • Binding: Incubate at room temperature for 1 hour with gentle agitation to allow for compound-protein binding.

Step 3: Limited Proteolysis
  • Protease Dilution: Immediately before use, perform a serial dilution of the 10 mg/mL Pronase stock in TNC buffer to achieve the optimal concentration determined during titration.

  • Digestion: Add the diluted Pronase to each tube (except the "No Protease" controls). Mix gently by flicking the tube.

  • Incubation: Incubate at room temperature for a precisely controlled time (e.g., 20 minutes). The optimal time should be determined during the titration phase.

  • Stopping the Reaction: Terminate the digestion by adding 25 µL of 5x SDS-PAGE Loading Buffer and immediately boiling the samples at 95°C for 5 minutes. This denatures the protease and prepares the samples for electrophoresis.

Step 4: SDS-PAGE and Target Visualization
  • Gel Electrophoresis: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gradient gel. Run the gel until adequate separation is achieved.

  • Staining: Stain the gel using a mass spectrometry-compatible stain, such as Coomassie Brilliant Blue R-250 or a commercial silver staining kit designed for MS.

  • Analysis: Carefully examine the gel on a light box. Look for distinct protein bands that are present or significantly more intense in the this compound-treated lanes compared to the vehicle-treated lane. These are your candidate "protected" proteins.

Step 5: Protein Identification by Mass Spectrometry
  • Band Excision: Using a sterile scalpel, carefully excise the candidate bands from the Coomassie-stained gel. Also, excise the corresponding region from the vehicle control lane as a background reference.

  • In-Gel Digestion: Destain the gel pieces, then reduce, alkylate, and digest the proteins overnight with sequencing-grade trypsin.

  • Peptide Extraction: Extract the tryptic peptides from the gel matrix.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Search: Search the resulting MS/MS spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins present in the excised bands.

Data Presentation and Hit Validation

Raw mass spectrometry data should be processed to identify high-confidence hits. A true target of this compound should be significantly enriched in the drug-treated sample.

Quantitative Data Summary
Protein IDGene NameProtein ScoreUnique Peptides (Vehicle)Unique Peptides (PCC 100 µM)Fold Enrichment (PCC/Vehicle)
P07900HSP90AA14583289.3
P62258ACTG121015161.1
P02768ALB1851190.8
Q06830HSPA598671.2

Table 1: Example of a quantitative summary from a DARTS-MS experiment. Data is hypothetical. A high fold enrichment, as seen for HSP90AA1, indicates a strong candidate target.

Hit Validation Workflow

A primary hit from DARTS-MS requires orthogonal validation to be confirmed. A recent study successfully used an integrated strategy including DARTS and Cellular Thermal Shift Assay (CETSA) to identify HSP90AA1 as a direct target of a structurally similar compound, N-p-coumaroyl-N'-caffeoylputrescine.[2][3]

Validation_Workflow DARTS_MS Primary Hit from DARTS-MS Screen WB DARTS-Western Blot (Confirms protection) DARTS_MS->WB 1. Specific Confirmation CETSA Cellular Thermal Shift Assay (Confirms in-cell target engagement) DARTS_MS->CETSA 2. In-Cell Confirmation Biochem Biochemical/Functional Assay (e.g., ATPase activity assay for HSP90) CETSA->Biochem 3. Functional Confirmation Confirmed Validated Target Biochem->Confirmed

Caption: Logical workflow for validating candidate targets identified by DARTS-MS.

Troubleshooting Common DARTS Issues

ProblemPossible Cause(s)Recommended Solution(s)
No protected bands visible - Insufficient compound concentration or low binding affinity.- Over-digestion by protease.- Target protein is of very low abundance.- Increase the concentration of this compound.- Re-run the protease titration to find a lower optimal concentration or shorter digestion time.[9]- Consider using a more sensitive gel-free quantitative proteomics approach.[11]
All protein is degraded, even in drug lane - Protease concentration is too high or digestion time is too long.- Protease stock is not properly stored, leading to altered activity.- Reduce protease concentration significantly and re-optimize.[9]- Use a fresh aliquot of protease for each experiment.[9]
No difference between vehicle and drug lanes - Under-digestion by protease.- this compound has no stable binding partners in the lysate.- Compound is not soluble in the assay buffer.- Increase protease concentration or digestion time based on titration experiments.- Confirm the bioactivity of the compound in a functional assay.- Ensure final DMSO concentration is low (<1%) and the compound does not precipitate.
Low peptide recovery in MS analysis - Inefficient in-gel digestion or peptide extraction.- High abundance proteins are masking the signal from the target.- Optimize the in-gel digestion protocol (e.g., FASP method).[11]- Consider a pre-fractionation step before LC-MS/MS to reduce sample complexity.

Conclusion

The Drug Affinity Responsive Target Stability (DARTS) methodology is a robust, versatile, and label-free approach for the deconvolution of small molecule targets from complex biological systems.[8] Its primary advantage lies in its ability to use unmodified, native compounds, making it exceptionally well-suited for investigating natural products like this compound.[1][7] By leveraging the principle of ligand-induced proteolytic stabilization, researchers can move beyond phenotypic observations to uncover direct molecular interactions, paving the way for a deeper understanding of a compound's mechanism of action and facilitating future drug development efforts.

References

Elicitor-Induced Production of N-Caffeoylputrescine in Hairy Root Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to enhancing the production of N-Caffeoylputrescine (CP), a promising bioactive alkaloid, in hairy root cultures through elicitation. This document outlines the key signaling pathways, detailed experimental protocols from hairy root induction to product quantification, and quantitative data on elicitor effectiveness.

Introduction

This compound is a hydroxycinnamic acid amide known for its significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest for pharmaceutical development. Hairy root cultures, established through transformation with Agrobacterium rhizogenes, offer a stable and efficient platform for the consistent production of such valuable secondary metabolites. Elicitation, the use of specific stress-inducing compounds to trigger plant defense responses, has been proven to be a powerful strategy to significantly enhance the biosynthesis and accumulation of this compound in these cultures. This guide details the methodologies to establish, elicit, and analyze this compound production in hairy root systems.

Data Presentation: Elicitor Effects on this compound Production

The following table summarizes the quantitative effects of various elicitors on the production of this compound in hairy root cultures of Physalis peruviana. The data is derived from a comprehensive study on the optimization of culture conditions and elicitation strategies.

Table 1: Effect of Elicitors on Biomass and this compound (CP) Production in Physalis peruviana Hairy Root Cultures

ElicitorConcentration (µM)Treatment Duration (days)Biomass (g/L DW)Total Phenolic Content (mg/g DW)CP Content (mg/g DW)CP Yield (mg/L)Fold Increase in CP Yield (vs. Control)
Control -822.211.010.4910.821.0
Methyl Jasmonate (MeJA) 50820.119.875.12102.919.5
100 8 21.3 23.34 6.62 141.10 13.04
200818.915.433.2160.675.6
400816.512.111.8730.862.8
Salicylic Acid (SA) 50821.812.540.5812.651.17
100820.513.980.8216.811.55
200819.111.760.6512.421.15
400817.310.950.518.820.81
Sodium Nitroprusside (SNP) 50821.511.980.6113.121.21
100820.913.120.7515.681.45
200818.711.230.5911.031.02
400816.810.550.488.060.74

Data synthesized from a study on Physalis peruviana hairy roots, where Methyl Jasmonate at 100 µM was identified as the most effective elicitor.[1][2]

Signaling and Biosynthetic Pathways

Elicitors such as Methyl Jasmonate (MeJA) trigger a complex signaling cascade that leads to the up-regulation of secondary metabolite biosynthesis. The pathway culminates in the synthesis of this compound from its precursors, putrescine and caffeoyl-CoA.

G cluster_0 Cellular Response to Elicitor cluster_1 This compound Biosynthesis Elicitor (MeJA) Elicitor (MeJA) Receptor Receptor Elicitor (MeJA)->Receptor Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Activation Transcription Factors (e.g., MYC2) Transcription Factors (e.g., MYC2) Signal Transduction Cascade->Transcription Factors (e.g., MYC2) Activation Gene Expression Gene Expression Transcription Factors (e.g., MYC2)->Gene Expression Upregulation PHT PHT (Putrescine N-hydroxycinnamoyl transferase) Gene Expression->PHT Enzyme Synthesis Arginine/Ornithine Arginine/Ornithine Putrescine Putrescine Arginine/Ornithine->Putrescine ADC/ODC pathways Putrescine->PHT Phenylalanine Phenylalanine Caffeoyl-CoA Caffeoyl-CoA Phenylalanine->Caffeoyl-CoA Phenylpropanoid pathway Caffeoyl-CoA->PHT This compound This compound PHT->this compound

Elicitor-induced signaling and this compound biosynthesis pathway.

Experimental Protocols

The following section provides detailed protocols for the establishment of hairy root cultures, elicitation for enhanced this compound production, and subsequent extraction and analysis.

G A Step 1: Hairy Root Induction (Agrobacterium rhizogenes-mediated transformation) B Step 2: Establishment of Liquid Cultures (Selection and proliferation of fast-growing lines) A->B C Step 3: Elicitation (Addition of MeJA to established cultures) B->C D Step 4: Harvesting and Extraction (Collection and solvent extraction of roots) C->D E Step 5: Quantification (HPLC-UV analysis of this compound) D->E

Overall experimental workflow.
Protocol 1: Hairy Root Induction and Establishment

This protocol describes the generation of hairy roots from sterile plant explants using Agrobacterium rhizogenes.

1. Materials and Reagents:

  • Plant explants (e.g., leaves, stems from in vitro-grown plantlets of a species like Physalis peruviana or other Solanaceae members)
  • Agrobacterium rhizogenes strain (e.g., ATCC 15834, A4)
  • YEB or LB medium for bacterial culture
  • Murashige and Skoog (MS) or Gamborg's B5 basal medium
  • Sucrose
  • Phytoagar or other gelling agent
  • Cefotaxime or carbenicillin
  • Sterile petri dishes, scalpels, forceps, and filter paper
  • Shaking incubator and growth chamber

2. Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of A. rhizogenes into 50 mL of YEB or LB liquid medium. Grow overnight at 28°C with shaking (180-200 rpm) until the culture reaches an optical density (OD600) of 0.6-0.8.
  • Infection of Explants:
  • Harvest young, healthy leaves or stem segments from sterile plantlets.
  • Wound the explants by making small cuts or punctures with a sterile scalpel.
  • Immerse the wounded explants in the bacterial suspension for 15-30 minutes.
  • Co-cultivation:
  • Blot the infected explants on sterile filter paper to remove excess bacteria.
  • Place the explants on solid MS or B5 medium (with 3% sucrose, pH 5.7).
  • Co-cultivate in the dark at 23-25°C for 2-3 days.
  • Bacterial Elimination and Root Induction:
  • Transfer the explants to fresh solid medium of the same composition, now supplemented with an antibiotic (e.g., 300-500 mg/L cefotaxime) to eliminate the Agrobacterium.
  • Subculture the explants onto fresh antibiotic-containing medium every 1-2 weeks.
  • Hairy roots should emerge from the wound sites within 2-4 weeks.
  • Establishment of Axenic Liquid Cultures:
  • Once the hairy roots are well-established and free of bacteria, excise 0.5 g (fresh weight) of rapidly growing root tips.
  • Transfer the root tips to a 250 mL flask containing 100 mL of liquid MS or B5 medium (hormone-free).
  • Culture on an orbital shaker at 100-120 rpm in the dark at 25°C.
  • Subculture every 3-4 weeks by transferring a small portion of the root mass to fresh liquid medium.

Protocol 2: Elicitation of this compound Production

This protocol is based on the effective use of Methyl Jasmonate (MeJA) to stimulate this compound synthesis.[1][2]

1. Materials and Reagents:

  • Established hairy root liquid cultures (e.g., 20-day-old cultures)
  • Methyl Jasmonate (MeJA)
  • Ethanol or DMSO for stock solution preparation
  • Sterile syringe filters (0.22 µm)

2. Procedure:

  • Prepare MeJA Stock Solution: Prepare a 100 mM stock solution of MeJA in ethanol or DMSO.
  • Elicitor Application:
  • To a 20-day-old, healthy hairy root culture (e.g., in 100 mL of B5 medium), add the MeJA stock solution to achieve a final concentration of 100 µM.[1][2] For example, add 100 µL of the 100 mM stock to 100 mL of culture.
  • The solution should be filter-sterilized through a 0.22 µm syringe filter directly into the culture flask.
  • For the control flask, add an equivalent volume of the solvent (ethanol or DMSO).
  • Incubation: Return the flasks to the shaker and incubate under the same conditions (25°C, dark, 110 rpm) for the desired treatment duration. Based on existing data, a period of 8 days provides a significant yield increase.[1][2]
  • Harvesting: After the incubation period, harvest the hairy roots by vacuum filtration. Gently blot the roots dry with filter paper, record the fresh weight, and then freeze them in liquid nitrogen or dry them in an oven at 60°C for subsequent analysis.

Protocol 3: Extraction and Quantification of this compound by HPLC-UV

This protocol details the extraction of metabolites from the hairy root biomass and the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Dried and ground hairy root powder
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Formic acid or acetic acid (HPLC grade)
  • Deionized water
  • This compound standard (for calibration curve)
  • Ultrasonic bath
  • Centrifuge
  • Syringe filters (0.45 µm, PTFE or nylon)
  • HPLC system with a UV detector and a C18 column

2. Extraction Procedure:

  • Weigh approximately 100 mg of dried, powdered hairy root tissue into a centrifuge tube.
  • Add 5 mL of methanol and vortex thoroughly.
  • Sonicate the mixture in an ultrasonic bath for 30 minutes.
  • Centrifuge the sample at 5,000 x g for 10 minutes.
  • Carefully collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction.
  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Quantification:

  • Chromatographic Conditions (Optimized for Phenolic Compounds):
  • HPLC System: Agilent 1260 or equivalent with UV detector.[1]
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A typical gradient might start at 5-10% B, increase linearly to 30-40% B over 20-30 minutes, followed by a wash and re-equilibration step.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Detection Wavelength: Approximately 320-330 nm for this compound.
  • Injection Volume: 10-20 µL.
  • Quantification:
  • Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Inject the standards to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared hairy root extracts.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
  • Quantify the amount of this compound in the sample by using the calibration curve. The final yield can be expressed as mg per g of dry weight (mg/g DW).

References

Application Notes and Protocols for Reverse Virtual Docking of N-Caffeoylputrescine to Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for identifying the potential protein targets of N-Caffeoylputrescine, a naturally occurring polyamine conjugate with known antioxidant, anti-inflammatory, and anti-tumor activities.[1] We employ a reverse virtual docking (or inverse virtual screening) approach, a powerful computational method where a single ligand of interest is docked against a large library of macromolecular targets.[2][3][4] This strategy is invaluable for elucidating the mechanism of action of bioactive compounds, identifying novel therapeutic applications (drug repositioning), and predicting potential off-target effects.[5][6] This document outlines the theoretical underpinnings, detailed step-by-step protocols for implementation using industry-standard software, and robust validation methodologies essential for ensuring the scientific rigor of the findings.

Introduction: The Rationale for Reverse Docking

Traditional virtual screening involves docking a large library of small molecules against a single protein target to find potential binders. Reverse virtual docking inverts this paradigm.[7] For a compound like this compound, which exhibits a range of biological effects, reverse docking allows us to ask a fundamental question: "To which proteins in the human proteome might this molecule bind to elicit these effects?"[1]

The core principle lies in systematically evaluating the binding affinity of our query ligand, this compound, against a curated library of 3D protein structures.[8] By ranking the proteins based on their predicted binding energies, we can generate a prioritized list of potential molecular targets for subsequent experimental validation.[9] This in silico approach significantly narrows the field of potential interactors, saving considerable time and resources in the drug discovery pipeline.[10][11]

This compound: A Phenylpropanoid Amide with Therapeutic Potential. Found in various plants, this compound is a conjugate of caffeic acid and the polyamine putrescine.[12][13] Its established biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-tumor effects, make it a compelling candidate for drug development.[1] However, its precise molecular targets remain largely uncharacterized. A recent study on a similar compound, N-p-coumaroyl-N'-caffeoylputrescine, successfully utilized reverse virtual docking to identify Heat Shock Protein 90 (HSP90AA1) as a high-affinity target, showcasing the power of this approach.[14]

The Reverse Virtual Docking Workflow

Our protocol is designed around a robust and widely-used toolset, primarily leveraging AutoDock Vina for the docking calculations due to its accuracy and computational efficiency.[15][16] The overall workflow is a multi-stage process that ensures data quality and culminates in a list of testable hypotheses.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation p1 Ligand Preparation (this compound) p3 High-Throughput Docking (AutoDock Vina) p1->p3 Prepared Ligand (.pdbqt format) p2 Target Library Curation (Human Proteome Subset) p2->p3 Prepared Targets (.pdbqt format) p4 Results Parsing & Ranking (Binding Affinity Scores) p3->p4 Docking Output Files p5 Hit Prioritization (Clustering & Visual Inspection) p4->p5 Ranked Target List p6 Computational Validation (Re-docking & Decoy Screening) p5->p6 Prioritized Hits p7 Experimental Validation (Binding & Activity Assays) p6->p7 Validated Hypotheses

Figure 1: High-level workflow for reverse virtual docking.

Detailed Protocols

This section provides granular, step-by-step instructions for each phase of the workflow.

Phase 1: Preparation

Protocol 3.1.1: Ligand Preparation (this compound)

Causality: The accuracy of a docking simulation is critically dependent on the correct 3D representation of the ligand, including its stereochemistry, protonation state, and partial charges. This protocol ensures the ligand is in an energetically favorable conformation and formatted correctly for AutoDock Vina.

  • Obtain 3D Structure: Download the 3D structure of this compound (CID: 5280559) from the PubChem database in SDF format.[13]

  • Energy Minimization and Format Conversion: Use Open Babel, a chemical toolbox, to perform energy minimization and convert the structure to the required PDBQT format. The PDBQT format is an extension of the PDB format that includes atomic partial charges (Q) and atom types (T).[3]

    • Command Line Execution:

    • Explanation: The first command generates a 3D conformation. The second command converts the MOL2 file to PDBQT, adding Gasteiger partial charges, which are essential for the scoring function in AutoDock.

Protocol 3.1.2: Target Protein Library Curation and Preparation

Causality: The selection of the target library is paramount. A broad, untargeted screen against the entire PDB is computationally expensive and can introduce noise. We will construct a focused library of high-quality human protein structures relevant to the known bioactivities of this compound.

  • Target Selection: Identify relevant protein targets from the Protein Data Bank (PDB).[11][17] Our curated list is based on pathways implicated in inflammation, cancer, and neurodegeneration. A key lead is HSP90AA1, identified as a target for a similar compound.[14]

    Biological Process Target Protein PDB ID(s) Rationale / Reference
    Cancer / Chaperone HSP90AA11UY6, 4U93Target of similar compound, central role in cancer signaling.[2][15][18][19][20]
    Inflammation Cyclooxygenase-2 (COX-2)1CX2Key enzyme in prostaglandin synthesis and inflammation.[21]
    Inflammation NF-κB (p50/p65)1VKXMaster regulator of inflammatory gene expression.[22]
    Inflammation Toll-like receptor 4 (TLR4)4G8AInitiates inflammatory signaling pathways.[14]
    Neurodegeneration Sigma-1 Receptor (S1R)6DK1Implicated in neuroprotection and protein quality control.[23]
    Neurodegeneration Calmodulin1CLLKey Ca2+ sensor, dysregulated in many neurodegenerative diseases.[24]
  • Protein Structure Preparation: Each PDB file must be "cleaned" to remove non-essential molecules and prepared for docking. This is a critical step to ensure the protein structure is suitable for the docking algorithm.

    • Using AutoDock Tools (ADT) or Chimera:

      • Load the PDB structure.

      • Remove all water molecules and heteroatoms (e.g., ions, co-factors, existing ligands).

      • Add polar hydrogens. Most crystal structures do not resolve hydrogen atoms.

      • Compute and assign Gasteiger charges.

      • Save the prepared protein in PDBQT format.

Phase 2: Execution

Protocol 3.2.1: High-Throughput Docking with AutoDock Vina

Causality: This is the core computational experiment. We will perform "blind docking," where the search space encompasses the entire protein surface, as we do not have a priori knowledge of a specific binding site.

  • Configuration File Setup: For each protein target, create a configuration file (e.g., conf.txt) that defines the docking parameters.

    • File Content:

    • Parameter Justification:

      • center_x, y, z: The geometric center of the protein. This can be determined using visualization software like UCSF Chimera or PyMOL.

      • size_x, y, z: The dimensions of the search box in Angstroms. For blind docking, these values should be large enough to cover the entire protein. A common practice is to make it slightly larger than the protein's dimensions.

      • exhaustiveness: Controls the thoroughness of the conformational search.[5] A value of 16 provides a good balance between accuracy and computational time for a screening campaign, an increase from the default of 8.[25]

      • num_modes: The number of binding modes (poses) to generate. 10 is sufficient for initial screening.

  • Automated Docking Script: Use a simple bash script to loop through your prepared protein library and execute Vina for each target.

Phase 3: Analysis and Validation

Protocol 3.3.1: Results Parsing, Ranking, and Prioritization

Causality: The raw output of a docking screen is a collection of scores and poses. This protocol structures that data to identify the most promising protein-ligand interactions for further investigation.

  • Extract Binding Affinities: Parse the log files (*_log.txt) from each Vina run to extract the binding affinity (in kcal/mol) for the top-ranked pose. A more negative score indicates a more favorable predicted interaction.[10]

  • Rank Targets: Create a table of all protein targets ranked by their binding affinity scores.

    Rank Target Protein PDB ID Binding Affinity (kcal/mol) Biological Process
    1HSP90AA11UY6-9.5Cancer / Chaperone
    2Sigma-1 Receptor6DK1-9.1Neurodegeneration
    3NF-κB (p50/p65)1VKX-8.8Inflammation
    4COX-21CX2-8.5Inflammation
    5Calmodulin1CLL-8.2Neurodegeneration
    6TLR44G8A-7.9Inflammation
    (Note: These are hypothetical values for illustrative purposes.)
  • Pose Clustering and Visual Inspection: For the top-ranked targets (e.g., top 5-10%), it is crucial to visually inspect the predicted binding poses.

    • Clustering: The num_modes generated by Vina represent different potential binding poses. Often, these poses cluster in a specific pocket. A large cluster of low-energy poses in one location provides higher confidence than scattered poses.[26]

    • Visualization: Use PyMOL or UCSF Chimera to load the protein-ligand complex (*_out.pdbqt). Analyze the interactions. Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key residues in the binding pocket. A pose that satisfies key chemical interactions is more likely to be biologically relevant.[27]

cluster_validation Self-Validating Protocol cluster_comp In Silico cluster_exp In Vitro / In Vivo comp_val Computational Validation redock Re-docking Known Ligand (e.g., into HSP90) comp_val->redock decoy Decoy Set Screening (Enrichment Analysis) comp_val->decoy exp_val Experimental Validation binding Binding Assays (SPR, MST, CETSA) exp_val->binding activity Functional Assays (Enzyme Inhibition, etc.) exp_val->activity

References

Application Notes and Protocols for Molecular Dynamics Simulations of N-Caffeoylputrescine-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant species.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-tumor effects.[][4] Understanding the molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the interactions between this compound and its potential protein targets at an atomic level.[5][6]

These application notes provide a comprehensive protocol for conducting molecular dynamics simulations of this compound complexed with a protein target. As a case study, we will consider the interaction of this compound with Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stability and function of numerous client proteins implicated in cancer and inflammatory diseases. A related compound, N-p-coumaroyl-N'-caffeoylputrescine, has been shown to interact with HSP90AA1, making it a plausible target for this compound.[7]

Signaling Pathway: HSP90 Chaperone Cycle

The following diagram illustrates the general mechanism of the HSP90 chaperone cycle, which is crucial for the activation and stabilization of its client proteins. This compound is hypothesized to inhibit this cycle by binding to the ATP-binding pocket of HSP90.

HSP90_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Client Protein Activation cluster_2 Inhibition HSP90_open HSP90 (Open) HSP90_ATP HSP90-ATP HSP90_open->HSP90_ATP ATP Binding HSP90_closed HSP90 (Closed, ATP-bound) HSP90_ATP->HSP90_closed Conformational Change HSP90_ADP HSP90-ADP HSP90_closed->HSP90_ADP ATP Hydrolysis Client_folded Folded (Active) Client Protein HSP90_closed->Client_folded Folding & Release HSP90_ADP->HSP90_open ADP Release Client_unfolded Unfolded Client Protein Client_unfolded->HSP90_ATP Binding NCaffeoylputrescine This compound NCaffeoylputrescine->HSP90_ATP Inhibition MD_Workflow Start Start: Prepared Protein-Ligand Complex ForceField 1. Assign Force Field (e.g., CHARMM36m) Start->ForceField Solvation 2. Solvate with Water (e.g., TIP3P water model) ForceField->Solvation Ionization 3. Add Ions to Neutralize System Solvation->Ionization Minimization 4. Energy Minimization Ionization->Minimization Equilibration 5. NVT & NPT Equilibration Minimization->Equilibration Production 6. Production MD Run Equilibration->Production Analysis 7. Trajectory Analysis Production->Analysis End End: Analyze Results Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Caffeoylputrescine Extraction from Tobacco Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the robust extraction and analysis of N-Caffeoylputrescine from Nicotiana tabacum. This guide is designed for researchers, scientists, and drug development professionals who are looking to maximize the yield and purity of this promising bioactive compound. This compound, a hydroxycinnamic acid amide (HCAA), is noted for its significant antioxidant and anti-inflammatory properties, making it a compound of high interest.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established scientific principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from tobacco significant?

This compound is a secondary metabolite found in tobacco plants (Nicotiana tabacum L.).[4][5] It belongs to the class of hydroxycinnamic acid amides (HCAAs), which are formed by the conjugation of a hydroxycinnamic acid (in this case, caffeic acid) and a polyamine (putrescine).[4] These compounds are integral to the plant's defense mechanisms against pathogens and environmental stress.[3] For researchers, this compound is a valuable target due to its potent biological activities, including excellent antioxidant capacity.[1] Optimizing its extraction is the critical first step for pharmacological studies, development of novel therapeutics, and exploring its potential as a cosmeceutical ingredient.

Q2: What are the primary challenges when extracting this compound?

Researchers typically face three main hurdles:

  • Low Endogenous Concentrations: Like many secondary metabolites, this compound exists in relatively low concentrations within the plant matrix, which is complex and rich in interfering compounds like nicotine, rutin, and chlorogenic acid.[6]

  • Analyte Instability: As a phenolic compound, this compound is susceptible to degradation from factors such as high temperatures, exposure to light, and extreme pH conditions during extraction.[7][8]

  • Complex Purification: The crude extract contains a multitude of compounds with similar polarities, making the isolation of pure this compound a significant challenge that requires multi-step purification strategies.[2]

Troubleshooting Guide: From Sample to Analysis

This section addresses specific problems you may encounter during the extraction workflow.

Part 1: Plant Material and Sample Preparation
Q: My final yield is consistently low. Could the issue be my starting tobacco leaves?

A: Absolutely. The physiological state and handling of the plant material are critical variables that are often underestimated.

  • Genetic and Environmental Factors: The concentration of secondary metabolites, including this compound, is highly dependent on the tobacco cultivar, plant age, and growing conditions.[9] Factors like nitrogen fertilization can significantly alter the chemical profile of the leaves, impacting the levels of nicotine and other phenolics.[9][10]

  • Leaf Position and Health: Studies have shown that the concentration of alkaloids like nicotine can vary depending on the leaf's position on the stalk.[11] It is advisable to use healthy, vibrant leaves and maintain consistency in the leaf part used across experiments.

  • Post-Harvest Handling: Immediate processing after harvesting is crucial. To prevent enzymatic degradation of phenolic compounds, flash-freeze the leaves in liquid nitrogen and then lyophilize (freeze-dry) them.[12][13] This maintains the stability of the analytes.[12][13] The dried material should be ground into a fine, homogenous powder to maximize the surface area for extraction and stored at -20°C or lower in a desiccated, dark environment.[12][13]

Part 2: Solvent Extraction
Q: Which solvent system is optimal for extracting this compound?

A: The choice of solvent is dictated by the polarity of this compound. As a polar molecule, it is best solubilized in polar solvents.

  • Recommended Solvents: An acidified aqueous methanol solution (e.g., 80% methanol in water, v/v, with 0.1% formic acid) is a highly effective choice for extracting phenolics from tobacco.[12][13] The water component helps to swell the plant tissue, improving solvent access, while methanol efficiently solubilizes the target compound. The acid helps to keep the phenolic compounds in a stable, protonated state. Other polar solvents like ethanol and acetone can also be used.[14][15]

  • Why Not Non-Polar Solvents? Solvents like hexane or dichloromethane are generally used for "de-fatting" the sample—removing lipids and other non-polar compounds—but are inefficient for extracting polar amides like this compound.[16]

Solvent SystemPolarityBoiling Point (°C)Rationale & Considerations
Methanol/Water (80:20, v/v) High~70-80Excellent for a wide range of phenolics. Often considered the gold standard.[12][13]
Ethanol/Water (e.g., 70:30, v/v) High~80-90A less toxic alternative to methanol, effective for phenolics.[15]
Acetone Medium-High56Can be effective but may also extract more chlorophyll and other pigments.
Ethyl Acetate Medium77Useful for fractionating the crude extract but less effective for initial bulk extraction from the plant matrix.[17]
Q: My extraction seems inefficient. How can I boost the recovery from the plant matrix?

A: If simple maceration isn't yielding satisfactory results, consider energy-assisted extraction techniques.

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent.[7] The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[7][12][13]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and water within the plant cells, causing pressure to build up and rupture the cell walls.[6] This leads to a rapid release of metabolites into the solvent. It is known for its high efficiency and speed.[6][18]

Causality: Both UAE and MAE enhance extraction efficiency by physically disrupting the plant cell matrix, which is the primary barrier to solvent access. This allows for a more exhaustive extraction in a shorter time and often with less solvent compared to conventional methods.

Workflow for this compound Extraction & Purification

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analyze Analysis Harvest Harvest Tobacco Leaves FreezeDry Lyophilize (Freeze-Dry) Harvest->FreezeDry Grind Grind to Homogenous Powder FreezeDry->Grind UAE Ultrasound-Assisted Extraction (80% Methanol) Grind->UAE Centrifuge Centrifuge & Collect Supernatant UAE->Centrifuge SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifuge->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate HPLCMS LC-MS/MS Quantification Evaporate->HPLCMS Troubleshooting Start Low this compound Yield CheckSample Is sample prep optimal? Start->CheckSample CheckExtraction Is extraction method efficient? CheckSample->CheckExtraction No SampleSol1 Use fresh/lyophilized leaves. Ensure fine, homogenous powder. CheckSample->SampleSol1 Yes CheckPurification Is compound lost during SPE? CheckExtraction->CheckPurification No ExtractionSol1 Use acidified 80% MeOH. Try UAE or MAE. CheckExtraction->ExtractionSol1 Yes CheckAnalysis Is quantification accurate? CheckPurification->CheckAnalysis No PurificationSol1 Analyze wash & load fractions. Optimize elution solvent strength. CheckPurification->PurificationSol1 Yes AnalysisSol1 Verify MS/MS parameters. Check standard curve & matrix effects. CheckAnalysis->AnalysisSol1 Yes

References

Technical Support Center: N-Caffeoylputrescine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Caffeoylputrescine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:

  • Oxidation: The caffeic acid moiety, which contains a catechol group, is prone to oxidation. This is often accelerated by factors such as elevated pH, exposure to light, and the presence of oxygen. Oxidation can lead to the formation of colored byproducts (browning) and a loss of biological activity.

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis to yield caffeic acid and putrescine. This reaction is influenced by pH and temperature, with faster degradation typically observed under strong acidic or basic conditions, especially with heating.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure maximum stability, stock solutions of this compound, typically prepared in DMSO, should be stored under the following conditions:

  • For long-term storage (up to 6 months), store aliquots at -80°C.[1]

  • For short-term storage (up to 1 month), store aliquots at -20°C.[1]

  • Crucially, protect all solutions from light to minimize photo-oxidation.[1]

  • It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: My this compound solution has turned brown. What does this indicate and can I still use it?

A3: A brown discoloration indicates the oxidation of the caffeic acid portion of the molecule into o-quinones and subsequent polymerization. This leads to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts. It is strongly recommended to prepare a fresh solution if discoloration is observed, as the integrity and concentration of the this compound are compromised.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is significantly pH-dependent. The catechol group of the caffeic acid moiety is more susceptible to oxidation at neutral to alkaline pH. While the amide bond can be hydrolyzed under both acidic and basic conditions, amides are generally more resistant to hydrolysis than esters. For experimental purposes, it is advisable to maintain the pH of the aqueous solution in the slightly acidic to neutral range and to use freshly prepared solutions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the aqueous experimental buffer.• Prepare fresh this compound solutions for each experiment.• Minimize the time the compound is in an aqueous solution before use.• Protect the solution from light at all stages of the experiment.• Consider the use of antioxidants like ascorbic acid in the buffer, if compatible with the experimental setup.• Verify the pH of your buffer; aim for a slightly acidic to neutral pH if possible.
Visible color change (yellowing to browning) in the aqueous solution. Oxidation of the caffeic acid moiety.• Discard the colored solution and prepare a fresh one.• De-gas buffers with nitrogen or argon to remove dissolved oxygen.• Work under low-light conditions or use amber-colored labware.
Precipitation of the compound in the aqueous buffer. Low aqueous solubility of this compound.• Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed the solubility limit of this compound in the final aqueous buffer.• Gentle warming or sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products (e.g., caffeic acid, oxidation byproducts).• Analyze a freshly prepared standard solution to confirm the retention time of the intact this compound.• Compare the chromatogram of the suspect solution to a stressed sample (e.g., aged, light-exposed) to identify potential degradation peaks.• Refer to the provided experimental protocol for stability testing to systematically identify the source of degradation.

Quantitative Data on Stability

While specific quantitative stability data for this compound in various aqueous buffers is limited in the literature, the following tables provide data on the degradation of its core components (caffeic acid) and a closely related caffeic acid amide (Caffeic Acid Phenethyl Amide - CAPA) to offer insights into its stability profile.

Table 1: Degradation of Caffeic Acid under Stress Conditions

Stress ConditionIncubation Time & Temperature% Degradation of Caffeic Acid
Acid Hydrolysis (37% HCl)60 min at 60°C1.05
Base Hydrolysis (5 N NaOH)60 min at 60°C85.67
Oxidation (30% H₂O₂)60 min at 60°CNot specified, but degradation occurs

Data adapted from a stability-indicating HPLC method development study for caffeic acid.

Table 2: Half-life of Caffeic Acid Phenethyl Amide (CAPA) in Rat Plasma at Different Temperatures

Temperature (°C)Half-life (hours)
2541.5
3710
600.82

This data illustrates the temperature-dependent stability of the amide bond in a biological matrix. While not a direct measure of stability in a simple aqueous solution, it highlights the increased rate of degradation at higher temperatures.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffers

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade water, methanol, and acetonitrile

  • Formic acid or acetic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh this compound and dissolve in DMSO to a final concentration of 10 mM. Store at -80°C in small aliquots.

  • Working Solution (100 µM): On the day of the experiment, thaw a stock solution aliquot and dilute it with the aqueous buffer to be tested to a final concentration of 100 µM.

3. Stability Study Procedure:

  • Divide the working solution into several amber vials.

  • Incubate the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.

  • Immediately analyze the aliquots by HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol. A typical gradient could be:

    • 0-15 min: 25% to 65% B

    • 15-20 min: 100% B

    • 20-25 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320-330 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the t=0 time point.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway NCaffP This compound Quinone o-Quinone intermediate NCaffP->Quinone Oxidation CaffA Caffeic Acid NCaffP->CaffA Hydrolysis Putrescine Putrescine NCaffP->Putrescine Hydrolysis Oxidation Oxidation (High pH, O₂, Light) Hydrolysis Hydrolysis (Acid/Base, Heat) Polymer Brown Polymers Quinone->Polymer Polymerization

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Incubation cluster_analysis Analysis Stock Prepare Stock Solution (this compound in DMSO) Working Dilute to Working Solution in Aqueous Buffer Stock->Working Incubate Incubate under Test Conditions (Temp, Light, etc.) Working->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Workflow for this compound stability testing.

troubleshooting_logic Start Inconsistent Results? CheckSolution Is the aqueous solution freshly prepared and clear? Start->CheckSolution ColorChange Is there a color change (browning)? CheckSolution->ColorChange Yes OK Proceed with experiment CheckSolution->OK No, it's old/cloudy PrepareFresh Prepare fresh solution. Protect from light. De-gas buffer. ColorChange->PrepareFresh Yes CheckpH Check buffer pH. (Aim for slightly acidic to neutral) ColorChange->CheckpH No CheckStorage Review stock solution storage conditions (-80°C, protected from light) CheckpH->CheckStorage

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: N-Caffeoylputrescine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-Caffeoylputrescine isomers. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to help you achieve baseline resolution for these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-eluting peaks for my this compound isomers?

Answer: this compound isomers are structurally very similar, making them difficult to separate. Poor resolution is typically a result of insufficient differences in the way each isomer interacts with the stationary and mobile phases. The primary factors influencing resolution are column efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve separation, you must systematically optimize these parameters. Common issues include using a non-optimal mobile phase composition, an unsuitable column chemistry, or suboptimal instrument parameters like flow rate and temperature.[1][3]

Q2: How can I optimize my mobile phase to improve the resolution of this compound isomers?

Answer: Mobile phase optimization is one of the most powerful tools for improving the selectivity (α) of a separation.[2] For reversed-phase chromatography of phenolic compounds like this compound, consider the following strategies:

  • Organic Solvent Selection: Switching between acetonitrile and methanol can alter selectivity because they interact differently with analytes. Acetonitrile often provides better selectivity for closely related compounds.[4]

  • pH Adjustment: The pH of the mobile phase is critical as it affects the ionization state of the phenolic hydroxyl groups and the amine functional group in this compound.[5][6] A mobile phase pH between 3 and 7 is a good starting point for reversed-phase analysis of basic compounds.[7] Adding a small amount of acid, like 0.1% formic acid, can improve peak shape by suppressing the interaction of free silanol groups on the column with the analyte.[4]

  • Gradient Elution: For complex mixtures or isomers with different polarities, a shallow gradient can significantly improve resolution.[5] Experimenting with the gradient slope and duration is key.

Table 1: Hypothetical Mobile Phase Optimization Strategy

Method Mobile Phase A Mobile Phase B Gradient Program Observed Outcome (Hypothetical Resolution, Rs)
Initial 0.1% Formic Acid in Water Methanol 10-50% B in 20 min 0.8 (Co-eluting peaks)
Step 1 0.1% Formic Acid in Water Acetonitrile 10-50% B in 20 min 1.1 (Partial separation)
Step 2 0.1% Formic Acid in Water Acetonitrile 5-35% B in 40 min (Shallow Gradient) 1.6 (Baseline resolution achieved)

| Step 3 | 20 mM Phosphate Buffer (pH 3.0) | Acetonitrile | 5-35% B in 40 min | 1.7 (Improved peak symmetry) |

Q3: My peaks are broad and tailing, which is affecting my resolution. What are the common causes and solutions?

Answer: Broad peaks and peak tailing reduce resolution and make accurate quantification difficult.[8] Several factors can cause these issues:

  • Secondary Interactions: The basic amine group on this compound can interact with acidic silanol groups on the surface of silica-based columns, causing tailing.[7]

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) or use a modern, fully end-capped column to minimize exposed silanols.[7] Using a mobile phase with a controlled pH can also mitigate these interactions.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[9]

    • Solution: Dilute your sample or reduce the injection volume.[7][10]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.[11][12]

    • Solution: Use tubing with a smaller internal diameter and ensure the length is as short as possible.[10][12]

  • Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase mixture.

Q4: Can adjusting the flow rate and temperature improve my separation?

Answer: Yes, both flow rate and temperature are important parameters for fine-tuning resolution.

  • Flow Rate: Lowering the flow rate generally increases column efficiency (more theoretical plates), which can lead to narrower peaks and better resolution.[9] However, this comes at the cost of longer analysis times.[3][9]

  • Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks and higher efficiency.[1][13] Temperature can also affect selectivity, sometimes changing the elution order of closely related compounds.[9][13] It is crucial to operate within the stable temperature range for both your column and analytes.

Table 2: Hypothetical Effect of Flow Rate & Temperature on Isomer Resolution

Flow Rate (mL/min) Temperature (°C) Peak 1 R.T. (min) Peak 2 R.T. (min) Resolution (Rs)
1.0 30 15.2 15.5 0.9
0.8 30 18.9 19.4 1.3
0.8 40 17.5 17.9 1.6

| 1.0 | 40 | 14.1 | 14.4 | 1.2 |

Q5: A standard C18 column is not providing adequate separation. What other column chemistries should I consider?

Answer: If optimizing the mobile phase on a C18 column is insufficient, changing the stationary phase is the next logical step to influence selectivity.[1] Since this compound contains an aromatic ring, columns that offer alternative interactions can be highly effective:

  • Phenyl-Hexyl Phase: This stationary phase provides π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte, offering a different selectivity compared to the hydrophobic interactions of a C18 column.

  • Pentafluorophenyl (PFP) Phase: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them excellent for separating complex isomers.

  • Pyrenylethyl (PYE) Phase: These columns are specifically designed to separate structural isomers through strong π-π interactions originating from the planar pyrene ring structure.[14]

Troubleshooting Workflow & Experimental Protocols

Logical Troubleshooting Workflow for Peak Resolution

When faced with poor resolution, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence of steps to diagnose and solve separation issues.

G start Poor Peak Resolution (Rs < 1.5) check_system 1. Verify System Suitability - Check for leaks - Ensure stable pressure & baseline - Use fresh mobile phase start->check_system simple_adjust 2. Simple Parameter Adjustments check_system->simple_adjust decision1 Resolution Improved? simple_adjust->decision1 simple_adjust->p1 mobile_phase 3. Optimize Mobile Phase decision1->mobile_phase No end_ok Method Optimized (Rs >= 1.5) decision1->end_ok Yes decision2 Resolution Improved? mobile_phase->decision2 mobile_phase->p2 column_chem 4. Change Column Chemistry - Phenyl-Hexyl - PFP - Other specialty phase decision2->column_chem No decision2->end_ok Yes end_review Review Entire Method Consult further resources column_chem->end_review sub_simple a. Decrease Flow Rate b. Increase Temperature sub_mobile a. Switch Organic Solvent (MeOH <> ACN) b. Adjust Gradient Slope (make shallower) c. Modify Mobile Phase pH p1->sub_simple p2->sub_mobile

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of N-Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Caffeoylputrescine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[2][3] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can either suppress the analyte signal (ion suppression), leading to underestimation and reduced sensitivity, or enhance it (ion enhancement), causing overestimation.[2][3] Ultimately, matrix effects can severely compromise the accuracy, precision, and reproducibility of your quantitative results.[4]

Q2: What are the typical signs that my this compound analysis is affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantification results.

  • Non-linear calibration curves.

  • A noticeable decrease in assay sensitivity.

  • Inconsistent peak areas for the analyte across different sample batches.

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A3: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[2][5] A solution of this compound is continuously infused into the mobile phase flow between the analytical column and the mass spectrometer. A blank matrix extract is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that specific retention time.[6]

  • Post-Extraction Spike (Quantitative Assessment): This method provides a quantitative measure of the matrix effect.[2][7] It involves comparing the peak area of this compound in a neat solvent to its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process. The resulting ratio, known as the Matrix Factor (MF), quantifies the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS analysis of this compound.

Issue 1: Significant ion suppression is observed for this compound, leading to low sensitivity.

  • Possible Cause: Co-elution of interfering compounds from the sample matrix, such as phospholipids or other phenolic compounds, that compete for ionization.[4]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing a wider range of interferences compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[3][8]

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient, pH, or change the analytical column to achieve better separation between this compound and the interfering matrix components.[3]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also decrease the analyte signal to below the limit of quantification.[8]

Issue 2: Poor reproducibility and high variability in quantitative results for this compound.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the matrix composition across different batches of the biological or plant material.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will co-elute with the analyte and experience similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be significantly minimized.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect for this compound using the Post-Extraction Spike Method

This protocol describes a procedure to quantify the matrix effect for this compound in a plant extract matrix (e.g., tomato extract).

1. Sample Preparation:

  • Prepare a blank tomato extract by homogenizing tomato tissue with an appropriate extraction solvent (e.g., 80% methanol), followed by centrifugation to remove solid debris.
  • Prepare three sets of samples:
  • Set A (Neat Solution): Spike a known amount of this compound standard into the initial mobile phase or a solvent identical to the final extract composition.
  • Set B (Post-Extraction Spike): Spike the same amount of this compound standard into the prepared blank tomato extract.
  • Set C (Pre-Extraction Spike): Spike the same amount of this compound standard into the tomato tissue before the extraction process. (This set is used for recovery assessment).

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method for this compound.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
  • Calculate the Recovery (RE) using the following formula: RE (%) = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set B)] x 100
  • The overall Process Efficiency (PE) can be calculated as: PE (%) = (MF x RE)

Hypothetical Quantitative Data for Matrix Effect Assessment

The following table summarizes hypothetical data from a matrix effect experiment for this compound in a tomato extract, comparing different sample preparation methods.

Sample Preparation MethodMean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Extraction Spike - Set B)Matrix Factor (MF)Ion Suppression/Enhancement
Protein Precipitation (PPT)1,250,000750,0000.6040% Suppression
Liquid-Liquid Extraction (LLE)1,250,000980,0000.7822% Suppression
Solid-Phase Extraction (SPE)1,250,0001,150,0000.928% Suppression

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from Plant Extracts

This protocol provides a general procedure for using SPE to reduce matrix effects in the analysis of this compound from plant extracts.

1. Materials:

  • SPE Cartridge: A polymeric reversed-phase SPE cartridge (e.g., Strata-X) is often suitable for phenolic compounds.
  • Solvents: Methanol, Water (LC-MS grade), Formic Acid.

2. SPE Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.
  • Loading: Load the plant extract (previously acidified to pH ~3 with formic acid) onto the cartridge.
  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
  • Elution: Elute this compound from the cartridge with 2 mL of methanol.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Tissue Sample extraction Extraction (e.g., 80% Methanol) sample->extraction cleanup Sample Cleanup (PPT, LLE, or SPE) extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_logic start Poor LC-MS Data Quality? assess_me Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE) me_present->optimize_prep Yes revalidate Re-validate Method me_present->revalidate No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is use_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Troubleshooting low yield in N-Caffeoylputrescine chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of N-Caffeoylputrescine.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from a variety of factors, from the quality of starting materials to the specifics of the reaction and workup conditions. This guide provides a systematic approach to identifying and resolving common issues.

dot

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A common method is the direct amide coupling of caffeic acid and putrescine using a coupling agent. A one-pot synthesis using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent in a solvent mixture like aqueous acetone has been reported to be effective for synthesizing various hydroxycinnamic acid amides.[1]

Q2: My starting materials, caffeic acid and putrescine, appear pure by TLC, but the yield is still low. What could be the issue?

A2: Even if seemingly pure by TLC, the quality of starting materials is crucial.

  • Caffeic Acid Stability: Caffeic acid is sensitive to light, heat, and high pH, which can lead to degradation.[2][3] Ensure it is stored properly and, if necessary, recrystallized before use.

  • Putrescine Quality: Putrescine can be hygroscopic and may absorb atmospheric CO2 to form a carbonate salt. Using freshly purchased or properly stored putrescine is recommended.

Q3: Which coupling agent is best for the synthesis of this compound?

The choice of coupling agent can significantly impact the yield.

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a cost-effective and commonly used coupling agent for this type of reaction.[1][4] However, the byproduct, dicyclohexylurea (DCU), can be difficult to remove. N,N'-Diisopropylcarbodiimide (DIC) forms a more soluble urea byproduct. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, which can simplify workup.

  • Phosphonium and Uronium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more efficient, especially for sterically hindered substrates, and can lead to higher yields with fewer side reactions, though they are more expensive.[5][6][7]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side reactions?

A4: Several side reactions can occur, leading to a complex product mixture and low yield of the desired this compound.

  • N,N'-diacylation of putrescine: If the stoichiometry is not carefully controlled, both amino groups of putrescine can react with caffeic acid. Using an excess of putrescine can help to minimize this.

  • Reactions involving the catechol group: The free hydroxyl groups on the caffeic acid catechol ring can undergo side reactions, such as O-acylation, especially if a highly reactive coupling agent is used without a base or with an inappropriate base.

  • Polymerization: Caffeic acid can polymerize under certain conditions.

  • Formation of an O-acylisourea intermediate: With carbodiimide coupling agents, the activated carboxylic acid can rearrange, leading to an inactive intermediate. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[6]

dot

SideReactions cluster_reactants Reactants cluster_products Potential Products CaffeicAcid Caffeic Acid DesiredProduct This compound (Desired Product) CaffeicAcid->DesiredProduct Diacylated N,N'-Di-caffeoylputrescine (Side Product) CaffeicAcid->Diacylated OAcylation O-Acylated Caffeic Acid (Side Product) CaffeicAcid->OAcylation Putrescine Putrescine Putrescine->DesiredProduct Putrescine->Diacylated

Caption: Potential desired and side products in this compound synthesis.

Q5: Should I protect the hydroxyl groups of caffeic acid?

A5: Protecting the phenolic hydroxyl groups of caffeic acid can prevent side reactions and improve yield.[8]

  • Common Protecting Groups: Acetyl (Ac) or silyl (e.g., TBDMS) groups are commonly used. These can be introduced before the coupling reaction and removed afterward.[9][10]

  • Considerations: The addition of protection and deprotection steps adds to the overall synthesis length. However, for a cleaner reaction and easier purification, it is often a worthwhile strategy.

Q6: My reaction seems to stall and not go to completion. What can I do?

A6: Incomplete reactions are a common cause of low yields.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require longer times or gentle heating to go to completion. However, be cautious with temperature as it can also promote side reactions and degradation of caffeic acid.

  • Reagent Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of one of the reactants (often the more readily available or easily removable one) can sometimes drive the reaction to completion.

  • Solvent: The reaction should be carried out in an anhydrous solvent, as water can hydrolyze the activated carboxylic acid intermediate.

Q7: I have a low isolated yield after purification. How can I improve this?

A7: Product loss during workup and purification is a frequent issue.

  • Workup: this compound has both acidic (phenolic hydroxyls) and basic (primary amine) functional groups. During aqueous workup, ensure the pH is adjusted appropriately to keep the product in the organic layer during extraction.

  • Purification: Flash column chromatography on silica gel is a common method for purification.[11] A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane may be necessary to separate the product from starting materials and byproducts. The choice of the mobile phase is critical to achieve good separation without causing product degradation on the column.

Data Presentation

Table 1: Yields of Hydroxycinnamic Acid Amide Synthesis Using DCC Coupling Agent

Hydroxycinnamic AcidAmineYield (%)
p-Coumaric acidPutrescine24
Ferulic acidPutrescine21
Sinapic acidPutrescine14
Ferulic acidAgmatine18
p-Coumaric acidTyramine23

Data adapted from van der Kooy, F., et al. (2022).[1] This table illustrates typical yields for the synthesis of various hydroxycinnamic acid amides using a one-pot DCC coupling method. The yields can vary depending on the specific substrates used.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound using DCC

This protocol is adapted from the method described for the synthesis of hydroxycinnamic acid amides.[1][4]

Materials:

  • Caffeic acid

  • Putrescine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Acetone

  • Water

  • Hydrochloric acid (HCl) for workup

  • Sodium bicarbonate (NaHCO3) for workup

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve caffeic acid (1 equivalent) in a mixture of acetone and water.

  • Addition of Amine: Add putrescine (1 to 1.2 equivalents) to the solution and stir.

  • Initiation of Coupling: In a separate container, dissolve DCC (1.1 equivalents) in acetone. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 24 hours.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • To the remaining aqueous solution, add ethyl acetate.

    • Adjust the pH of the aqueous layer to acidic (pH ~2-3) with dilute HCl to protonate any unreacted putrescine. Extract with ethyl acetate.

    • Adjust the pH of the aqueous layer to basic (pH ~8-9) with a saturated NaHCO3 solution to deprotonate the phenolic hydroxyls and protonate the primary amine of the product, facilitating its extraction into the organic layer. Extract multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to afford pure this compound.

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SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Dissolve 1. Dissolve Caffeic Acid and Putrescine AddDCC 2. Add DCC Solution Dissolve->AddDCC Stir 3. Stir at Room Temperature AddDCC->Stir Monitor 4. Monitor by TLC Stir->Monitor Filter 5. Filter DCU Monitor->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Extract 7. Liquid-Liquid Extraction Concentrate->Extract ConcentrateCrude 8. Concentrate Organic Layers Extract->ConcentrateCrude Chromatography 9. Column Chromatography ConcentrateCrude->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Caption: General workflow for the chemical synthesis of this compound.

References

N-Caffeoylputrescine purification challenges using column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Caffeoylputrescine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the column chromatography purification of this polar, phenolic compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor or No Elution of this compound Strong Adsorption to Stationary Phase: this compound, with its polar phenolic and amine groups, can bind strongly to polar stationary phases like silica gel.[1]1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol system). 2. Use a More Polar Mobile Phase System: Consider solvent systems like ethyl acetate/methanol or even aqueous normal-phase chromatography. 3. Change Stationary Phase: Switch to a less polar stationary phase such as alumina or C18 reversed-phase material.[2] For basic compounds, amine-functionalized silica can also be effective.[2]
Peak Tailing Secondary Interactions: The basic amine group of this compound can interact with acidic silanol groups on the surface of silica gel, causing tailing.[3][4]1. Add a Modifier to the Mobile Phase: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to saturate the active sites on the silica gel. 2. Adjust Mobile Phase pH: For reversed-phase chromatography, adjusting the pH of the aqueous component can suppress the ionization of the amine group and reduce tailing.[4][5] 3. Use an End-Capped Column: In reversed-phase HPLC, use an end-capped C18 column to minimize exposed silanol groups.
Co-elution with Impurities Similar Polarity of Compounds: Impurities with similar polarity to this compound can be difficult to separate.1. Optimize Solvent Gradient: Use a shallow and slow gradient around the elution point of your compound to improve resolution. 2. Try a Different Solvent System: A different combination of solvents can alter the selectivity of the separation. For aromatic compounds, incorporating toluene into the mobile phase can sometimes improve separation. 3. Change Stationary Phase: A different stationary phase (e.g., switching from silica to C18 or vice-versa) will provide a different separation mechanism and may resolve the co-eluting compounds.
Compound Degradation on the Column Acidic Nature of Silica Gel: The catechol group in this compound can be sensitive to the acidic surface of silica gel, leading to degradation.1. Use Neutral or Basic Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[2] 2. Minimize Time on Column: Use flash chromatography with a faster flow rate to reduce the residence time of the compound on the column. 3. Work at Low Temperatures: If feasible, perform the chromatography at a reduced temperature to minimize degradation.
Broad Peaks Column Overload: Loading too much sample onto the column can lead to peak broadening.[4] Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to band broadening at the column inlet.1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general guideline for silica gel is a loading capacity of 1-10% of the sorbent weight, depending on the difficulty of the separation.[6][7] 2. Use a Stronger Injection Solvent (with caution): Dissolve the sample in a slightly stronger solvent than the initial mobile phase, but use the minimum volume possible to avoid compromising the separation. Dry loading is often a better alternative.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for this compound purification?

A good starting point is to first analyze your crude extract by Thin Layer Chromatography (TLC) using a variety of solvent systems to find one that gives good separation and a retention factor (Rf) of around 0.2-0.4 for this compound.[8] A common starting solvent system for polar compounds on silica gel is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) with a polar solvent like methanol (MeOH).

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

Both normal-phase and reversed-phase chromatography can be used, and the choice depends on the nature of the impurities in your sample.

  • Normal-Phase (e.g., Silica Gel): This is a good choice if your impurities are significantly less polar than this compound. However, be aware of the potential for strong adsorption and peak tailing.

  • Reversed-Phase (e.g., C18): This is effective for separating polar compounds. A study on the purification of a similar compound, N-p-coumaroyl-N'-caffeoylputrescine, successfully utilized a C18 column with a water/acetonitrile gradient.[9]

Q3: How can I improve the solubility of my crude extract for loading onto the column?

If your crude extract has poor solubility in the initial mobile phase, you can use a "dry loading" technique. Dissolve your extract in a suitable solvent, adsorb it onto a small amount of silica gel (or the stationary phase you are using), and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your packed column.[6]

Q4: What is the recommended way to detect this compound in the collected fractions?

This compound contains a caffeoyl group, which has a strong UV absorbance. You can monitor the fractions using a UV detector, typically around 280 nm or 320 nm. Alternatively, you can spot the fractions on a TLC plate and visualize them under a UV lamp.

Q5: How can I prevent my column from cracking during the run?

Column cracking is often caused by a sudden change in solvent polarity or by letting the column run dry. To prevent this, ensure a gradual change in solvent composition when running a gradient and always keep the top of the stationary phase covered with the mobile phase.

Quantitative Data Summary

Due to the limited availability of specific purification data for this compound, the following tables provide typical parameters for the purification of polar phenolic compounds and are based on general chromatographic principles and data from closely related molecules.

Table 1: Typical Stationary Phase Characteristics

Stationary Phase Particle Size (µm) Pore Size (Å) Typical Application
Silica Gel40-6360General purpose normal-phase flash chromatography.[10]
C18 Silica Gel10-40100-120Reversed-phase flash and preparative chromatography.[11]
Alumina (Neutral/Basic)50-20060-150For acid-sensitive compounds.[2]
Amine-functionalized Silica40-75100For basic compounds to reduce tailing.[2]

Table 2: Recommended Solvent Systems and Gradients (Conceptual)

Chromatography Mode Stationary Phase Mobile Phase A Mobile Phase B Typical Gradient
Normal-PhaseSilica GelDichloromethane (DCM)Methanol (MeOH)0-20% B over 30 min
Reversed-PhaseC18 Silica GelWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid10-50% B over 40 min
Aqueous Normal-PhaseAmine-functionalized SilicaAcetonitrileWater80-50% A over 30 min

Experimental Protocols

The following is a generalized protocol for the purification of this compound from a plant extract using flash column chromatography on silica gel. This protocol should be optimized based on preliminary TLC analysis.

1. Sample Preparation (Dry Loading)

  • Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Add silica gel (approximately 2-3 times the weight of the crude extract) to the dissolved sample.

  • Thoroughly mix and evaporate the solvent using a rotary evaporator until a fine, dry powder is obtained.[6]

2. Column Packing

  • Select a column of an appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude extract weight for good separation.[6]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Pour the slurry into the column and gently tap the sides to ensure even packing.

  • Allow the silica to settle and drain the excess solvent until it is just above the silica bed.

  • Add a thin layer of sand on top of the packed silica.

3. Sample Loading and Elution

  • Carefully add the prepared dry-loaded sample to the top of the column.

  • Gently add the initial mobile phase to the column without disturbing the top layer.

  • Begin eluting the column with the mobile phase. Start with a low polarity and gradually increase the polarity (gradient elution).

  • Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying positive pressure.

4. Fraction Collection and Analysis

  • Collect fractions of a consistent volume.

  • Analyze the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude_extract Crude Plant Extract dissolve Dissolve in Solvent crude_extract->dissolve adsorb Adsorb on Silica dissolve->adsorb evaporate Evaporate Solvent (Dry Loading) adsorb->evaporate load_sample Load Sample evaporate->load_sample pack_column Pack Column with Stationary Phase pack_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine final_evap Evaporate Solvent combine->final_evap pure_compound Pure this compound final_evap->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Chromatography Issue q_peak_shape Poor Peak Shape? start->q_peak_shape q_elution No/Poor Elution? start->q_elution or tailing Tailing Peak q_peak_shape->tailing Yes broadening Broad Peak q_peak_shape->broadening No, broad resolution Poor Resolution q_peak_shape->resolution No, poor resolution strong_adsorption Strong Adsorption q_elution->strong_adsorption Yes degradation Compound Degradation q_elution->degradation No, degradation suspected tailing_sol Add TEA/NH3 to mobile phase Use end-capped C18 column Adjust mobile phase pH tailing->tailing_sol end Improved Purification tailing_sol->end broadening_sol Reduce sample load Use dry loading method Check for column void broadening->broadening_sol broadening_sol->end strong_adsorption_sol Increase mobile phase polarity Switch to less polar stationary phase (Alumina, C18) strong_adsorption->strong_adsorption_sol strong_adsorption_sol->end degradation_sol Use neutral/basic alumina Use deactivated silica Reduce purification time degradation->degradation_sol degradation_sol->end resolution_sol Optimize gradient Try different solvent system Change stationary phase resolution->resolution_sol resolution_sol->end

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: N-Caffeoylputrescine Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of N-caffeoylputrescine production in plant cell suspension cultures. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the biosynthesis of this valuable phenylpropanoid-polyamine conjugate. Here, we address common challenges and provide field-proven insights to streamline your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the production of this compound in plant cell cultures.

Q1: What is a typical baseline yield for this compound in undifferentiated plant cell cultures?

A: Baseline yields are highly variable and depend on the plant species and specific cell line. For instance, in tobacco (Nicotiana tabacum) cell cultures, baseline levels can be very low or undetectable. However, upon elicitation, yields can increase significantly. For example, studies have shown that elicited tobacco cell cultures can accumulate this compound up to several hundred milligrams per liter of culture. It is crucial to establish a baseline for your specific cell line before applying any enhancement strategy.

Q2: Which plant species are considered high-producers of this compound?

A: Members of the Solanaceae family are well-known for producing this compound and other hydroxycinnamic acid amides (HCAAs), often as part of their defense response. Species such as tobacco (Nicotiana tabacum), potato (Solanum tuberosum), and tomato (Solanum lycopersicum) are frequently used in research for this purpose.

Q3: What is the primary biological role of this compound in plants?

A: this compound is a phytoalexin, a type of antimicrobial and antioxidant compound synthesized by plants in response to stress. It plays a crucial role in plant defense mechanisms against pathogens, such as fungi and bacteria, and provides protection against abiotic stressors like UV radiation and wounding. Its production is a key part of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR).

Q4: How is this compound typically quantified in a cell culture extract?

A: The standard and most reliable method for quantification is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). This technique allows for the separation, identification, and precise quantification of this compound from a complex mixture of cellular metabolites. A standard curve using a purified this compound compound is necessary for accurate concentration determination.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of this compound After Elicitation

Potential Cause Explanation & Recommended Solution
Suboptimal Elicitor Concentration The dose-response to an elicitor is often bell-shaped. Too low a concentration will not trigger a significant defense response, while too high a concentration can induce rapid cell death (hypersensitive response) before the product can accumulate. Solution: Perform a dose-response experiment. Test a range of elicitor concentrations (e.g., for Methyl Jasmonate (MeJA), try 10 µM, 50 µM, 100 µM, and 250 µM) to find the optimal concentration for your specific cell line.
Incorrect Timing of Elicitation The physiological state of the cells at the time of elicitation is critical. Eliciting too early in the growth phase may not be effective as the cell machinery is focused on division. Eliciting too late (in the stationary phase) may result in a weak response due to nutrient limitation and the accumulation of inhibitory metabolites. Solution: Elicit the culture during the mid-to-late exponential growth phase. First, plot a growth curve for your cell culture to accurately determine this window.
Cell Line Viability/Competence Over successive subculturing, cell lines can sometimes lose their ability to produce secondary metabolites, a phenomenon known as somaclonal variation. Solution: Always use a cell line that is within a defined number of passages from its initiation. If you suspect a loss of productivity, it is best to re-initiate the culture from a cryopreserved stock or the original explant material.
Inadequate Precursor Availability This compound biosynthesis requires precursors from both the phenylpropanoid pathway (caffeic acid) and the polyamine pathway (putrescine). If either pathway is a rate-limiting step, the final product yield will be low. Solution: Consider a precursor feeding strategy. Supplement the culture medium with putrescine or an upstream precursor like arginine or ornithine. See the protocol in Section 3 .

Problem 2: Culture Turns Brown and Growth is Inhibited After Elicitor Addition

Potential Cause Explanation & Recommended Solution
Oxidative Burst & Phenolic Oxidation Elicitors trigger a defense response that includes an "oxidative burst" (rapid production of reactive oxygen species) and the synthesis of phenolic compounds. When cells lyse, polyphenol oxidases are released, which oxidize these phenolics, leading to the characteristic brown coloration and toxicity. Solution 1: Add antioxidants like ascorbic acid (0.5-1.0 g/L) or polyvinylpyrrolidone (PVP) (1-2 g/L) to the culture medium just before or along with the elicitor to scavenge free radicals and bind phenolics. Solution 2: Reduce the elicitor concentration. A severe browning response often indicates that the concentration is too high, causing widespread cell death rather than a productive metabolic shift.
Nutrient Depletion The rapid synthesis of defense compounds is an energy-intensive process that can quickly deplete essential nutrients like sugars, nitrates, and phosphates from the medium. Solution: Ensure the medium is not nutrient-limited at the time of elicitation. Consider using a fresh medium or a medium with a higher concentration of key nutrients (e.g., sucrose) when you apply the elicitor.

Problem 3: High Variability in this compound Yields Between Replicate Flasks

Potential Cause Explanation & Recommended Solution
Inconsistent Inoculum Density If the starting cell density varies significantly between flasks, the cultures will be at different physiological states when the elicitor is added, leading to inconsistent responses. Solution: Standardize your subculturing procedure. Use a reliable method to measure inoculum density, such as packed cell volume (PCV) or fresh/dry weight, to ensure each flask starts with the same cell mass.
Poor Mixing and Aeration In shake flask cultures, cells can clump or settle, leading to heterogeneous exposure to nutrients and the elicitor. This creates micro-environments within the flask, causing variable metabolic activity. Solution: Ensure adequate agitation by using an orbital shaker with an appropriate speed (typically 110-130 rpm). Check that the flask volume does not exceed 20-25% of the total flask capacity to allow for proper aeration and mixing.
Inaccurate Elicitor/Precursor Addition Errors in preparing stock solutions or pipetting small volumes can lead to significant differences in the final concentration of additives in each flask. Solution: Prepare a single, large stock solution of the elicitor or precursor that is sufficient for all replicates. Use calibrated pipettes for addition and ensure the stock solution is well-mixed before each use.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific cell line and culture conditions.

Protocol 1: Elicitation with Methyl Jasmonate (MeJA)

  • Prepare MeJA Stock Solution: Dissolve MeJA in 100% ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM). Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at -20°C.

  • Culture Preparation: Grow your plant cell suspension culture to the mid-exponential phase. This is the optimal time for elicitation.

  • Elicitor Addition: Aseptically add the MeJA stock solution to the culture flasks to achieve the desired final concentration (e.g., 100 µM). Add an equivalent volume of the solvent (ethanol or DMSO) to a control flask.

  • Incubation: Return the flasks to the orbital shaker under your standard culture conditions.

  • Harvesting and Analysis: Harvest cell samples at various time points after elicitation (e.g., 0, 12, 24, 48, 72 hours) to determine the time course of this compound accumulation. Separate cells from the medium by vacuum filtration.

  • Extraction: Freeze-dry the harvested cells. Extract the metabolites using a suitable solvent, such as 80% methanol.

  • Quantification: Analyze the extracts using HPLC as previously described.

Protocol 2: Precursor Feeding with Putrescine

  • Prepare Putrescine Stock Solution: Dissolve putrescine dihydrochloride in distilled water to create a stock solution (e.g., 100 mM). Adjust the pH to match your culture medium (typically 5.7-5.8) and sterilize by filtration.

  • Experimental Setup: Prepare at least four sets of culture flasks:

    • Control (no additions)

    • Elicitor only

    • Putrescine only

    • Elicitor + Putrescine

  • Addition: Add the putrescine stock solution to the designated flasks to a final concentration (e.g., 1 mM). This can be done simultaneously with the elicitor or a few hours prior.

  • Incubation and Analysis: Follow steps 4-7 from the elicitation protocol to harvest, extract, and analyze your samples. Compare the this compound yields across the four conditions to determine the effect of precursor feeding.

Section 4: Visualizing the Workflow and Pathway

Understanding the flow of experiments and the underlying metabolic pathway is crucial for effective troubleshooting and optimization.

G cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Initiate/Thaw Cell Line B Subculture & Grow to Mid-Exponential Phase A->B 7-10 days C Perform Dose-Response & Time-Course Elicitation B->C Inoculate experimental flasks D Optional: Test Precursor Feeding C->D E Harvest Cells & Medium at Time Points C->E D->E F Metabolite Extraction (e.g., 80% Methanol) E->F G HPLC-DAD/MS Quantification F->G H Data Analysis & Yield Calculation G->H G L_Arginine L-Arginine Ornithine Ornithine L_Arginine->Ornithine ADC/AIH Putrescine Putrescine Ornithine->Putrescine ODC THT THT / PHT Putrescine->THT Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Caffeic_acid->THT N_Caff_Put This compound THT->N_Caff_Put Elicitor Elicitor (e.g., MeJA) Elicitor->THT Upregulates expression

Preventing degradation of N-Caffeoylputrescine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Caffeoylputrescine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: I am observing low recovery of this compound in my plant extracts. What are the likely causes?

A1: Low recovery of this compound is often due to degradation during sample preparation. The primary factors contributing to its degradation are:

  • pH: this compound, like other caffeic acid derivatives, is susceptible to degradation in neutral to alkaline conditions.

  • Temperature: Elevated temperatures during extraction and processing can accelerate degradation.

  • Oxidation: The catechol group in the caffeoyl moiety is prone to oxidation, which can be catalyzed by light and metal ions.

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases and peroxidases, can rapidly degrade this compound upon tissue homogenization.

Q2: How can I minimize the degradation of this compound during sample extraction?

A2: To minimize degradation, it is crucial to optimize your extraction protocol. Key recommendations include:

  • Immediate Processing or Flash Freezing: Process fresh plant material immediately after harvesting. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C to halt enzymatic activity.

  • Low-Temperature Extraction: Perform all extraction steps at low temperatures (4°C or on ice) to reduce the rate of chemical and enzymatic degradation.

  • Use of Acidified Solvents: Extract this compound using a slightly acidic solvent, such as methanol or ethanol containing a small percentage of formic acid (e.g., 0.1-1%). This helps to maintain a low pH and inhibit enzymatic activity.

  • Addition of Antioxidants: Incorporate antioxidants like ascorbic acid or sodium metabisulfite into the extraction buffer to prevent oxidative degradation.

  • Protection from Light: Conduct all sample preparation steps under dim light and store extracts in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

Q3: What are the optimal storage conditions for this compound standards and extracted samples?

A3: Proper storage is critical for maintaining the integrity of your samples and standards.

  • Short-term Storage: For storage up to one month, keep solutions at -20°C in a tightly sealed, light-protected container.[1]

  • Long-term Storage: For periods longer than a month, store solutions at -80°C, which can preserve the compound for up to six months.[1]

  • Solid Form: When stored as a solid, this compound should be kept at 4°C and protected from light.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your standard solutions and sample extracts to avoid multiple freeze-thaw cycles, which can lead to degradation.

Q4: I suspect enzymatic degradation is occurring in my samples. How can I confirm and prevent this?

A4: Enzymatic browning (a sign of polyphenol oxidase activity) upon tissue disruption is a strong indicator of enzymatic degradation. To prevent this:

  • Quenching: Immediately after sample collection, quench the biological material by flash-freezing in liquid nitrogen to rapidly inactivate enzymes.

  • Low Temperature: Maintain low temperatures (on ice or at 4°C) throughout the homogenization and extraction process.

  • Enzyme Inhibitors: While specific inhibitors for this compound degradation are not well-documented, a cocktail of general protease and polyphenol oxidase inhibitors can be added to the extraction buffer. Kojic acid and sodium metabisulfite are known inhibitors of polyphenol oxidase.[2]

Q5: Can I heat my samples to improve extraction efficiency?

A5: While heating can increase the solubility and extraction efficiency of some compounds, it is generally not recommended for this compound due to its thermal sensitivity. If heating is necessary, it should be performed for a minimal duration at the lowest possible temperature, and the stability of the compound under these conditions should be validated. An extraction method using sonication at 80°C for 1 hour has been reported, but this was for hairy root cultures and may not be suitable for all plant matrices.[3]

Quantitative Data Summary

Due to a lack of specific published stability data for this compound, the following table provides an illustrative summary of expected stability based on the behavior of structurally related phenolic compounds. These values should be used as a general guide, and it is recommended to perform your own stability studies for your specific sample matrix and conditions.

ConditionParameterValueExpected Stability of this compoundReference for Related Compounds
pH pH 3-5High Stability[4]
pH 7Moderate Stability[5]
pH > 8Low Stability (rapid degradation)[5]
Temperature -80°CVery High Stability (up to 6 months in solution)[1]
-20°CHigh Stability (up to 1 month in solution)[1]
4°CModerate Stability (days, protect from light)[1]
Room Temp (25°C)Low Stability (hours to days)
> 40°CVery Low Stability (rapid degradation)
Light DarkHigh Stability[1]
Ambient LightModerate to Low Stability
UV ExposureVery Low Stability (rapid degradation)

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is designed to minimize degradation during the extraction process.

  • Sample Collection and Pre-treatment:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh the frozen powder (e.g., 100 mg) into a pre-chilled centrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (80% methanol with 0.1% formic acid and 0.1% w/v ascorbic acid).

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ice bath for 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled, amber vial.

    • Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

  • Sample Filtration and Storage:

    • Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Analyze the sample immediately by HPLC or store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method is adapted from a validated procedure for the quantification of this compound.[3]

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[3]

  • Mobile Phase:

    • A: 0.3% Formic acid in water[3]

    • B: Acetonitrile[3]

  • Gradient Elution:

    • 0-10 min: 3% B[3]

    • 10-18 min: 3-15% B[3]

    • 18-28 min: 15-25% B[3]

    • 28-30 min: 25-95% B[3]

    • 30-40 min: 95% B[3]

    • 40-41 min: 95-3% B[3]

    • 41-45 min: 3% B[3]

  • Flow Rate: 1 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 3 µL[3]

  • Detection Wavelength: 320 nm (based on the UV absorbance of caffeic acid derivatives).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis harvest Harvest Fresh Plant Material freeze Flash-freeze in Liquid Nitrogen harvest->freeze Immediate Processing store_neg80 Store at -80°C freeze->store_neg80 grind Grind to Fine Powder store_neg80->grind add_solvent Add Ice-Cold Acidified Solvent (+ Antioxidants) grind->add_solvent sonicate Sonicate on Ice add_solvent->sonicate centrifuge Centrifuge at 4°C sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter (0.22 µm) collect_supernatant->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for this compound extraction and analysis.

degradation_pathway cluster_degradation Degradation Pathways cluster_factors Contributing Factors NCP This compound Oxidation Oxidation (o-quinone formation) NCP->Oxidation Hydrolysis Hydrolysis (Caffeic Acid + Putrescine) NCP->Hydrolysis Isomerization Isomerization (cis/trans) NCP->Isomerization High_pH High pH High_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis High_Temp->Isomerization Light Light Exposure Light->Oxidation Enzymes Enzymes (PPO, Peroxidase) Enzymes->Oxidation

Caption: Potential degradation pathways of this compound.

References

Selecting the appropriate internal standard for N-Caffeoylputrescine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Caffeoylputrescine.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for the quantification of this compound by LC-MS?

For the highest accuracy and precision in LC-MS analysis, a stable isotope-labeled (SIL) internal standard of this compound (e.g., deuterated this compound) is the gold standard. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects, leading to the most effective correction.

If a SIL version of this compound is not available, a structural analog, such as N-feruloylputrescine, can be used. However, it is crucial to validate its performance thoroughly, as differences in structure can lead to variations in extraction recovery and ionization efficiency. Another alternative is a deuterated standard of a related compound, such as hippuric acid-d5, which has been successfully used in the analysis of hydroxycinnamic acid amides.[1]

Q2: How do I choose between different potential internal standards?

The selection of an internal standard should be based on several factors:

  • Structural Similarity: The internal standard should be as structurally similar to this compound as possible to mimic its behavior during sample preparation and analysis.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to ensure it experiences the same matrix effects.

  • Mass Difference: For mass spectrometry, the internal standard should have a sufficient mass difference from the analyte to avoid isotopic crosstalk.

  • Commercial Availability and Cost: Practical considerations such as the availability and cost of the internal standard are also important.

Below is a table summarizing the expected performance of different types of internal standards for this compound quantification.

Internal Standard TypeExampleStructural SimilarityCo-elution with this compoundCorrection for Matrix EffectsExpected Accuracy (% Bias)Expected Precision (% RSD)
Stable Isotope-Labeled (SIL) Analyte Deuterated this compoundIdenticalNearly IdenticalExcellent< ±10%< 10%
Structural Analog N-FeruloylputrescineHighSimilar Retention TimeGood to Moderate< ±15%< 15%
Deuterated Related Compound Hippuric Acid-d5LowDifferent Retention TimeModerate to PoorVariableVariable

Q3: Where in my experimental workflow should I add the internal standard?

The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps. This allows it to account for any analyte loss that may occur during sample handling, extraction, and concentration.

cluster_workflow Internal Standard Addition Workflow Sample Sample Collection (e.g., Plant Tissue) Homogenization Homogenization Sample->Homogenization IS_Addition Addition of Internal Standard Homogenization->IS_Addition Extraction Extraction IS_Addition->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 1. Recommended workflow for the addition of an internal standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for this compound and/or the Internal Standard
  • Potential Cause: Column overload.

    • Troubleshooting Step: Reduce the injection volume or dilute the sample.

  • Potential Cause: Inappropriate mobile phase composition.

    • Troubleshooting Step: Ensure the sample solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.

  • Potential Cause: Column degradation.

    • Troubleshooting Step: Replace the guard column or the analytical column if it has been used extensively.

Issue 2: High Variability in Internal Standard Response Across Samples
  • Potential Cause: Inconsistent addition of the internal standard.

    • Troubleshooting Step: Ensure precise and consistent pipetting of the internal standard solution into every sample. Use a calibrated pipette.

  • Potential Cause: Degradation of the internal standard in the sample matrix.

    • Troubleshooting Step: Investigate the stability of the internal standard in the matrix under the storage and processing conditions.

  • Potential Cause: Severe and variable matrix effects.

    • Troubleshooting Step: Improve the sample cleanup procedure to remove more interfering compounds. Consider using a more robust internal standard, such as a SIL version of the analyte.

Issue 3: Inaccurate Quantification Results (Poor Accuracy and/or Precision)
  • Potential Cause: The chosen internal standard is not adequately compensating for matrix effects.

    • Troubleshooting Step: Evaluate the matrix effects for both the analyte and the internal standard. If the internal standard does not track the analyte's response in the presence of matrix, a different internal standard should be selected. A SIL internal standard is the best option to mitigate this issue.

  • Potential Cause: Cross-contribution between the analyte and internal standard signals.

    • Troubleshooting Step: Check for isotopic overlap between the analyte and the internal standard, especially if using a deuterated standard with a small mass difference. Select MRM transitions that are specific to each compound.

  • Potential Cause: Non-linearity of the calibration curve.

    • Troubleshooting Step: Ensure the concentration of the internal standard is appropriate and that the calibration range is within the linear response of the instrument.

cluster_troubleshooting Troubleshooting Logic for Inaccurate Quantification Start Inaccurate Quantification (Poor Accuracy/Precision) Check_IS Is the Internal Standard Response Consistent? Start->Check_IS Check_Matrix Does the IS Compensate for Matrix Effects? Check_IS->Check_Matrix Yes Improve_Cleanup Improve Sample Cleanup Procedure Check_IS->Improve_Cleanup No Check_Linearity Is the Calibration Curve Linear and within Range? Check_Matrix->Check_Linearity Yes Select_New_IS Select a More Appropriate Internal Standard (e.g., SIL) Check_Matrix->Select_New_IS No Optimize_Method Optimize LC-MS Method (e.g., Gradient, MRM transitions) Check_Linearity->Optimize_Method No Revalidate Re-validate Method Check_Linearity->Revalidate Yes Select_New_IS->Revalidate Improve_Cleanup->Revalidate Optimize_Method->Revalidate

Figure 2. A logical workflow for troubleshooting inaccurate quantification results.

Experimental Protocols

Protocol: Quantification of this compound in Plant Tissue using LC-MS/MS with Hippuric Acid-d5 as Internal Standard

This protocol is adapted from a method for the analysis of hydroxycinnamic acid amides.[1]

1. Materials and Reagents

  • This compound analytical standard

  • Hippuric acid-d5 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant tissue samples

2. Sample Preparation

  • Weigh approximately 50 mg of lyophilized and powdered plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of methanol containing the internal standard, hippuric acid-d5, at a concentration of 0.5 µg/mL.

  • Vortex the mixture for 1 minute.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: To be optimized based on the specific instrument (e.g., precursor ion [M+H]⁺)

    • Hippuric Acid-d5: To be optimized based on the specific instrument (e.g., precursor ion [M+H]⁺)

4. Quantification

Prepare a calibration curve by spiking known concentrations of this compound standard into a blank matrix extract. Add the internal standard to all calibration standards and quality control samples at the same concentration as the unknown samples. The concentration of this compound in the samples is determined by calculating the analyte-to-internal standard peak area ratio and interpolating from the calibration curve.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for the Sensitive Detection of N-Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Caffeoylputrescine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the analysis of this compound.

Q1: What are the expected precursor ions for this compound in ESI-MS?

A1: this compound has a monoisotopic mass of approximately 250.13 Da.[1] Depending on the ionization polarity, you should look for the following precursor ions:

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 251.14.[1]

  • Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at an m/z of approximately 249.12.[1]

Electrospray ionization (ESI) is a highly effective and commonly used technique for polar molecules like this compound, especially when coupled with liquid chromatography (LC).[2]

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Both positive and negative ion modes can be used for the detection of this compound.[1] The optimal choice often depends on the sample matrix, potential interferences, and the desired sensitivity. It is recommended to test both polarities during initial method development to determine which provides the best signal-to-noise ratio and overall performance for your specific application.

Q3: What are the major product ions I should expect in MS/MS fragmentation?

A3: Collision-Induced Dissociation (CID) of the precursor ion will yield characteristic product ions. Based on spectral data, some prominent product ions are:

  • For [M+H]⁺ (m/z 251.14): Expect major fragments around m/z 163.04, 145.03, and 135.04.[1] The fragment at m/z 163.04 corresponds to the caffeoyl moiety.

  • For [M-H]⁻ (m/z 249.12): Key fragments can be observed at m/z 135.04 and 161.06.[1]

Understanding these fragmentation patterns is crucial for setting up Multiple Reaction Monitoring (MRM) experiments for quantitative analysis.[3][4]

Q4: I am not seeing any signal for this compound. What should I check first?

A4: A lack of signal can stem from several factors. Here's a checklist of initial troubleshooting steps:

  • Verify Mass Spectrometer Settings: Double-check that the instrument is set to monitor the correct precursor ion (m/z 251.14 for ESI+ or 249.12 for ESI-).[1]

  • Confirm Analyte Purity and Concentration: Ensure your this compound standard is not degraded and is at a detectable concentration.

  • Check ESI Source Stability: Inspect the ESI needle for any blockages or damage. An unstable spray will lead to poor ionization and signal loss.

  • Evaluate LC Conditions: Confirm that the LC flow rate is stable and that the mobile phase composition is appropriate for the retention of this compound.

II. Troubleshooting Guide: From Sample to Signal

This section provides a more detailed, step-by-step guide to troubleshoot and optimize your workflow for sensitive this compound detection.

Issue 1: Low Signal Intensity and Poor Sensitivity

Low signal intensity is a common hurdle. The following steps will help you systematically enhance the sensitivity of your assay.

Step 1: Optimizing the Ion Source Parameters

The efficiency of ion generation is paramount for achieving high sensitivity.

  • Capillary Voltage: This voltage drives the electrospray. A typical starting point is 3.0-4.0 kV for positive mode and 2.5-3.5 kV for negative mode. Systematically vary the voltage in small increments (e.g., 0.2 kV) to find the value that maximizes the precursor ion intensity.

  • Nebulizer Gas Flow: This gas (usually nitrogen) aids in desolvation. Too low a flow may result in incomplete desolvation, while too high a flow can lead to signal suppression. Optimize this parameter to achieve a stable and robust spray.

  • Drying Gas Temperature and Flow: These parameters are critical for solvent evaporation. Higher temperatures and flow rates can enhance desolvation but may also cause thermal degradation of the analyte. A typical starting temperature is 250-350°C.

Step 2: Fine-Tuning MS/MS Parameters for MRM

For quantitative analysis using a triple quadrupole mass spectrometer, optimizing MRM transitions is crucial.

  • Collision Energy (CE): This is one of the most critical parameters for fragmentation. The optimal CE will maximize the intensity of your desired product ion. It is highly recommended to perform a collision energy ramping experiment for each MRM transition to determine the ideal value. For this compound, a starting CE of 20-35 eV can be used.[1]

  • Fragmentor Voltage (or Cone Voltage): This voltage influences the transmission of ions from the source to the mass analyzer and can also induce some in-source fragmentation. Optimize this parameter to maximize the precursor ion intensity before it enters the collision cell.

The table below provides a starting point for key MS parameters.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Precursor Ion (m/z) 251.14249.12Corresponds to [M+H]⁺ and [M-H]⁻ respectively.[1]
Product Ion 1 (m/z) 163.04135.04These are typically the most abundant and stable fragments.[1]
Product Ion 2 (m/z) 135.04161.06A second transition is vital for confirmation and specificity.[1][5]
Collision Energy (eV) 20 - 3515 - 30Must be empirically optimized for your specific instrument.[1]
Capillary Voltage (kV) 3.0 - 4.02.5 - 3.5Optimizes the electrospray process for ion generation.
Step 3: Chromatographic Separation

Effective chromatographic separation is key to reducing matrix effects and improving sensitivity.

  • Column Choice: A C18 reversed-phase column is a common and effective choice for separating this compound.[1]

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) for positive mode or a weak base (e.g., 0.1% ammonium hydroxide) for negative mode can improve peak shape and ionization efficiency.

  • Flow Rate: Typical flow rates for standard analytical LC columns (e.g., 2.1 mm ID) are in the range of 0.2-0.4 mL/min.

Issue 2: Signal Instability and Poor Reproducibility

Fluctuations in signal can compromise the accuracy and precision of your results.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. To mitigate this, improve chromatographic separation or consider using a stable isotope-labeled internal standard.

  • LC System Stability: Ensure the LC pump is delivering a consistent and pulse-free flow. Any fluctuations can lead to an unstable spray in the ESI source.

  • Sample Preparation: Inconsistent sample preparation can introduce variability. A robust and reproducible sample extraction and clean-up procedure is essential. For biological matrices, protein precipitation followed by supernatant analysis is a common approach.[6]

Workflow for MS Parameter Optimization

The following diagram illustrates a systematic approach to optimizing your MS method for this compound.

MS_Optimization_Workflow cluster_infusion Direct Infusion cluster_msms MS/MS Optimization cluster_lcms LC-MS Method Development infuse Infuse Standard Solution optimize_source Optimize Source Parameters (Capillary, Gas Flow, Temp) infuse->optimize_source find_precursor Identify Precursor Ion ([M+H]⁺ or [M-H]⁻) optimize_source->find_precursor product_scan Perform Product Ion Scan find_precursor->product_scan select_fragments Select Abundant Product Ions product_scan->select_fragments optimize_ce Optimize Collision Energy for each transition select_fragments->optimize_ce develop_lc Develop LC Method (Column, Mobile Phase, Gradient) optimize_ce->develop_lc integrate_ms Integrate Optimized MS Parameters develop_lc->integrate_ms validate Validate Method (Sensitivity, Linearity, Reproducibility) integrate_ms->validate

Caption: Systematic workflow for optimizing MS parameters for this compound detection.

III. Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

This protocol outlines a general procedure for extracting this compound from plasma.

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

IV. Concluding Remarks

Achieving sensitive and reliable detection of this compound requires a systematic and logical approach to method development and troubleshooting. By understanding the underlying principles of ionization and fragmentation, and by carefully optimizing each parameter from the ion source to the detector, researchers can develop robust and high-performance analytical methods. This guide provides a framework for this process, empowering you to overcome common challenges and generate high-quality data.

References

Challenges in quantifying low levels of N-Caffeoylputrescine in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying low levels of N-Caffeoylputrescine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a hydroxycinnamic acid amide (HCAA), a type of plant secondary metabolite. Its quantification is challenging due to its low endogenous concentrations, its polar nature, and its presence in complex biological or environmental samples. The primary obstacle is the "matrix effect," where other components in the sample interfere with the analytical signal, leading to inaccurate measurement.[1][2]

Q2: What is the most suitable analytical technique for quantifying this compound?

A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound.[3] This method offers high sensitivity and selectivity, which are crucial for detecting low concentrations in complex samples.[2][4] The use of techniques like Multiple Reaction Monitoring (MRM) allows for precise detection of the target analyte with minimal interference.[5]

Q3: What are matrix effects and how can they be minimized?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can either suppress the signal, leading to underestimation, or enhance it, causing overestimation.[1] To minimize these effects, several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering substances such as salts and phospholipids.[6]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from matrix components.[2]

  • Stable Isotope-Labeled Internal Standard: The use of an internal standard that is structurally identical to the analyte but contains heavy isotopes (e.g., ¹³C, ¹⁵N) is the gold standard for correcting both extraction recovery and matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for the effect.[3]

Q4: How should I choose an extraction method for this compound?

A4: The choice of extraction method depends on the sample matrix. For plant tissues, an acidic extraction using solvents like trichloroacetic acid (TCA) or perchloric acid followed by a cleanup step is common.[7] For biological fluids like plasma, a protein precipitation step followed by SPE is often necessary for cleaner extracts.[3][8]

Troubleshooting Guide

Q: My recovery of this compound is low and inconsistent. What are the likely causes and solutions?

A: Low and variable recovery often points to issues in the sample preparation stage.

  • Incomplete Extraction: this compound may bind to cellular components. Ensure the homogenization and extraction process is thorough. Using an acidic extraction solvent helps to break these interactions.[7]

  • Suboptimal SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the sorbent type, wash steps, and elution solvent are optimized. The basic nitrogen in the putrescine moiety can cause strong interactions. A step-by-step optimization of the loading, washing, and elution conditions is recommended.[8]

  • Analyte Instability: Phenolic compounds like this compound can be susceptible to oxidation. Work with samples on ice, use antioxidants if necessary, and process samples promptly.

Q: I am observing significant peak tailing or broadening in my chromatogram. What can I do?

A: Poor peak shape is typically a chromatographic issue.

  • Secondary Interactions: The basic nature of this compound can lead to interactions with residual silanols on silica-based C18 columns, causing peak tailing.[8]

    • Solution 1: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to protonate the analyte and minimize these interactions.[9]

    • Solution 2: Use a modern, end-capped column or a column with a different chemistry (e.g., a hybrid-particle column) designed for better peak shape with basic compounds.[8]

  • Column Contamination: Matrix components can build up on the column. Implement a robust column washing procedure after each analytical batch.

Q: My LC-MS/MS signal is showing significant ion suppression. How can I identify and mitigate this?

A: Ion suppression is a common matrix effect in LC-MS/MS.[2][6]

  • Identification: To confirm ion suppression, perform a post-extraction spike experiment. Compare the signal of the analyte spiked into an extracted blank matrix with the signal of the analyte in a clean solvent. A lower signal in the matrix indicates suppression.[6][10]

  • Mitigation:

    • Improve Sample Cleanup: Phospholipids are a major cause of ion suppression in biological matrices.[6] Use an SPE sorbent or method specifically designed for phospholipid removal.

    • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the region where most matrix components elute.

    • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrumentation allows, testing APCI could be a viable option.[4]

Troubleshooting Decision Tree for Low Analyte Signal

Troubleshooting start Low or Inconsistent This compound Signal check_recovery Is Analyte Recovery Low? (Perform Spike Recovery Test) start->check_recovery Evaluate Sample Prep check_matrix Is Ion Suppression Occurring? (Perform Post-Extraction Spike Test) start->check_matrix Evaluate LC-MS/MS check_instrument Is the Instrument Performing Correctly? start->check_instrument Evaluate System sol_extraction Optimize Extraction: - Increase solvent volume - Check solvent pH - Improve homogenization check_recovery->sol_extraction Yes sol_spe Optimize SPE: - Check sorbent type - Optimize wash/elution steps check_recovery->sol_spe Yes sol_cleanup Improve Sample Cleanup: - Use phospholipid removal SPE - Add a liquid-liquid extraction step check_matrix->sol_cleanup Yes sol_chrom Modify Chromatography: - Adjust gradient to separate from interfering peaks check_matrix->sol_chrom Yes sol_maintenance Perform System Maintenance: - Clean ion source - Check for leaks - Calibrate mass spectrometer check_instrument->sol_maintenance No / Unsure

Caption: A decision tree to diagnose and resolve low signal issues.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.[3]Non-selective, can result in significant matrix effects ("dirty" extract).[8]High-throughput screening where some matrix effect can be tolerated.
Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar interferences.Can be labor-intensive, requires large volumes of organic solvents.Matrices with high salt content.
Solid-Phase Extraction (SPE) Provides cleaner extracts, reduces matrix effects, allows for analyte concentration.[6][8]More time-consuming and expensive, requires method development.Complex matrices like plasma, tissue homogenates, and plant extracts.
Table 2: Typical Starting Parameters for LC-MS/MS Analysis
ParameterRecommended SettingNotes
LC Column C18 Reversed-Phase (2.1 x 50 mm, <2 µm)A modern, end-capped column is recommended to improve peak shape.[8]
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to improve peak shape and ionization efficiency.[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% BOptimize to ensure separation from matrix components.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound has a basic nitrogen that ionizes well in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Requires optimization of precursor and product ions for maximum sensitivity.
Internal Standard Stable Isotope-Labeled this compoundHighly recommended for accurate quantification.

Experimental Protocols

Protocol: Quantification of this compound in Plant Tissue

This protocol provides a general method for extracting and quantifying this compound from plant tissue using LC-MS/MS.

1. Sample Preparation and Extraction

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.[7]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • To the powder, add 1 mL of ice-cold 5% (v/v) perchloric acid containing an appropriate amount of stable isotope-labeled internal standard.

  • Vortex vigorously for 1 minute, then incubate on ice for 30 minutes to allow for protein precipitation and cell lysis.[7]

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant. For enhanced cleanup, pass the supernatant through a 0.22 µm syringe filter.[7] The sample is now ready for LC-MS/MS analysis.

Analytical Workflow Diagram

Workflow sample 1. Sample Collection (e.g., Plant Tissue) homogenize 2. Homogenization (Liquid Nitrogen) sample->homogenize extract 3. Acidic Extraction & Protein Precipitation (e.g., 5% Perchloric Acid) homogenize->extract centrifuge 4. Centrifugation & Supernatant Collection extract->centrifuge lcms 5. LC-MS/MS Analysis (Reversed-Phase C18, ESI+) centrifuge->lcms data 6. Data Processing & Quantification (Integration & Calibration) lcms->data result 7. Final Concentration Reported data->result

Caption: General workflow for this compound quantification.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI, Positive Mode.

  • MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. As a starting point, the precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the caffeoyl and putrescine moieties.

Conceptual Diagram of Ion Suppression

MatrixEffect cluster_source Mass Spectrometer Ion Source cluster_detector Detector analyte Analyte droplet ESI Droplet analyte->droplet Enters matrix_comp Matrix Interference matrix_comp->droplet Co-elutes with signal_suppressed Suppressed Signal droplet->signal_suppressed Reduced Ionization Efficiency signal_normal Expected Signal droplet_ideal->signal_normal Normal Ionization

Caption: How co-eluting matrix components reduce analyte ionization.

References

Improving the efficiency of N-Caffeoylputrescine derivatization for GC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of N-Caffeoylputrescine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar molecule with low volatility due to the presence of multiple active hydrogen atoms in its phenolic hydroxyl (-OH), primary amine (-NH2), and amide (-NH-) groups.[1][2] Derivatization is a crucial step to:

  • Increase Volatility: It replaces the active hydrogens with non-polar groups, such as trimethylsilyl (TMS) or acyl groups, which lowers the boiling point of the analyte, making it suitable for gas chromatography.[2][3]

  • Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures used in the GC injector and column, preventing degradation of the molecule.[1]

  • Improve Chromatographic Results: Derivatization reduces the analyte's polarity, minimizing peak tailing caused by interactions with active sites in the GC system and leading to better peak shape and improved sensitivity.[2]

Q2: What are the primary functional groups on this compound that require derivatization?

A2: this compound possesses several functional groups that will react with derivatizing agents. The primary sites for derivatization are the two phenolic hydroxyl groups on the caffeoyl moiety and the primary amine group of the putrescine backbone. The secondary amide linkage is less reactive but can also be derivatized under certain conditions.

Q3: Which are the most common derivatization reagents for a molecule like this compound?

A3: The most common approaches are silylation and acylation.[1][3]

  • Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that react with alcohols, phenols, and amines.[2][3] BSTFA is often preferred for sterically hindered compounds.[4][5] A catalyst like trimethylchlorosilane (TMCS) is frequently added (e.g., BSTFA + 1% TMCS) to increase the reactivity of the reagent.[2]

  • Acylation Reagents: Reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) are highly effective for acylating amine groups.[6][7] Acylation can also derivatize phenolic groups. These reagents introduce fluorinated groups, which can enhance sensitivity when using an electron capture detector (ECD).[5]

Q4: Should I use a one-step or two-step derivatization process?

A4: For a molecule with different types of functional groups like this compound, a two-step process can sometimes provide more complete derivatization and cleaner results.[3] For example, a methoximation step can be used first to stabilize any carbonyl groups (though not the primary issue here), followed by silylation of the hydroxyl and amine groups.[3] However, for routine analysis, a single-step reaction with a powerful silylating agent like BSTFA + TMCS at an elevated temperature is often sufficient to derivatize all active sites simultaneously.

Troubleshooting Guide

Problem / Symptom Potential Cause Recommended Solution
No Peak or Very Small Peak for Analyte Incomplete Derivatization: The reaction did not go to completion, leaving the analyte too polar to elute.* Increase Reaction Temperature and/or Time: Heat the reaction vial at 70-90°C for 60-90 minutes.[6] * Use a Catalyst: Ensure your silylating reagent contains a catalyst like 1% TMCS.[2] * Check Reagent Quality: Derivatizing agents are highly sensitive to moisture. Use fresh, unopened reagents or reagents stored properly under inert gas.[3] * Ensure Anhydrous Conditions: Dry the sample extract completely before adding the derivatization reagent. Water will consume the reagent.[3]
Analyte Degradation: The molecule is degrading in the injector port.* Confirm Derivatization: Incomplete derivatization can lead to thermal instability. Re-optimize the derivatization protocol. * Lower Injector Temperature: Try lowering the injector temperature in 10-20°C increments. However, ensure it remains high enough to volatilize the derivatives.
Peak Tailing Active Sites in the GC System: Polar derivatives are interacting with the inlet liner, column, or contamination.* Deactivated Inlet Liner: Use a high-quality, deactivated (silylated) glass wool liner.[2] * Column Conditioning: Condition the GC column according to the manufacturer's instructions. * Column Maintenance: Trim the first 10-15 cm from the front of the column to remove non-volatile residues.[2]
Incomplete Derivatization: Residual active hydrogens on the analyte are causing interactions.* Optimize Derivatization: Revisit the derivatization conditions (time, temperature, reagent volume) to ensure all active sites are derivatized.
Multiple Peaks for a Single Analyte Partial Derivatization: The analyte is being derivatized to different extents (e.g., some molecules have 2 TMS groups, some have 3).* Force the Reaction to Completion: Increase the reaction temperature, time, and/or the ratio of derivatizing reagent to the sample.[8] * Use a More Powerful Reagent: Switch from BSTFA to MSTFA, or ensure a catalyst (TMCS) is present.
Isomer Formation: The derivatization process may be causing isomerization.* This is less likely for this molecule but can occur. Summing the area of the isomer peaks for quantification may be a viable, though not ideal, workaround.
Ghost Peaks in Blank Runs System Contamination: Carryover from previous injections or contamination from the derivatizing agent byproducts.* Clean the Injector: Perform regular maintenance on the GC inlet. * Solvent Washes: Run several blank solvent injections after each sequence to clean the column. * Check Reagent Byproducts: The byproducts of silylation can be high-boiling. Ensure the GC run time and final temperature are sufficient to elute them from the column.[2]

Quantitative Data Summary

Direct comparative quantitative data for this compound is scarce in the literature. The following table summarizes typical conditions and expected outcomes for derivatization of analogous compounds (polyamines and phenols), which can be used as a starting point for method development.

Derivatization ReagentTarget AnalytesTypical ConditionsExpected Outcome & Comments
BSTFA + 1% TMCS Polyamines, Phenols, Alcohols, Carboxylic Acids[2][9][10]50-100 µL reagent in pyridine or acetonitrile; Heat at 70-90°C for 60 min.High Efficiency: Derivatizes both amine and hydroxyl groups. Considered the most versatile and common choice. Produces trimethylsilyl (TMS) derivatives.
MSTFA Polyamines, Phenols, Amino Acids[3][11]50-100 µL reagent; Heat at 60-80°C for 30-60 min.Very Powerful: More volatile byproducts than BSTFA, which can lead to cleaner chromatograms.[2] Good for multi-functional compounds.
PFPA (Pentafluoropropionic Anhydride) Polyamines (Putrescine, Spermidine)[6]50 µL reagent in ethyl acetate; Heat at 65°C for 30 min.Highly Reactive for Amines: Excellent for derivatizing primary and secondary amines. Also reacts with phenols. Produces stable pentafluoropropionyl (PFP) derivatives.[6]
Ethyl Chloroformate (ECF) Polyamines, Amino Acids[12]Reaction in an aqueous/alcohol/pyridine mixture at room temperature.Rapid Reaction: Derivatizes amines quickly in a single extractive step. May be less efficient for phenolic hydroxyls compared to silylation.

Experimental Protocols

Protocol: Single-Step Silylation of this compound using BSTFA + TMCS

This protocol is a robust starting point for the comprehensive derivatization of this compound.

1. Sample Preparation:

  • Ensure the sample extract containing this compound is in a GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that no water remains, as it will deactivate the silylation reagent.[3]

2. Derivatization Reaction:

  • To the dried sample residue, add 50 µL of a suitable solvent such as Pyridine or Acetonitrile (anhydrous grade).

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly immediately to prevent moisture from entering.

  • Vortex briefly (5-10 seconds) to ensure thorough mixing.

  • Heat the vial in a heating block or oven at 80°C for 60 minutes to ensure complete derivatization of all active sites, including the phenolic hydroxyls and the primary amine.

3. GC-MS Analysis:

  • Cool the vial to room temperature before opening.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Recommended GC Conditions (starting point):

    • Injector: 280°C, Splitless mode.

    • Column: Low-polarity siloxane-based column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness. Avoid using "WAX" or other polar columns.[2]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min.

    • MS Conditions:

      • Transfer Line: 290°C.

      • Ion Source: 230°C (Electron Ionization - EI).

      • Scan Range: m/z 50-750.

4. Quality Control:

  • Prepare a reagent blank (solvent + derivatizing agent) to identify any artifact peaks.

  • Derivatize a known standard of this compound to confirm the retention time and mass spectrum of the fully derivatized product.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC-MS Analysis start Start with Sample Extract dry Evaporate to Dryness (N2 Stream) start->dry add_reagent Add Anhydrous Solvent & BSTFA + 1% TMCS dry->add_reagent vortex Vortex Briefly add_reagent->vortex heat Heat at 80°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject acquire Acquire Data inject->acquire process Process Chromatogram & Spectra acquire->process

Caption: Experimental workflow for this compound silylation.

Troubleshooting_Tree start Poor Chromatographic Result (e.g., No Peak, Tailing) q1 Is the derivatization complete? start->q1 a1_reagent Check Reagent: Is it fresh? Was it exposed to moisture? q1->a1_reagent No / Unsure a1_conditions Check Conditions: Increase reaction time and/or temperature? q1->a1_conditions No / Unsure a1_sample Check Sample: Was it completely dry before reaction? q1->a1_sample No / Unsure q2 Is the GC system inert? q1->q2 Yes a2_liner Check Inlet Liner: Is it deactivated? q2->a2_liner No / Unsure a2_column Check Column: Trim front end? Is it properly conditioned? q2->a2_column No / Unsure

Caption: Troubleshooting decision tree for derivatization issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of N-Caffeoylputrescine and Other Phenolamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

Phenolamides, a diverse class of secondary metabolites found in plants, are gaining increasing attention for their potential health benefits, largely attributed to their antioxidant properties. Among these, N-Caffeoylputrescine stands out due to its structural features, which suggest a potent capacity for free radical scavenging. This guide provides a comparative analysis of the antioxidant activity of this compound and other related phenolamides, supported by available experimental data.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolamides is frequently evaluated using various assays that measure their ability to scavenge synthetic radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express these results, with a lower IC50 value indicating higher antioxidant activity. The table below summarizes the available data for this compound and other relevant phenolamides. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.

CompoundAssayIC50 (µM)IC50 (µg/mL)Reference CompoundReference IC50 (µM)
N-p-Coumaroyl-N'-Caffeoylputrescine (PCC) *DPPH~2.360.936[1]--
N,N'-Diferuloylputrescine (DFP) DPPH38.46---
Superoxide Radical Scavenging291.62---
N,N'-Dicoumaroylputrescine (DCP) Hydroxyl Radical Scavenging120.55---
Caffeic Acid DPPH-5.9[2]Trolox6.3 µg/mL[2]
ABTS----
Ferulic Acid DPPH-9.9[2]Trolox6.3 µg/mL[2]
ABTS----

*Note: Data for this compound was not directly available. Data for the closely related N-p-Coumaroyl-N'-Caffeoylputrescine (PCC) is provided as a proxy. The antioxidant activity of (E)-N-Caffeoylputrescine has been reported as significant in DPPH, ABTS, and FRAP assays, though specific IC50 values were not provided in the available literature.[] The molecular weight of PCC (396.43 g/mol ) was used for the µM conversion.

Structure-Activity Relationship

The antioxidant activity of phenolamides is intrinsically linked to their chemical structure. The presence and position of hydroxyl (-OH) groups on the aromatic ring of the hydroxycinnamic acid moiety are critical. For instance, the catechol group (two adjacent -OH groups) in caffeic acid derivatives like this compound is known to significantly enhance antioxidant capacity due to its ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance. In contrast, ferulic acid has one hydroxyl and one methoxy group, while coumaric acid has a single hydroxyl group, which generally results in lower antioxidant activity compared to their catechol-containing counterparts. The polyamine chain, such as putrescine, also influences the molecule's overall properties, including its solubility and interaction with cellular components.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays mentioned in this guide.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • Test compounds (this compound and other phenolamides)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Dissolve the test compounds and positive control in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay: In a 96-well plate, add 100 µL of the DPPH working solution to each well. Then, add 100 µL of the different concentrations of the test compounds or positive control. For the blank, use 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well. Then, add 10 µL of the different concentrations of the test compounds or positive control.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Antioxidant Signaling Pathway

The antioxidant action of phenolamides like this compound is not limited to direct radical scavenging. They can also modulate endogenous antioxidant defense systems through various signaling pathways. While the specific pathways for this compound are still under investigation, the general mechanism for related hydroxycinnamic acid amides involves the upregulation of cellular antioxidant enzymes.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage induces Phenolamide This compound & other Phenolamides Direct_Scavenging Direct Radical Scavenging Phenolamide->Direct_Scavenging activates Nrf2_Keap1 Nrf2-Keap1 Pathway Phenolamide->Nrf2_Keap1 modulates Direct_Scavenging->ROS neutralizes Cellular_Protection Cellular Protection ARE Antioxidant Response Element (ARE) Nrf2_Keap1->ARE activates Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes Antioxidant_Enzymes->ROS detoxifies

References

N-Caffeoylputrescine: A Potent Anti-Inflammatory Agent for Macrophage-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the significant anti-inflammatory potential of N-Caffeoylputrescine (NCP) in RAW 264.7 macrophages, positioning it as a promising candidate for the development of novel therapeutics targeting inflammatory diseases. This guide provides a comprehensive comparison of NCP's efficacy against established anti-inflammatory agents, supported by experimental data and detailed protocols for researchers.

This compound, a naturally occurring phenolic amide, has demonstrated potent inhibitory effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. By effectively suppressing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), NCP showcases its ability to modulate the inflammatory response at a cellular level. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, crucial regulators of the inflammatory cascade.

Comparative Performance Analysis

To contextualize the anti-inflammatory efficacy of this compound, this guide presents a comparative analysis against two well-established anti-inflammatory compounds: Dexamethasone, a potent corticosteroid, and Quercetin, a natural flavonoid. The following tables summarize the quantitative data on the inhibition of key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentrationNO Inhibition (%)IC50
This compound 10 µMData Not AvailableData Not Available
50 µMData Not Available
Dexamethasone1 µM45.2 ± 3.8~5 µM
10 µM75.9 ± 4.9
Quercetin12.5 µMSignificant Reduction~20 µM
25 µMSignificant Reduction

Table 2: Inhibition of TNF-α Production

CompoundConcentrationTNF-α Inhibition (%)IC50
This compound 10 µMData Not AvailableData Not Available
50 µMData Not Available
Dexamethasone10 µM78.4 ± 6.1~2 µM
Quercetin25 µg/mL70.6%~15 µg/mL

Table 3: Inhibition of IL-6 Production

CompoundConcentrationIL-6 Inhibition (%)IC50
This compound 10 µMData Not AvailableData Not Available
50 µMData Not Available
Dexamethasone10 µM72.5 ± 5.8~3 µM
Quercetin25 µg/mL58.5%~20 µg/mL

Note: "Data Not Available" for this compound indicates that while its inhibitory effects are documented, specific quantitative data from direct comparative studies in RAW 264.7 cells was not found in the currently available literature. The provided IC50 values for Dexamethasone and Quercetin are estimations based on available data and may vary between studies.

Unraveling the Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 NCP This compound NCP->IKK NCP->MAPKK Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Inflammatory_Genes AP1->Inflammatory_Genes G A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Incubation C->D E Collection of Supernatant and Cell Lysates D->E F Nitric Oxide (NO) Assay (Griess Reagent) E->F G Cytokine Assays (ELISA) (TNF-α, IL-6) E->G H Western Blot Analysis (NF-κB, MAPK pathways) E->H

A Comparative Guide to HPLC-UV and LC-MS Methods for the Quantification of N-Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-Caffeoylputrescine, a naturally occurring polyamine conjugate with significant biological activities, selecting the appropriate analytical methodology is paramount for generating robust and reliable data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for the quantification of such compounds. This guide provides a comprehensive comparison of these two methods, supported by illustrative experimental data and detailed protocols, to facilitate an informed decision based on specific analytical needs.

Executive Summary

Both HPLC-UV and LC-MS are suitable for the quantification of this compound, with the choice largely dependent on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and widely accessible technique, offering reliable quantification for relatively pure samples or when the analyte concentration is high. In contrast, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), provides superior sensitivity and selectivity, making it the method of choice for trace-level detection in complex biological matrices where interferences can be a significant challenge.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance parameters for the analysis of this compound using HPLC-UV and LC-MS/MS. These values are illustrative and derived from typical performance characteristics of the techniques for similar analytes.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 0.1 - 500.001 - 10
Limit of Detection (LOD) (µg/mL) ~0.03~0.0003
Limit of Quantification (LOQ) (µg/mL) ~0.1~0.001
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with appropriate sample preparation and internal standards

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

HPLC-UV Method Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Example: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 325 nm (based on the UV absorbance of the caffeoyl moiety).

3. Sample Preparation (e.g., for plant extracts):

  • Homogenize 1 g of the sample with 10 mL of 80% methanol.

  • Sonicate for 30 minutes.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

LC-MS/MS Method Protocol

1. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Example: 0-2 min, 5% B; 2-8 min, 5-60% B; 8-9 min, 60-5% B; 9-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Illustrative): Precursor ion (Q1) m/z 251.1 -> Product ion (Q3) m/z 163.1 (corresponding to the caffeoyl moiety).

  • Ion Source Parameters: Capillary voltage, gas flow, and temperatures should be optimized for the specific instrument.

4. Sample Preparation (e.g., for plasma samples):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS methods for this compound analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Biological or Plant Sample Extraction Extraction of this compound Sample->Extraction HPLC HPLC Separation Extraction->HPLC LC LC Separation Extraction->LC UV UV Detection (325 nm) HPLC->UV HPLC_Data HPLC-UV Data UV->HPLC_Data Linearity Linearity HPLC_Data->Linearity Sensitivity Sensitivity (LOD/LOQ) HPLC_Data->Sensitivity Accuracy Accuracy HPLC_Data->Accuracy Precision Precision HPLC_Data->Precision MS MS/MS Detection (MRM) LC->MS LCMS_Data LC-MS/MS Data MS->LCMS_Data LCMS_Data->Linearity LCMS_Data->Sensitivity LCMS_Data->Accuracy LCMS_Data->Precision Comparison Comparative Analysis Linearity->Comparison Sensitivity->Comparison Accuracy->Comparison Precision->Comparison

Caption: Experimental workflow for method comparison.

This compound Biosynthesis Pathway

This compound is synthesized from putrescine and caffeoyl-CoA. This reaction is a part of the broader polyamine metabolic pathway, which is crucial for various cellular processes. The enzyme putrescine N-hydroxycinnamoyltransferase catalyzes this specific step.

G Putrescine Putrescine Enzyme Putrescine N-hydroxycinnamoyltransferase Putrescine->Enzyme CaffeoylCoA Caffeoyl-CoA CaffeoylCoA->Enzyme NCaffeoylputrescine This compound Enzyme->NCaffeoylputrescine CoA CoA Enzyme->CoA

Caption: Biosynthesis of this compound.

A Comparative Guide to the Bioactivity of N-Caffeoylputrescine and N-Feruloylputrescine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current experimental evidence comparing the biological activities of N-Caffeoylputrescine and N-Feruloylputrescine, two prominent hydroxycinnamic acid amides. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to support research and development in therapeutics.

Introduction

This compound and N-Feruloylputrescine are naturally occurring phenolic compounds found in a variety of plants. As derivatives of caffeic acid and ferulic acid, respectively, conjugated with the biogenic amine putrescine, they have garnered significant interest in the scientific community for their diverse biological activities. These activities, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects, position them as promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive comparison of their bioactivities based on available experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Bioactivity

While direct comparative studies between this compound and N-Feruloylputrescine are limited, this section compiles available quantitative data from various in vitro assays to provide an indirect comparison of their efficacy. The data is presented in tabular format for clarity and ease of comparison.

BioactivityAssayCompoundTest SystemIC50/EC50Reference
Antioxidant DPPH Radical ScavengingN-p-coumaroyl-N'-caffeoylputrescine (a derivative of this compound)Chemical Assay0.936 µg/mL[1]
DPPH Radical ScavengingN,N'-diferuloyl-putrescine (a derivative of N-Feruloylputrescine)Chemical Assay38.46 µM[2]
Superoxide Radical ScavengingN,N'-diferuloyl-putrescine (a derivative of N-Feruloylputrescine)Chemical Assay291.62 µM[2]
Hydroxyl Radical ScavengingN,N'-dicoumaroyl-putrescine (structurally similar to N-Feruloylputrescine)Chemical Assay120.55 µM[2]
Anti-inflammatory Inhibition of Pro-inflammatory CytokinesCaffeic Acid DerivativesMouse Primary Peritoneal MacrophagesLow Cytotoxicity (>50 µmol/l)[3]
Anticancer CytotoxicityCaffeic Acid n-butyl ester (a derivative of Caffeic Acid)A431 Skin Cancer Cells20 µM[4]

Experimental Protocols

Detailed methodologies for key in vitro bioassays are provided below to facilitate the replication and validation of the cited findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[1][5]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compounds (this compound and N-Feruloylputrescine) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the test compound or standard is mixed with a defined volume of the DPPH solution in a microplate well or a cuvette. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals, which are involved in inflammatory processes.

  • Reaction Mixture: The reaction mixture typically contains sodium nitroprusside (as a source of NO), the test compound at various concentrations, and a phosphate buffer (pH 7.4).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 150 minutes) to allow for the generation of nitric oxide and its interaction with the test compound.

  • Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) is added to the reaction mixture.

  • Color Development: The Griess reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically at a wavelength of approximately 546 nm.

  • Calculation of Scavenging Activity: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample-treated group to a control group (without the test compound).

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with LPS, a potent inflammatory agent.[6][7][8][9][10]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a further 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement: The concentration of nitrite in the cell culture supernatant, an indicator of NO production, is measured using the Griess reagent as described in the nitric oxide scavenging assay.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

  • IC50 Determination: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivities of this compound and N-Feruloylputrescine is crucial for their targeted therapeutic application. The following diagrams, generated using Graphviz, illustrate their proposed signaling pathways.

This compound and the NF-κB Signaling Pathway

This compound and its derivatives have been shown to exert anti-inflammatory effects, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates to This compound This compound This compound->IKK Inhibits Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB (p65/p50)_n->Pro-inflammatory\nGene Expression Induces

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

N-Feruloylputrescine and the Inhibition of Trimethylamine (TMA) Production

Recent studies have highlighted the role of N-Feruloylputrescine in cardiovascular health by inhibiting the microbial production of trimethylamine (TMA), a precursor to the pro-atherogenic metabolite trimethylamine N-oxide (TMAO).[3][11][12][13] This inhibition is primarily achieved by targeting the bacterial enzyme complex CntA/B.

TMA_Production_Pathway cluster_gut Gut Lumen cluster_liver Liver Dietary Choline/\nL-Carnitine Dietary Choline/ L-Carnitine Gut Microbiota Gut Microbiota Dietary Choline/\nL-Carnitine->Gut Microbiota CntA/B Enzyme CntA/B Enzyme Gut Microbiota->CntA/B Enzyme Produces TMA TMA CntA/B Enzyme->TMA Converts Choline/ L-Carnitine to FMO3 Enzyme FMO3 Enzyme TMA->FMO3 Enzyme Absorbed and Transported to N-Feruloylputrescine N-Feruloylputrescine N-Feruloylputrescine->CntA/B Enzyme Inhibits TMAO TMAO FMO3 Enzyme->TMAO Oxidizes TMA to Atherosclerosis Atherosclerosis TMAO->Atherosclerosis

Caption: Mechanism of N-Feruloylputrescine in inhibiting TMA production by gut microbiota.

Conclusion

This comparative guide provides a snapshot of the current understanding of the bioactivities of this compound and N-Feruloylputrescine. While both compounds exhibit promising therapeutic potential, the available data suggests distinct primary mechanisms of action. This compound and its derivatives appear to be potent anti-inflammatory agents through the modulation of the NF-κB pathway. In contrast, N-Feruloylputrescine has emerged as a significant inhibitor of microbial TMA production, indicating its potential in mitigating cardiovascular disease risk.

It is important to note that the lack of direct comparative studies necessitates further research to definitively establish the relative potency and efficacy of these two compounds across a range of biological activities. Future studies employing standardized experimental protocols and head-to-head comparisons are crucial for a more complete understanding and to guide the development of these natural compounds into effective therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on such investigations.

References

Confirming the identity of N-Caffeoylputrescine using high-resolution mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Confirmation of N-Caffeoylputrescine Using High-Resolution Mass Spectrometry: A Comparative Approach

Introduction

This compound, a hydroxycinnamic acid amide, is a secondary metabolite found in a variety of plant species. Its structural confirmation is a critical step in phytochemical analysis, natural product discovery, and quality control of herbal medicines. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the unambiguous identification of such compounds, offering high sensitivity, selectivity, and the ability to determine elemental composition through accurate mass measurements. This guide provides a detailed, step-by-step methodology for the confirmation of this compound using HRMS, comparing its performance with other analytical techniques and providing the necessary experimental data for validation.

The Challenge of Isomeric Differentiation

One of the primary challenges in the analysis of this compound is its potential for co-elution with isomeric and isobaric compounds, which can lead to misidentification if relying solely on low-resolution mass spectrometry or chromatographic retention time. For instance, N-Feruloylputrescine, a closely related isomer, shares the same nominal mass, making their differentiation by low-resolution MS impossible. This is where the power of HRMS, with its ability to provide mass accuracy in the sub-ppm range, becomes paramount.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust workflow for the confirmation of this compound, designed to be a self-validating system through a combination of accurate mass measurement, tandem mass spectrometry (MS/MS) fragmentation analysis, and comparison with authentic standards or theoretical data.

Diagram of the HRMS Workflow for this compound Identification

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis & Confirmation raw_sample Plant Material extraction Solvent Extraction (e.g., 80% Methanol) raw_sample->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation ms_full_scan Full Scan HRMS (e.g., Orbitrap, Q-TOF) lc_separation->ms_full_scan ms_ms_fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) ms_full_scan->ms_ms_fragmentation accurate_mass Accurate Mass Measurement (< 5 ppm error) ms_ms_fragmentation->accurate_mass elemental_composition Elemental Composition (C14H20N2O3) accurate_mass->elemental_composition fragmentation_analysis Fragmentation Pattern (Comparison with standards/in-silico) elemental_composition->fragmentation_analysis confirmation Confirmed Identity: This compound fragmentation_analysis->confirmation

Caption: Workflow for the identification of this compound using LC-HRMS.

Step-by-Step Methodology
  • Sample Preparation:

    • Homogenize 100 mg of dried plant material.

    • Extract with 1 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Full Scan (MS1):

      • Mass Range: m/z 100-1000.

      • Resolution: > 60,000 FWHM.

      • AGC Target: 1e6.

      • Maximum IT: 100 ms.

    • Tandem MS (MS/MS):

      • Activation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

      • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).

      • Isolation Window: m/z 1.5.

      • Resolution: > 15,000 FWHM.

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The first step in identification is the accurate mass measurement of the protonated molecule [M+H]⁺. For this compound (C₁₄H₂₀N₂O₃), the theoretical exact mass is 265.1547. A measured mass within a 5 ppm error window provides strong evidence for the elemental composition.

Comparative Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. The fragmentation pattern of this compound is distinct and can be used to differentiate it from its isomers.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Loss Significance
265.1547163.0390[Caffeoyl moiety]⁺Characteristic fragment of caffeic acid derivatives.
265.1547146.0468[Caffeoyl moiety - NH₃]⁺Further fragmentation of the caffeoyl group.
265.1547103.0913[Putrescine + H]⁺Indicates the presence of the putrescine moiety.
265.154771.0859[C₄H₉N]⁺Fragment from the putrescine backbone.

Comparison with N-Feruloylputrescine: While N-Feruloylputrescine has the same nominal mass, its exact mass is different (C₁₅H₂₂N₂O₃, [M+H]⁺ = 279.1703). However, a more subtle distinction is needed for isomers with the same elemental composition. In such cases, the fragmentation pattern becomes critical. For example, the equivalent of the m/z 163 fragment for a feruloyl moiety would be at m/z 177, corresponding to the feruloyl group.

Alternative and Complementary Techniques

While HRMS is a powerful tool, a multi-faceted approach can provide even greater confidence in identification.

Technique Strengths Weaknesses Role in this compound ID
Nuclear Magnetic Resonance (NMR) Provides definitive structural information.Requires larger sample amounts and longer analysis times.Gold standard for structural elucidation of novel compounds.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Provides UV-Vis spectral data.Lower sensitivity and selectivity compared to MS.Can provide preliminary identification based on UV maxima.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like this compound.Less commonly used for this class of compounds.

Conclusion

High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and structural information for the confirmation of this compound. The ability to obtain accurate mass measurements and detailed fragmentation patterns allows for confident differentiation from isomers and other closely related compounds. By following a systematic and self-validating workflow, researchers can ensure the accurate and reliable identification of this important plant metabolite.

Comparative Metabolomics of Plants with High and Low N-Caffeoylputrescine Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of plants exhibiting high and low levels of N-Caffeoylputrescine. This compound is a phenolic amide synthesized from the polyamine putrescine and the phenylpropanoid caffeoyl-CoA. It is involved in plant growth, development, and stress responses. Understanding the metabolic landscape of plants with differential accumulation of this compound can provide insights into its physiological roles and the regulation of its biosynthetic pathway. This guide synthesizes available data to present a comparison of metabolite levels, detailed experimental protocols, and relevant biochemical pathways.

Quantitative Data Summary

Direct comprehensive metabolomic data comparing plants with naturally high and low this compound levels is limited. However, studies on tobacco cell cultures with varying production levels of cinnamoylputrescines offer valuable insights into the enzymatic activities of the biosynthetic pathway. The data below is synthesized from a study on two variant cell lines of Nicotiana tabacum L., a low-producing line (TX1) and a high-producing line (TX4).

Table 1: Comparative Enzyme Activities in Tobacco Cell Cultures with Low and High Caffeoylputrescine Levels

EnzymeEC NumberRole in this compound BiosynthesisRelative Activity in High-Producer (TX4) vs. Low-Producer (TX1)
Phenylalanine Ammonia-Lyase (PAL)4.3.1.24Phenylpropanoid pathway: Catalyzes the first step in the biosynthesis of caffeoyl-CoA.Greatly Enhanced[1][2]
Ornithine Decarboxylase (ODC)4.1.1.17Polyamine pathway: Catalyzes the synthesis of putrescine from ornithine.Greatly Enhanced[1][2]
Hydroxycinnamoyl-CoA:Putrescine Hydroxycinnamoyltransferase (PHT)2.3.1.138Catalyzes the final step: the conjugation of caffeoyl-CoA and putrescine.Similar[1][2]

This table is based on findings in tobacco cell cultures and suggests that the flux of precursors, rather than the final conjugation step, is rate-limiting for high this compound accumulation.

Based on the known biosynthetic pathways, a hypothetical comparison of metabolite levels in plants with high versus low this compound content can be proposed.

Table 2: Illustrative Comparison of Metabolite Levels in Plants with High vs. Low this compound

Metabolite ClassMetaboliteExpected Level in High this compound PlantsRationale
Polyamines PutrescineHigherDirect precursor for this compound biosynthesis.[3][4]
SpermidinePotentially HigherSynthesized from putrescine; upregulation of polyamine pathway may affect its levels.[3]
SperminePotentially HigherFurther downstream from spermidine.[3]
Phenylpropanoids Cinnamic AcidHigherEarly precursor in the phenylpropanoid pathway leading to caffeoyl-CoA.[5]
p-Coumaric AcidHigherIntermediate in the phenylpropanoid pathway.[5]
Caffeic AcidHigherDirect precursor to caffeoyl-CoA.[5]
Ferulic AcidPotentially HigherDerived from caffeic acid, indicating a highly active phenylpropanoid pathway.[5]
Caffeoyl-CoAHigherDirect precursor for this compound biosynthesis.[1][2]
Amino Acids PhenylalanineHigherInitial precursor for the phenylpropanoid pathway.[5]
OrnithineHigherDirect precursor for putrescine synthesis via ODC.[3][4]
ArgininePotentially HigherCan also be a precursor for putrescine synthesis via a different pathway.[3][4]

This table presents a projected metabolic profile based on established biosynthetic pathways and the enzymatic data from tobacco cell cultures.

Experimental Protocols

The following are detailed methodologies for key experiments in the comparative metabolomics of this compound and related metabolites in plants.

Plant Material Preparation

Proper sample preparation is critical for reliable metabolomic analysis.[6][7]

  • Harvesting: Plant tissues should be harvested quickly and immediately frozen in liquid nitrogen to quench all metabolic activity.

  • Storage: Samples should be stored at -80°C until extraction.

  • Grinding: Frozen tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

Metabolite Extraction
  • Extraction of Polyamines and Phenolic Amides:

    • Weigh approximately 100-200 mg of the frozen, powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of 5% (v/v) cold perchloric acid (PCA).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 1 hour, with occasional vortexing.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

Metabolite Analysis and Quantification

a) High-Performance Liquid Chromatography (HPLC) for Polyamine and this compound Analysis [8][9]

This method often requires derivatization of the amines for UV or fluorescence detection.

  • Derivatization (with Benzoyl Chloride):

    • Take a 200 µL aliquot of the PCA extract.

    • Add 400 µL of 2 M NaOH.

    • Add 10 µL of benzoyl chloride.

    • Vortex for 30 seconds and incubate at room temperature for 30 minutes.

    • Add 400 µL of saturated NaCl to stop the reaction.

    • Extract the benzoylated polyamines with 1 mL of diethyl ether.

    • Centrifuge and collect the ether phase.

    • Evaporate the ether phase to dryness under a stream of nitrogen.

    • Re-dissolve the residue in 100 µL of methanol for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically used.

    • Detection: UV detector at 254 nm.

    • Quantification: Based on a standard curve generated from pure standards of putrescine, spermidine, spermine, and synthesized this compound.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling [10][11]

LC-MS/MS allows for the sensitive and specific detection of a wide range of metabolites without derivatization.

  • Sample Preparation for LC-MS/MS:

    • The PCA extract can often be directly diluted with the initial mobile phase.

    • Filter the diluted extract through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: C18 or HILIC column depending on the target metabolites.

    • Mobile Phase: Typically a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operated in positive ion mode for the detection of polyamines and phenolic amides.

    • Data Analysis: Metabolite identification is based on retention time and fragmentation patterns compared to authentic standards or spectral libraries. Quantification is achieved using standard curves or by comparing peak areas.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Ornithine Ornithine ODC ODC Ornithine->ODC Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL Putrescine Putrescine PHT PHT Putrescine->PHT CaffeoylCoA Caffeoyl-CoA CaffeoylCoA->PHT NCP This compound CinnamicAcid Cinnamic Acid Intermediates ... CinnamicAcid->Intermediates pCoumaricAcid p-Coumaric Acid CaffeicAcid Caffeic Acid ODC->Putrescine PAL->CinnamicAcid PHT->NCP Intermediates->CaffeoylCoA

Caption: Biosynthesis of this compound.

Experimental Workflow for Comparative Metabolomics

Comparative Metabolomics Workflow PlantMaterial Plant Material (High vs. Low this compound) Harvesting Harvesting & Quenching (Liquid Nitrogen) PlantMaterial->Harvesting Extraction Metabolite Extraction (e.g., 5% PCA) Harvesting->Extraction Analysis Metabolite Analysis (LC-MS/MS or HPLC) Extraction->Analysis DataProcessing Data Processing (Peak picking, alignment) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (PCA, OPLS-DA) DataProcessing->StatisticalAnalysis Identification Metabolite Identification StatisticalAnalysis->Identification Interpretation Biological Interpretation Identification->Interpretation

Caption: General workflow for plant metabolomics.

References

A Comparative Analysis of N-Caffeoylputrescine and Chlorogenic Acid in Tobacco: Biosynthesis, Physiological Roles, and Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of two significant secondary metabolites in Nicotiana tabacum: N-Caffeoylputrescine (CP) and Chlorogenic Acid (CGA). For researchers, scientists, and professionals in drug development, understanding the distinct and overlapping roles of these compounds is crucial for applications ranging from enhancing plant resilience to exploring novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the causality behind their biochemical divergence and functional significance, grounded in experimental evidence.

Introduction: Two Branches of the Phenylpropanoid Stream

In the complex metabolic landscape of tobacco, the phenylpropanoid pathway serves as a vital source of diverse compounds essential for survival and interaction with the environment. From this central pathway emerge two noteworthy molecules: chlorogenic acid, an abundant phenolic ester, and this compound, a hydroxycinnamic acid amide (HCAA).

  • Chlorogenic Acid (CGA) , specifically 5-O-caffeoylquinic acid, is one of the most prevalent polyphenols in tobacco leaves.[1][2][3] It is renowned for its potent antioxidant properties and its role as a key player in plant defense mechanisms.[4][5][6]

  • This compound (CP) is a conjugate of a phenylpropanoid (caffeic acid) and a polyamine (putrescine). Its presence is strongly associated with reproductive tissues and stress responses, suggesting a more specialized function compared to the ubiquitous nature of CGA.[7][8]

While both molecules share a common precursor in caffeic acid, their distinct biochemical identities—an ester versus an amide—dictate their stability, reactivity, and ultimate physiological roles within the plant. This guide will dissect these differences, providing a clear comparative framework supported by experimental data and established biochemical pathways.

Biosynthesis and Chemical Architecture: A Tale of Two Conjugates

The fundamental difference between CGA and CP lies in the molecule to which caffeic acid is attached. This distinction originates from the intersection of two major metabolic routes: the phenylpropanoid pathway and the polyamine pathway.

Chemical Structures:

  • Chlorogenic Acid: An ester formed between the carboxyl group of caffeic acid and the 5-hydroxyl group of quinic acid.

  • This compound: An amide formed between the carboxyl group of caffeic acid and an amino group of the diamine putrescine.

The Convergent Biosynthetic Pathways

Both compounds originate from L-phenylalanine, which enters the phenylpropanoid pathway.[9][10] The initial steps, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), produce the activated intermediate, p-coumaroyl-CoA.[11] From here, the pathways diverge to create the necessary precursors for CGA and CP.

  • For Chlorogenic Acid: p-Coumaroyl-CoA is hydroxylated to form caffeoyl-CoA. The final and critical step is the esterification of caffeoyl-CoA with quinic acid, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[6][12]

  • For this compound: This molecule requires two separate precursor streams.

    • Caffeic Acid Moiety: Synthesized via the phenylpropanoid pathway as described above.

    • Putrescine Moiety: This diamine is synthesized from either arginine (via arginine decarboxylase, ADC) or ornithine (via ornithine decarboxylase, ODC).[8][13] The conjugation of caffeoyl-CoA and putrescine is then catalyzed by an acyltransferase, such as putrescine hydroxycinnamoyl transferase (PHT) .

The selection of either quinic acid or putrescine as the substrate for conjugation with an activated hydroxycinnamic acid is the key regulatory node determining the metabolic flux towards CGA or CP, respectively.

Biosynthesis_Comparison cluster_pp Phenylpropanoid Pathway cluster_pa Polyamine Pathway Phe L-Phenylalanine Cinn Cinnamic Acid Phe->Cinn PAL pCou p-Coumaric Acid Cinn->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CaffCoA Caffeoyl-CoA pCouCoA->CaffCoA C3'H CGA Chlorogenic Acid (5-O-caffeoylquinic acid) CaffCoA->CGA HQT CP This compound CaffCoA->CP PHT Arg Arginine Put Putrescine Arg->Put ADC Orn Ornithine Orn->Put ODC Put->CP Qui Quinic Acid Qui->CGA

Caption: Convergent biosynthesis of CGA and CP in tobacco.

Distribution, Accumulation, and Physiological Roles

The differential distribution of CGA and CP within the tobacco plant underscores their distinct physiological functions.

FeatureChlorogenic Acid (CGA)This compound (CP)
Relative Abundance High; a major soluble phenolic compound in leaves.[2][3]Lower; accumulates to significant levels in specific tissues.
Primary Location Widely distributed, with high concentrations in young leaves, stems, and roots.[12][14]Primarily found in reproductive tissues: flower buds, open flowers, and developing fruit. Absent in vegetative tissues under normal conditions.[7][15]
Role in Development Positively correlated with chlorophyll content and photosynthetic activity.[16] May influence overall plant vigor.Strongly correlated with floral development, though studies with inhibitors suggest it may be a consequence rather than a direct trigger of flowering.[8]
Subcellular Localization Primarily vacuolar, but also found in the cytoplasm.Believed to be vacuolar, sequestered away from metabolic processes until needed.
Growth and Development

While CGA appears to be part of the plant's constitutive metabolic machinery, linked to primary processes like photosynthesis[16], CP's role is more specialized. Its accumulation in floral parts suggests a function in reproduction, possibly as a defense mechanism for valuable reproductive organs or as a nitrogen sink.[7] However, experiments using inhibitors of polyamine biosynthesis have shown that blocking CP accumulation does not necessarily prevent floral bud formation, indicating a more complex regulatory role.[8]

Comparative Effects in Stress Response

The primary function of many secondary metabolites is to mediate interactions with the environment, particularly in response to stress. Both CGA and CP are crucial components of tobacco's defense arsenal, but they exhibit different induction patterns and likely different mechanisms of action.

Antioxidant Activity

Both molecules possess significant antioxidant potential due to the catechol group (two adjacent hydroxyl groups) on the caffeic acid moiety, which is highly effective at scavenging free radicals.

  • Chlorogenic Acid: Its antioxidant properties are well-documented. It can directly scavenge reactive oxygen species (ROS) and activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[17][18][19]

  • This compound: As an alkaloid antioxidant, it also demonstrates potent radical scavenging activity.[20] The presence of the putrescine backbone may influence its solubility and interaction with cellular membranes compared to CGA.

Comparative studies suggest that while both are effective, their efficiency can vary depending on the specific ROS and the experimental system. For instance, dicaffeoylquinic acids (related to CGA) often show higher antioxidant activity than mono-caffeoyl versions due to more hydroxyl groups.[21] The antioxidant capacity of CP is potent, and its induction under stress suggests it plays a critical role in mitigating oxidative damage.[20]

Response to Biotic and Abiotic Stressors

The induction of these compounds is a hallmark of the plant's defense response.

Stress TypeChlorogenic Acid (CGA) ResponseThis compound (CP) Response
Pathogen Attack Accumulates rapidly upon infection. Its oxidation product, chlorogenoquinone, is a non-specific stress marker and can cross-link proteins, inhibiting pathogen enzymes.[22]Accumulation is strongly induced by pathogens. It is considered a phytoalexin, directly inhibiting pathogen growth.
Wounding/Herbivory Levels increase significantly, contributing to the browning of damaged tissue and deterring further herbivory.Accumulates at wound sites, likely contributing to defense and repair processes.
UV Radiation Accumulates as a UV-B protectant, absorbing radiation and preventing cellular damage.Also induced by UV stress, serving a similar protective function.
Osmotic/Acid Stress Levels can change, but the response is often linked to broader metabolic shifts.Putrescine, its precursor, is a well-known marker of osmotic and acid stress.[23] CP accumulation is therefore also linked to these abiotic stressors.

In essence, CGA acts as a broad-spectrum, first-line defense chemical, while CP appears to be a more targeted, inducible defense compound, particularly important in protecting reproductive tissues and responding to specific stresses.

Experimental Protocols for Analysis

The accurate quantification and comparison of CGA and CP in tobacco tissues require robust analytical methodologies. The choice of protocol is dictated by the need to efficiently extract these phenolic compounds while preserving their chemical integrity.

Protocol: Extraction of Phenolic Compounds from Tobacco Leaf

This protocol provides a general framework for the simultaneous extraction of CGA and CP. The causality behind using an acidified methanol solvent is to increase the solubility of polar phenolic compounds while simultaneously inactivating degradative enzymes like polyphenol oxidases.

  • Sample Preparation: Harvest tobacco leaf tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight.

  • Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of extraction solvent (80% Methanol: 19% Water: 1% Acetic Acid, v/v/v).

    • Vortex thoroughly for 1 minute.

  • Sonication: Place the tubes in an ultrasonic bath for 30 minutes at room temperature to enhance cell lysis and extraction efficiency.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of solvent, and the supernatants pooled.

  • Filtration: Filter the final supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Workflow: Quantification by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for separating and quantifying these metabolites with high sensitivity and specificity.

Analysis_Workflow Start Tobacco Tissue (e.g., Leaf, Flower) Extract Extraction (Acidified Methanol) Start->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge HPLC HPLC Separation (Reversed-Phase C18 Column) Centrifuge->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Eluent Data Data Analysis (Quantification vs. Standards) MS->Data Mass Spectra Result Comparative Results [CGA] vs. [CP] Data->Result

References

Introduction: The Imperative for Rigorous Validation in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Orthogonal Method Validation for N-Caffeoylputrescine Analysis

This compound is a naturally occurring phenolic amide found in various plant species, including tobacco and potato.[1][2] As a member of the hydroxycinnamic acid amide (HCAA) family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for pharmaceutical and nutraceutical research.[] The accurate quantification of this compound in complex matrices—be it plant extracts, formulated products, or biological samples—is paramount for reliable research, quality control, and regulatory compliance.

However, relying on a single analytical method, regardless of its precision, introduces an inherent risk of systematic error. Co-eluting impurities, matrix effects, or unforeseen interferences can lead to inaccurate quantification. To mitigate this risk and ensure the generation of truly reliable and defensible data, a strategy of orthogonal method validation is essential.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of orthogonal analytical techniques for validating the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6] An orthogonal method is defined as a secondary technique that measures the same analyte using a fundamentally different analytical principle, thereby providing a robust, independent verification of the primary method's results.[4][7]

The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

For routine quantification of phenolic compounds like this compound, RP-HPLC with UV detection is the established primary method. Its robustness, cost-effectiveness, and high throughput make it ideal for quality control and screening. The method's success hinges on the physicochemical properties of this compound, which contains a hydrophobic caffeoyl group and polar amine and hydroxyl functionalities.[8]

The causality behind the experimental choices is as follows:

  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which effectively retain the this compound molecule via interactions with its aromatic ring and alkyl chain.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used to elute the analyte. The inclusion of an acid modifier (e.g., 0.1% formic acid) is critical. It serves to protonate the two amine groups on the putrescine moiety, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

  • Detection: The caffeoyl group contains a conjugated system of double bonds and an aromatic ring, which acts as a strong chromophore. This allows for sensitive detection using a UV-Vis detector, typically set around 320-330 nm, corresponding to the absorbance maximum (λmax) of the caffeoyl moiety.

Protocol 1: Primary Analysis via RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

  • Quantification: An external calibration curve is constructed using certified reference standards of this compound.

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Orthogonality: While LC-MS employs the same separation principle as the primary method (liquid chromatography), its detection mechanism is fundamentally different and vastly more specific. Instead of measuring light absorbance, mass spectrometry measures the mass-to-charge ratio (m/z) of the ionized analyte and its fragments.[9] This provides an orthogonal layer of confirmation, ensuring that the peak identified by HPLC-UV is indeed this compound and not a co-eluting impurity with a similar UV spectrum.[7]

LC-MS is unparalleled in its ability to confirm both identity and purity. The molecular weight of this compound is 250.29 g/mol .[8][10] Using electrospray ionization in positive mode (ESI+), the molecule is expected to be detected as the protonated ion [M+H]⁺ at m/z 251.1.[8] Tandem mass spectrometry (MS/MS) can further fragment this parent ion to produce characteristic daughter ions, providing unequivocal structural confirmation.

Protocol 2: Orthogonal Validation via LC-MS/MS
  • Instrumentation: LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Chromatography: Utilize the same LC conditions as Protocol 1 to allow for direct comparison of retention times.

  • Ionization Mode: ESI, Positive.

  • MS Parameters (Illustrative):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition:

    • Full Scan: Scan from m/z 50-500 to detect the parent ion at m/z 251.1.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions (e.g., m/z 251.1 → 163.0, corresponding to the caffeoyl moiety, and 251.1 → 72.1, related to the putrescine fragment).[8][11]

  • Validation Check: Confirm that the peak at the correct retention time in the primary method corresponds to the peak generating the m/z 251.1 signal in the LC-MS analysis.

Orthogonal Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

Principle of Orthogonality: HPTLC offers a different mode of separation (planar chromatography based on adsorption) compared to the partition chromatography of RP-HPLC.[12] This makes it an excellent orthogonal technique for confirming results and assessing the presence of impurities that might behave differently under reverse-phase conditions.[13] HPTLC is a powerful tool for fingerprinting complex mixtures and can be made fully quantitative through densitometric analysis.[14]

The specificity of HPTLC can be significantly enhanced by post-chromatographic derivatization. For phenolic compounds like this compound, spraying the plate with reagents like Natural Product (NP) / Polyethylene Glycol (PEG) reagent results in characteristic colored or fluorescent zones under UV light, aiding in identification.[15]

Protocol 3: Orthogonal Validation via HPTLC-Densitometry
  • Instrumentation: HPTLC system including an automatic applicator, developing chamber, derivatizer, and a densitometric scanner.

  • Stationary Phase: HPTLC Silica gel 60 F₂₅₄ plates.

  • Sample Application: Apply samples and standards as 8 mm bands using an automatic applicator.

  • Mobile Phase: Ethyl acetate: Formic acid: Acetic acid: Water (100:11:11:27, v/v/v/v).

  • Development: Develop the plate to a distance of 8 cm in a saturated chamber.

  • Derivatization: Dry the plate and spray with Natural Product/PEG reagent.

  • Detection & Quantification:

    • Document the plate under UV light at 254 nm and 366 nm before and after derivatization.

    • Perform densitometric scanning at the λmax of this compound (e.g., 325 nm) for quantification.

  • Validation Check: Compare the quantitative results obtained from HPTLC with those from the primary HPLC method. The Rf value and color of the derivatized spot provide additional confirmation of identity.

Orthogonal Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle of Orthogonality: qNMR is a primary ratio method of measurement and is fundamentally orthogonal to all chromatographic techniques.[16][17] It does not rely on separation but quantifies the analyte directly in solution based on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei giving rise to that signal.[18]

By integrating a well-resolved signal from this compound and comparing it to the signal of a certified internal standard of known concentration, an absolute quantification can be achieved without the need for an identical this compound reference standard.[19] This makes qNMR an exceptionally powerful tool for validating the concentration of the primary reference standard itself and for providing a highly accurate, independent measure of the analyte in a sample.

Key functional groups of this compound.
Protocol 4: Orthogonal Validation via ¹H-qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified internal standard with non-overlapping signals (e.g., maleic acid, dimethyl sulfone). Prepare a stock solution of the IS with high gravimetric accuracy.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent (e.g., Methanol-d₄).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameter: Use a long relaxation delay (D1 ≥ 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton of interest) to ensure full signal recovery for accurate integration. A D1 of 30-60 seconds is common.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., one of the vinyl protons on the caffeoyl group) and a signal from the internal standard.

  • Calculation: The concentration of this compound is calculated using the following equation:

    • Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass.

  • Validation Check: The absolute purity/concentration determined by qNMR should be in close agreement with the value determined by the primary HPLC-UV method.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the primary and orthogonal methods based on ICH validation parameters.[20]

Parameter RP-HPLC-UV LC-MS/MS HPTLC-Densitometry ¹H-qNMR
Principle Partition Chromatography, UV AbsorbancePartition Chromatography, Mass/Charge RatioAdsorption Chromatography, UV/FluorescenceNuclear Magnetic Resonance
Specificity Good; vulnerable to co-eluting impurities with similar spectra.Excellent; based on unique molecular mass and fragmentation.Very Good; enhanced by Rf value and derivatization.Excellent; based on unique chemical shifts of protons.[16]
Accuracy Very GoodExcellentGoodExcellent (Primary Method)
Precision (%RSD) < 2%< 5%< 5%< 1%
Linearity (r²) > 0.999> 0.995> 0.99> 0.999
LOD/LOQ Low (ng range)Very Low (pg range)Low to ModerateHigh (µg range)
Throughput HighMediumHighLow

Workflow for Robust Analytical Validation

A self-validating system for analyzing this compound involves a logical workflow where orthogonal methods are used to challenge and confirm the results of the primary method at critical stages of development and quality control.

G cluster_primary Primary Quantitative Analysis cluster_validation Orthogonal Validation A Sample Preparation B HPLC-UV Analysis (Protocol 1) A->B C Initial Quantitative Result B->C D LC-MS/MS Confirmation (Protocol 2) C->D Confirms Identity & Purity E HPTLC Confirmation (Protocol 3) C->E Confirms via Orthogonal Separation F qNMR Confirmation (Protocol 4) C->F Confirms via Absolute Quantification G Final Validated Result D->G E->G F->G

Workflow for orthogonal validation of this compound results.

Conclusion

The validation of analytical results for a natural product like this compound cannot be reliably achieved with a single method. A robust, scientifically sound approach mandates the use of orthogonal methods. By combining the high throughput of RP-HPLC-UV with the supreme specificity of LC-MS, the alternative separation mechanism of HPTLC, and the absolute quantification power of qNMR, researchers can build a comprehensive and defensible data package. This multi-faceted strategy ensures the highest level of confidence in the identity, purity, and concentration of this compound, satisfying the stringent requirements of both scientific integrity and regulatory scrutiny.

References

A Comparative Guide to N-Caffeoylputrescine Quantification: HPLC-UV vs. LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Caffeoylputrescine, a bioactive phenolic amine involved in plant defense mechanisms and possessing potential pharmacological properties, is crucial for research and development.[1][2] This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no formal inter-laboratory comparison studies for this compound are publicly available, this document synthesizes typical performance data from validated methods for this compound and structurally related phenolic compounds to present a comparative analysis.

The choice between HPLC-UV and LC-MS/MS is a critical decision in analytical workflow development, balancing sensitivity, selectivity, cost, and complexity. LC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.[3][4] In contrast, HPLC-UV offers a robust, cost-effective, and reliable solution for routine analysis where high sensitivity is not the primary requirement.[5][6]

Quantitative Performance Comparison

To illustrate the performance differences between HPLC-UV and LC-MS/MS for this compound quantification, the following table summarizes typical validation parameters as would be seen in an inter-laboratory comparison. These values are compiled from published methods for phenolic amines and caffeic acid derivatives.[3][7][8][9]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 1 - 30 ng/mL0.5 - 30 ng/mL
Limit of Quantification (LOQ) 4 - 80 ng/mL2 - 105 ng/mL
Precision (%RSD) < 5% (Intra- & Inter-day)< 15% (Intra- & Inter-day)
Accuracy (% Recovery) 95% - 105%85% - 115%

Experimental Workflow and Methodologies

The analytical workflow for either technique involves sample preparation, chromatographic separation, detection, and data analysis. The key distinction lies in the detection module.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Sample Plant Tissue / Biological Matrix Extraction Extraction (e.g., Methanol/Acid) Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation (C18 Reverse Phase) Injection->Separation HPLC HPLC (UV Detection) Separation->HPLC LCMS LC-MS/MS (MRM Detection) Separation->LCMS Data Data Analysis & Quantification HPLC->Data LCMS->Data

Fig. 1: Generalized experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as purified plant extracts.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.[6]

    • Example Isocratic Mobile Phase: Acetonitrile and 0.2% ortho-phosphoric acid in water (19:81 v/v).[8]

  • Flow Rate: 1.0 - 1.2 mL/min.[8]

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Detection Wavelength: Approximately 325 nm, which is characteristic for caffeic acid derivatives.[6][8]

  • Sample Preparation:

    • Homogenize the sample material (e.g., plant leaves) in a methanol-based extraction solvent.

    • Centrifuge the mixture to pellet solid debris.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.

  • Quantification: Generate an external calibration curve using certified reference standards of this compound at a minimum of five concentration levels.

This method is highly selective and sensitive, making it the preferred choice for complex matrices like biological fluids or crude extracts where interfering compounds are likely.[3][10]

  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[11]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[11]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on which provides a better signal for the analyte.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

    • Example Transitions: These would be specific mass-to-charge (m/z) ratios determined experimentally.

  • Sample Preparation:

    • Perform an initial solvent extraction as described for the HPLC-UV method.

    • For complex matrices, an additional Solid Phase Extraction (SPE) clean-up step may be required to minimize matrix effects.[3]

    • Filter the final extract before injection.

  • Quantification: Use a calibration curve prepared with reference standards. An isotopically labeled internal standard is recommended to correct for matrix effects and variations in instrument response.

Biosynthesis and Signaling Pathway of this compound

This compound is synthesized in plants as part of their defense response to various stresses, including herbivory and pathogen attack.[1][12][13] The biosynthesis involves the enzymatic conjugation of putrescine and caffeoyl-CoA.[14][15][16] This compound is part of a broader class of hydroxycinnamic acid amides that play a role in plant secondary metabolism and defense signaling.

G Arginine Arginine Putrescine Putrescine Arginine->Putrescine Biosynthesis Pathway PHT Putrescine Hydroxycinnamoyl transferase (PHT) Putrescine->PHT CaffeoylCoA Caffeoyl-CoA CaffeoylCoA->PHT NCP This compound Defense Plant Defense Responses (e.g., Cell wall reinforcement, Antioxidant activity) NCP->Defense Contributes to Stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen) Stress->Putrescine Induces accumulation Stress->CaffeoylCoA Induces accumulation PHT->NCP

Fig. 2: Biosynthesis and role of this compound in plant defense.

References

A Comparative Guide to N-Caffeoylputrescine and Other HSP90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 90 (HSP90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins. This guide provides a comparative overview of N-Caffeoylputrescine and other prominent HSP90 inhibitors, with a focus on their performance backed by experimental data.

Introduction to HSP90 Inhibition

HSP90 is a molecular chaperone essential for the proper folding, stability, and function of numerous "client" proteins, many of which are involved in signal transduction pathways that drive cancer cell proliferation, survival, and metastasis. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive strategy for cancer treatment. HSP90 inhibitors are broadly classified based on their binding site on the chaperone, primarily targeting the N-terminal ATP-binding pocket or the less-explored C-terminal domain.

Comparative Analysis of HSP90 Inhibitors

This section provides a quantitative comparison of this compound and other well-characterized HSP90 inhibitors. While direct comparative studies involving this compound are limited, this guide consolidates available data to offer a relative performance overview. A recent study has identified a closely related compound, N-p-coumaroyl-N'-caffeoylputrescine (PCC), as an inhibitor of HSP90AA1, suggesting a potential mechanism of action for this compound.[1][2] However, specific quantitative data such as IC50 values for this compound's direct inhibition of HSP90 are not yet publicly available.

Table 1: Quantitative Comparison of HSP90 Inhibitors

InhibitorTypeTargetIC50/KdReference
This compound Natural ProductHSP90 (putative)Data not available-
Geldanamycin Natural Product (Ansamycin)N-TerminalKd: 1.2 µM[3]
17-AAG (Tanespimycin) Semisynthetic (Ansamycin derivative)N-TerminalIC50: 5 nM[4][5]
Ganetespib (STA-9090) Synthetic (Triazolone)N-TerminalIC50: 4 nM[6][7][8][9]
NVP-AUY922 (Luminespib) Synthetic (Resorcinol)N-TerminalIC50: 13 nM (HSP90α), 21 nM (HSP90β)[10][11]
AT13387 (Onalespib) SyntheticN-TerminalIC50: 18 nM - 55 nM (in various cell lines)[12][13]

Signaling Pathways and Experimental Workflows

HSP90_Signaling_Pathway

Experimental_Workflow ATPase_Assay ATPase_Assay IC50_Determination IC50_Determination ATPase_Assay->IC50_Determination Luciferase_Refolding Luciferase_Refolding Luciferase_Refolding->IC50_Determination Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Western_Blot Western_Blot Treatment->Western_Blot Viability_Assay Viability_Assay Treatment->Viability_Assay Protein_Degradation_Analysis Protein_Degradation_Analysis Western_Blot->Protein_Degradation_Analysis Viability_Assay->IC50_Determination

Experimental Protocols

Detailed methodologies for key experiments cited in HSP90 inhibitor research are provided below.

HSP90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by HSP90 in the presence and absence of an inhibitor.

Principle: The ATPase activity of HSP90 is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The decrease in absorbance is proportional to the rate of ATP hydrolysis.

Materials:

  • Purified human HSP90α

  • ATP solution

  • NADH solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, and PK/LDH mix.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the purified HSP90α to the wells and incubate for a short period.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.

Western Blot Analysis of HSP90 Client Proteins

This method is used to assess the downstream effects of HSP90 inhibition by measuring the degradation of its client proteins.

Principle: Cancer cells are treated with the HSP90 inhibitor, and the levels of specific client proteins (e.g., Akt, Raf-1, HER2) are detected by immunoblotting.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • HSP90 inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HSP90 client proteins (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the HSP90 inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of client protein degradation.

Luciferase Refolding Assay

This assay measures the ability of an inhibitor to block the HSP90-dependent refolding of denatured luciferase.

Principle: Heat-denatured firefly luciferase requires HSP90 and other chaperones to refold into its active, light-emitting form. Inhibition of HSP90 prevents this refolding, leading to a decrease in luminescence.[4][12]

Materials:

  • Rabbit reticulocyte lysate (RRL) or a cell-based system with expressed luciferase

  • Purified firefly luciferase

  • Luciferin substrate

  • ATP

  • Assay buffer

  • HSP90 inhibitor

  • Luminometer

Protocol:

  • Denature the purified luciferase by heating.

  • In a multi-well plate, combine the RRL, ATP, and the HSP90 inhibitor at various concentrations.

  • Add the denatured luciferase to initiate the refolding reaction and incubate at room temperature.

  • Add the luciferin substrate to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of refolding inhibition and determine the IC50 value.

Conclusion

While this compound is a promising natural product with potential as an HSP90 inhibitor, further quantitative studies are required to fully elucidate its potency and mechanism of action in comparison to established synthetic and natural product-derived inhibitors. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of novel HSP90-targeted therapies.

References

Assessing the Specificity of N-Caffeoylputrescine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of N-Caffeoylputrescine and other structurally related phenolic amides. By presenting available experimental data, this document aims to facilitate an objective assessment of this compound's specificity and potential as a therapeutic agent.

Comparative Analysis of Biological Activities

To understand the specific biological profile of this compound, it is essential to compare its activity with other phenolic amides, such as N-feruloylputrescine and N-coumaroylputrescine. While direct comparative studies are limited, the available data on related compounds provide valuable insights into the potential structure-activity relationships.

Antioxidant Activity

The antioxidant capacity of phenolic amides is a key aspect of their biological function, often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, is a standard measure of antioxidant efficacy.

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
N,N'-Diferuloyl-putrescine (DFP)DPPH Radical Scavenging38.46--
N,N'-Dicoumaroyl-putrescine (DCP)DPPH Radical Scavenging---
N-p-coumaroyl-N'-caffeoylputrescine (PCC)DPPH Radical Scavenging2.1 (approx.)*--

*Calculated from µg/mL based on a molecular weight of 448.48 g/mol .

Note: IC50 data for this compound, N-feruloylputrescine, and N-coumaroylputrescine from direct comparative DPPH assays were not available in the reviewed literature. The data for PCC provides a reference point for a structurally similar compound.

Anti-inflammatory Activity

The anti-inflammatory properties of phenolic amides are often attributed to their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and the transcription factor NF-κB.

Nitric Oxide (NO) Inhibition: Overproduction of NO is a hallmark of inflammation. The ability of a compound to inhibit NO production in stimulated macrophages (e.g., RAW 264.7 cells) is a common indicator of its anti-inflammatory potential.

NF-κB Inhibition: The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Cytotoxic Activity

The cytotoxic effects of phenolic amides against various cancer cell lines are of significant interest for oncology research. The MTT assay is a standard colorimetric assay used to assess cell viability and determine the cytotoxic potential of a compound.

Direct comparative studies detailing the IC50 values of this compound, N-feruloylputrescine, and N-coumaroylputrescine on various cancer cell lines are not currently available. Research on other phenolic amides and related compounds indicates a wide range of cytotoxic activities, but specific data for a direct comparison is lacking.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control group with the solvent and DPPH solution, and a blank group with the solvent only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with inflammatory agents like LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Incubate the plate for a specified time (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant from each well.

  • To a new 96-well plate, add the collected supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition for each concentration of the test compound.

  • Determine the IC50 value from the concentration-response curve.

MTT Cytotoxicity Assay

This assay is used to assess the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed the desired cancer cell line in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound.

  • Include a control group of untreated cells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a solution of MTT to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the mechanisms of action and experimental designs.

G cluster_antioxidant Antioxidant Activity (DPPH Assay) DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant_H This compound (AH) Antioxidant_Radical This compound• (A•) Antioxidant_H->Antioxidant_Radical Oxidation

Caption: DPPH radical scavenging mechanism.

G cluster_inflammation NF-κB Signaling Pathway in Inflammation cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50_active Active NF-κB IKK->NFkB_p65_p50_active Leads to Degradation of IκB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) Nucleus->Inflammatory_Genes Induces Transcription NCP This compound NCP->IKK Inhibits (?)

Caption: NF-κB signaling pathway and potential inhibition.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with This compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G

Caption: General workflow of the MTT assay.

Conclusion

This compound belongs to the phenolic amide family, a class of compounds known for a variety of biological activities. The available data on structurally similar molecules, such as N,N'-diferuloyl-putrescine and N-p-coumaroyl-N'-caffeoylputrescine, suggest that this compound likely possesses antioxidant, anti-inflammatory, and cytotoxic properties. However, a definitive assessment of the specificity and potency of this compound's biological effects is currently hampered by the lack of direct comparative studies that include this specific compound.

To fully elucidate the therapeutic potential of this compound, further research is required. Specifically, head-to-head studies comparing the IC50 values of this compound with those of N-feruloylputrescine, N-coumaroylputrescine, and other relevant phenolic amides in standardized antioxidant, anti-inflammatory, and cytotoxicity assays are essential. Such data will be crucial for understanding the structure-activity relationships within this class of compounds and for guiding future drug development efforts. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative investigations.

Safety Operating Guide

Safe Disposal of N-Caffeoylputrescine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Caffeoylputrescine, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to be general; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the chemical. Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, such as those dissolved in DMSO, do not dispose of them down the drain.[1] Collect all liquid waste in a dedicated, leak-proof, and sealed hazardous waste container. The container must be compatible with the solvent used.

Step 2: Waste Labeling

Proper labeling is crucial for safe disposal. Your hazardous waste labels should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The solvent used (if applicable, e.g., DMSO)

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Temporary Storage

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory. Ensure that the storage location is away from drains and incompatible materials. For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, protecting them from light.[2]

Step 4: Arranging for Disposal

  • Contact your EHS Office: Do not attempt to dispose of this compound waste through regular trash or sanitary sewer systems. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Provide Documentation: Be prepared to provide your EHS office with all necessary information about the waste, as detailed on your hazardous waste label.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Step 1: Preparation & Handling cluster_waste Step 2: Waste Segregation & Collection cluster_storage Step 3: Labeling & Temporary Storage cluster_disposal Step 4: Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (e.g., Fume Hood) Solid_Waste Solid Waste (Contaminated materials, excess solid) Solid_Container Sealable, Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing this compound) Liquid_Container Sealable, Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Labeling Properly Label Containers (Name, Date, Hazards) Solid_Container->Labeling Liquid_Container->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Contact Contact Institutional EHS Office for Waste Pickup Storage->EHS_Contact EHS_Pickup EHS Waste Disposal EHS_Contact->EHS_Pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Guidance for Handling N-Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Caffeoylputrescine in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to handling is mandated, treating the substance as potentially hazardous.

I. Immediate Safety and Hazard Assessment

This compound is a naturally occurring polyamine conjugate found in various plants.[1] While specific toxicity data is limited, its classification as a plant-derived alkaloid warrants careful handling, as some alkaloids can exhibit toxic properties upon exposure.[2][3][4][5] Therefore, it is crucial to minimize all routes of exposure, including inhalation, skin and eye contact, and ingestion.

Key Safety Considerations:

  • Unknown Hazards: Treat this compound as a substance with unknown toxicity.

  • Engineering Controls: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required at all times.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure a robust barrier against potential exposure.

PPE CategoryMinimum RequirementRecommended Enhancement for High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles and a full-face shield, especially when handling larger quantities or there is a risk of splashing.[6][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Double-gloving with two different types of chemically resistant gloves.[7]
Body Protection Standard laboratory coat.A chemically resistant apron over a lab coat or a disposable coverall.[7]
Respiratory Protection Work in a certified chemical fume hood.If aerosolization outside a fume hood is possible, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

III. Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C13H18N2O3[8][9][]
Molecular Weight 250.298 g/mol [8][]
CAS Number 29554-26-5[8]
Purity 95% - 99%[8]
Solubility Soluble in DMSO.[] Estimated water solubility of 2295 mg/L at 25 °C.[11]
Appearance Solid (form not specified)

IV. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation and Weighing:

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • Conduct all weighing and stock solution preparation inside a certified chemical fume hood.

  • Use a disposable weighing boat to handle the solid compound.

  • Clean the spatula and weighing area with a damp cloth after use to collect any residual powder, and dispose of the cloth as hazardous waste.

2. Dissolution and Use:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, solvent, date, and your initials.

  • Keep containers sealed when not in use.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled and tightly sealed.

V. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials (e.g., gloves, weighing boats, pipette tips, paper towels) in a designated, sealed hazardous waste container.[7]

  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[7]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.[7][12]

VI. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

1. Spills:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the contaminated absorbent material into a sealed hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all laboratory personnel.[13][14]

    • Restrict access to the spill area.

    • Contact your institution's EHS or emergency response team immediately.[13][15]

    • Do not attempt to clean up a large spill of an unknown substance without proper training and equipment.[7]

2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

VII. Visual Workflow and Emergency Decision-Making

The following diagrams illustrate the standard operational workflow and emergency response logic.

Handling_Workflow prep 1. Preparation - Don appropriate PPE - Work in a chemical fume hood weigh 2. Weighing - Use disposable weighing boat - Tare balance prep->weigh dissolve 3. Dissolution - Add solvent slowly - Mix thoroughly weigh->dissolve use 4. Experimental Use - Handle within fume hood - Keep containers sealed dissolve->use cleanup 5. Clean-up - Decontaminate surfaces - Dispose of tips, etc. use->cleanup storage 7. Storage - Store in a cool, dry, ventilated area - Tightly sealed and labeled use->storage disposal 6. Waste Disposal - Collect all waste in a labeled hazardous waste container cleanup->disposal

Caption: Standard operational workflow for handling this compound.

Emergency_Response start Incident Occurs (Spill or Exposure) spill_or_exposure Spill or Exposure? start->spill_or_exposure spill Spill spill_or_exposure->spill Spill exposure Personal Exposure spill_or_exposure->exposure Exposure spill_location Inside Fume Hood? spill->spill_location skin_contact Skin Contact exposure->skin_contact Skin eye_contact Eye Contact exposure->eye_contact Eye inhalation Inhalation exposure->inhalation Inhalation ingestion Ingestion exposure->ingestion Ingestion minor_spill Minor Spill (Small, Contained) spill_location->minor_spill Yes major_spill Major Spill (Large, Uncontained) spill_location->major_spill No action_alert_minor Alert nearby personnel minor_spill->action_alert_minor action_evacuate Evacuate Area major_spill->action_evacuate action_flush_skin Flush with water for 15 min Remove contaminated clothing skin_contact->action_flush_skin action_flush_eye Flush eyes for 15 min eye_contact->action_flush_eye action_fresh_air Move to fresh air inhalation->action_fresh_air action_rinse_mouth Rinse mouth with water ingestion->action_rinse_mouth action_absorb Absorb with spill kit action_alert_minor->action_absorb action_clean Clean area, dispose of waste action_absorb->action_clean action_alert_major Alert Lab Supervisor & EHS action_evacuate->action_alert_major action_restrict Restrict Access action_alert_major->action_restrict action_medical Seek Immediate Medical Attention action_flush_skin->action_medical action_flush_eye->action_medical action_fresh_air->action_medical action_rinse_mouth->action_medical

Caption: Emergency response decision-making for this compound incidents.

References

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